8-bromo-cGMP
描述
属性
IUPAC Name |
9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-bromo-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN5O7P/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(22-8)1-21-24(19,20)23-5/h2,4-5,8,17H,1H2,(H,19,20)(H3,12,14,15,18)/t2-,4-,5-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFCOOWNNHGGOD-UMMCILCDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN5O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51116-01-9 (hydrochloride salt) | |
| Record name | 8-Bromocyclic GMP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031356942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50953395 | |
| Record name | 8-Bromoguanosine 3',5'-cyclic monophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50953395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31356-94-2, 51116-01-9 | |
| Record name | 8-Bromo-cGMP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31356-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromocyclic GMP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031356942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Bromoguanosine 3',5'-cyclic monophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50953395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Guanosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate), monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.795 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Advent of a Stalwart Research Tool: A Technical History of 8-bromo-cGMP
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
8-bromoguanosine (B14676) 3',5'-cyclic monophosphate (8-bromo-cGMP) has served as an indispensable tool in cellular signaling research for decades. As a cell-permeable and phosphodiesterase-resistant analog of cyclic guanosine (B1672433) monophosphate (cGMP), it has been instrumental in elucidating the intricate downstream effects of the nitric oxide (NO) signaling pathway and other processes that elevate intracellular cGMP. This technical guide delves into the history of this compound's development, detailing its synthesis, its key biological properties, and the seminal experiments that established its role as a potent and selective activator of cGMP-dependent protein kinase (PKG).
The Genesis of a cGMP Analog: Synthesis and Early Discoveries
While the precise first synthesis of this compound is not readily traceable in seminal publications, its development emerged from a broader effort in the mid-20th century to synthesize analogs of cyclic nucleotides to probe their biological functions. The core strategy for the synthesis of 8-substituted cGMP analogs, including this compound, generally involves the bromination of guanosine, followed by cyclization to form the 3',5'-cyclic monophosphate.
Representative Synthesis of 8-bromoguanosine 3',5'-cyclic monophosphate
A well-established method for the synthesis of this compound involves the following key steps:
-
Bromination of Guanosine: Guanosine is treated with a brominating agent, such as N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF), to introduce a bromine atom at the C8 position of the guanine (B1146940) base.
-
Protection of Hydroxyl Groups: The 2', 3', and 5'-hydroxyl groups of the ribose moiety are often protected using protecting groups like acetyl or benzoyl groups to prevent side reactions during the subsequent phosphorylation and cyclization steps.
-
Phosphorylation: The protected 8-bromoguanosine is then phosphorylated at the 5'-hydroxyl position.
-
Cyclization: The final step involves an intramolecular cyclization reaction to form the 3',5'-cyclic phosphodiester bond, typically using a condensing agent.
-
Deprotection: The protecting groups on the ribose hydroxyls are removed to yield this compound.
The resulting this compound is a white to off-white solid, soluble in water.[1]
Key Biological Properties and Early Experimental Validation
The utility of this compound as a research tool stems from two critical properties: its enhanced cell permeability and its resistance to degradation by phosphodiesterases (PDEs) compared to endogenous cGMP. These characteristics allow for sustained and controlled activation of cGMP-dependent signaling pathways in intact cells and tissues.
Enhanced Potency and Resistance to Hydrolysis
Early studies quickly established that this compound is a more potent activator of cGMP-dependent protein kinase (PKG) than cGMP itself. Furthermore, its modification at the 8-position renders it a poor substrate for many PDEs, the enzymes responsible for the degradation of cyclic nucleotides. This resistance to hydrolysis leads to a prolonged intracellular half-life, making it an ideal agent for studying the downstream effects of sustained cGMP signaling.
| Property | cGMP | This compound | Reference |
| PKG Iα Activation (Ka) | ~40-360 nM | ~25 nM | [2] |
| PKG II Activation (Ka) | ~40-360 nM | ~60 nM | [2] |
| Susceptibility to PDE Hydrolysis | High | Low | [1] |
Table 1: Comparison of Biochemical Properties of cGMP and this compound
Pivotal Experiments in the Elucidation of this compound's Mechanism of Action
Several landmark studies in the 1970s and 1980s were crucial in defining the biological activities of this compound and solidifying its role as a key pharmacological tool.
Stimulation of Neutrophil Protease Release (Ignarro et al., 1974)
One of the earliest studies demonstrating a biological effect of a cGMP analog was conducted by Ignarro and colleagues in 1974. They investigated the role of cGMP in regulating the release of neutral proteases from human neutrophils.
-
Cell Preparation: Human neutrophils were isolated from peripheral blood.
-
Incubation: The isolated neutrophils were incubated with various concentrations of this compound.
-
Stimulation: Phagocytosis was stimulated using zymosan particles.
-
Measurement of Protease Release: The release of neutral proteases into the extracellular medium was quantified.
This study demonstrated that this compound, like acetylcholine, could stimulate the release of neutral proteases, suggesting a role for cGMP in this inflammatory response.
Elucidation of Vascular Smooth Muscle Relaxation and Calcium Regulation (Rashatwar et al., 1987)
A pivotal study by Rashatwar and colleagues in 1987 provided critical insights into the mechanism by which cGMP analogs induce vascular smooth muscle relaxation. They investigated the effects of this compound on intracellular calcium levels and the activity of Ca2+-ATPase in cultured rat aortic smooth muscle cells.[3]
-
Cell Culture: Rat aortic smooth muscle cells were cultured.
-
Measurement of Intracellular Calcium: Intracellular calcium concentrations were measured using the fluorescent indicator Fura-2.
-
Stimulation: Cells were stimulated with angiotensin II or high concentrations of potassium to increase intracellular calcium.
-
Treatment: The effect of pre-incubation with this compound on the stimulated calcium increase was assessed.
-
Ca2+-ATPase Activity Assay: The activity of Ca2+-ATPase was measured in particulate fractions from the smooth muscle cells in the presence and absence of purified cGMP-dependent protein kinase.
The results of this study were profound, demonstrating that this compound inhibited the peak increase in intracellular calcium in response to both angiotensin II and potassium-induced depolarization.[3] Furthermore, they showed that cGMP-dependent protein kinase directly stimulated the activity of Ca2+-ATPase.[3]
| Experimental Condition | Peak Intracellular Ca2+ Increase (% of control) | Reference |
| Angiotensin II | 100% | [3] |
| Angiotensin II + 100 µM this compound | Significantly reduced | [3] |
| High K+ | 100% | [3] |
| High K+ + 100 µM this compound | Significantly reduced | [3] |
Table 2: Effect of this compound on Stimulated Intracellular Calcium Increase in Aortic Smooth Muscle Cells
| Enzyme/Condition | Ca2+-ATPase Activity (relative to basal) | Reference |
| Basal | 1.0 | [3] |
| + Calmodulin | ~2.0 | [3] |
| + cGMP-dependent protein kinase | up to 4.0 | [3] |
| + Calmodulin + cGMP-dependent protein kinase | Additive stimulation | [3] |
Table 3: Stimulation of Ca2+-ATPase Activity by cGMP-dependent Protein Kinase
The NO/sGC/cGMP/PKG Signaling Pathway
The development of this compound was instrumental in dissecting the nitric oxide (NO) signaling pathway. NO, a gaseous signaling molecule, activates soluble guanylate cyclase (sGC) to produce cGMP. This compound allowed researchers to bypass the need for NO donors and directly activate the downstream effector of cGMP, protein kinase G (PKG), to study its physiological effects.
Caption: The NO/sGC/cGMP/PKG signaling pathway and the role of this compound.
Experimental Workflow for Studying this compound Effects on Vascular Smooth Muscle Contraction
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on vascular smooth muscle contraction.
References
Synthesis and Application of 8-bromo-cGMP: An In-depth Technical Guide for Researchers
An essential tool for exploring cGMP-mediated signaling, 8-bromoguanosine-3',5'-cyclic monophosphate (8-bromo-cGMP) is a cell-permeable and hydrolysis-resistant analog of cyclic guanosine (B1672433) monophosphate (cGMP). This guide provides a comprehensive overview of its synthesis, purification, characterization, and application in research, with a focus on its role as a potent activator of protein kinase G (PKG).
This document is intended for researchers, scientists, and drug development professionals working in the fields of signal transduction, pharmacology, and medicinal chemistry. It offers detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key pathways and workflows to facilitate the effective use of this compound in the laboratory.
Core Properties and Mechanism of Action
This compound is a derivative of cGMP featuring a bromine atom at the 8th position of the guanine (B1146940) base. This modification confers several advantageous properties for research applications. The increased lipophilicity due to the bromine substitution enhances its ability to cross cell membranes, allowing for the direct study of cGMP-dependent pathways in intact cells. Furthermore, this compound exhibits greater resistance to hydrolysis by phosphodiesterases (PDEs) compared to the endogenous cGMP, resulting in a more sustained activation of its downstream effectors.
The primary mechanism of action of this compound involves the activation of cGMP-dependent protein kinase (PKG). By mimicking the binding of cGMP to the regulatory domain of PKG, this compound induces a conformational change that relieves the autoinhibition of the catalytic domain. This leads to the phosphorylation of a multitude of downstream protein substrates, thereby modulating a wide array of physiological processes including smooth muscle relaxation, platelet aggregation, and neuronal function.
Chemical Synthesis of this compound
While a definitive, publicly available, step-by-step synthesis protocol for this compound is not extensively detailed in the literature, the general approach involves the direct bromination of cGMP. The following is a generalized protocol based on established chemical principles for the bromination of purine (B94841) nucleosides.
Experimental Protocol: Synthesis of this compound
Materials:
-
Guanosine-3',5'-cyclic monophosphate (cGMP) sodium salt
-
Bromine (Br₂)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)
-
Buffer solution (e.g., sodium acetate (B1210297) buffer, pH 4-5)
-
Quenching agent (e.g., sodium thiosulfate (B1220275) solution)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolution: Dissolve cGMP sodium salt in an appropriate anhydrous solvent such as DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same anhydrous solvent dropwise to the cGMP solution with constant stirring. The stoichiometry of bromine to cGMP should be carefully controlled, typically starting with a 1:1 molar ratio.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.
-
Quenching: Once the reaction is deemed complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate. The disappearance of the bromine color indicates complete quenching.
-
Workup: Neutralize the reaction mixture with a suitable base and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Note: This is a generalized procedure and optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary to achieve optimal yields and purity.
Purification and Characterization
Purification of the crude this compound is crucial to remove unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) is the method of choice for obtaining high-purity material.
Experimental Protocol: HPLC Purification of this compound
Instrumentation and Conditions:
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is typically suitable for the separation of nucleotides.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Flow Rate: Dependent on the column dimensions, typically 1-5 mL/min for analytical to semi-preparative scales.
-
Detection: UV absorbance at 260 nm.
Procedure:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Inject the filtered sample onto the equilibrated HPLC column.
-
Run the gradient elution and collect fractions corresponding to the major peak.
-
Analyze the collected fractions for purity by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the final product as a solid.
Analytical Characterization:
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Characteristic peaks corresponding to the protons of the guanine base, the ribose sugar, and the bromine substitution. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, with shifts indicative of the chemical environment. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of this compound ([M+H]⁺ or [M-H]⁻). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (typically >98%). |
Applications in Research
This compound is a versatile tool for investigating a wide range of cGMP-mediated cellular processes.
Experimental Protocol: In Vitro Protein Kinase G (PKG) Activity Assay
This protocol describes a common method to assess the activation of PKG by this compound.
Materials:
-
Recombinant purified PKG enzyme.
-
This compound.
-
A specific peptide substrate for PKG (e.g., containing a consensus phosphorylation site).
-
Kinase reaction buffer (containing ATP and Mg²⁺).
-
Detection reagent (e.g., a phosphospecific antibody or a fluorescent probe).
Procedure:
-
Prepare a series of dilutions of this compound in the kinase reaction buffer.
-
In a microplate, add the PKG enzyme, the peptide substrate, and the different concentrations of this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and detect the amount of phosphorylated substrate using an appropriate method.
-
Plot the kinase activity against the concentration of this compound to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
Quantitative Data for PKG Activation
The potency of this compound can be quantified by its activation constant (Ka) and half-maximal effective concentration (EC₅₀) for different PKG isoforms.
| PKG Isoform | Parameter | Value | Reference |
| PKG Iβ | Kₐ | ~0.1 µM | [1] |
| PKG II | Kₐ | 60 nM | [1] |
Note: These values can vary depending on the experimental conditions.
Visualization of Pathways and Workflows
Signaling Pathway
The following diagram illustrates the canonical cGMP signaling pathway and the role of this compound as a PKG activator.
References
The Role of 8-bromo-cGMP in the cGMP Signaling Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromoguanosine 3',5'-cyclic monophosphate (8-bromo-cGMP) is a cornerstone research tool for elucidating the intricate signaling pathways mediated by cyclic guanosine (B1672433) monophosphate (cGMP). As a cell-permeable analog of cGMP, it effectively mimics the endogenous second messenger, but with the distinct advantages of enhanced stability and resistance to hydrolysis by phosphodiesterases (PDEs). These properties make this compound an invaluable asset for investigating the physiological and pathophysiological roles of the cGMP signaling cascade in diverse cellular processes, including smooth muscle relaxation, neurotransmission, and platelet aggregation. This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data on its activity, and detailed protocols for its application in key experimental models.
Mechanism of Action
The primary mechanism of action of this compound is the activation of cGMP-dependent protein kinase (PKG).[1] By binding to the regulatory domain of PKG, it induces a conformational change that unleashes the catalytic activity of the kinase, leading to the phosphorylation of a multitude of downstream protein substrates. This initiates a cascade of cellular events that ultimately manifest as a physiological response.
Furthermore, this compound can directly modulate the activity of other cGMP effectors, including cyclic nucleotide-gated (CNG) ion channels and cGMP-regulated phosphodiesterases. Its bromine substitution at the 8-position of the guanine (B1146940) ring enhances its lipophilicity, facilitating its passage across cell membranes and ensuring a more sustained intracellular concentration compared to the rapidly hydrolyzed endogenous cGMP.
Data Presentation
The following tables summarize key quantitative data regarding the activity and effects of this compound, providing a valuable resource for experimental design and data interpretation.
| Parameter | PKG Isoform | Value | Notes |
| Activation Constant (Ka) | PKG Iβ | ~370 nM | Similar to cGMP. |
| PKG II | 60 nM | Moderately selective for PKG II. | |
| Potency vs. cGMP | PKG1α | 4.3-fold more potent |
Table 1: Activation of cGMP-Dependent Protein Kinase (PKG) by this compound. This table presents the activation constants (Ka) of this compound for different PKG isoforms, highlighting its potency and selectivity.
| Parameter | Value | Cell/Tissue Type | Experimental Condition |
| EC50 for Vasodilation | Not explicitly found | Aortic rings | Pre-contracted with phenylephrine (B352888). |
| Inhibition of Ca2+ increase | Effective at 100 µM | Cultured rat aortic smooth muscle cells | Stimulated with Angiotensin II or K+.[2][3][4] |
Table 2: Physiological Effects of this compound. This table summarizes the effective concentrations of this compound in mediating key physiological responses such as vasodilation and calcium modulation.
| PDE Isoform | Ki Value | Notes |
| PDE1 | Not explicitly found | |
| PDE2 | Not explicitly found | |
| PDE3 | Not explicitly found | |
| PDE4 | Not explicitly found | |
| PDE5 | Not explicitly found | This compound is more resistant to hydrolysis by PDEs compared to cGMP. |
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.
Caption: The cGMP signaling pathway, highlighting the role of this compound as a PKG activator.
Caption: Experimental workflow for a radiometric protein kinase G (PKG) activity assay.
Caption: Workflow for intracellular calcium imaging using Fura-2 AM.
Experimental Protocols
In Vitro PKG Activity Assay (Radiometric)
This protocol measures the incorporation of 32P from [γ-32P]ATP into a specific peptide substrate by PKG.[5][6]
Materials:
-
Recombinant human PKG Iα or Iβ
-
Specific peptide substrate for PKG (e.g., GRTGRRNSI)
-
This compound
-
[γ-32P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
-
P81 phosphocellulose paper
-
Wash buffer (75 mM phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in the kinase reaction buffer.
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a master mix containing the kinase reaction buffer, peptide substrate (e.g., 100 µM final concentration), and PKG (e.g., 10-20 nM final concentration).
-
Initiate Reaction: Add the serially diluted this compound to the respective tubes. Initiate the kinase reaction by adding [γ-32P]ATP solution (e.g., 100 µM final concentration).
-
Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto a labeled P81 phosphocellulose paper square.
-
Washing: Immediately immerse the papers in the wash buffer. Wash three to four times for 5-10 minutes each to remove unincorporated [γ-32P]ATP.
-
Quantification: Place the dried papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the kinase activity for each this compound concentration. Plot the kinase activity against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the Ka value.
Intracellular Calcium Imaging with Fura-2 AM
This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) using the ratiometric fluorescent indicator Fura-2 AM.[7][8]
Materials:
-
Cultured cells (e.g., vascular smooth muscle cells) on glass coverslips
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
This compound
-
Contractile agonist (e.g., vasopressin)
-
Fluorescence microscope with 340 nm and 380 nm excitation filters and a 510 nm emission filter
Procedure:
-
Cell Preparation: Culture cells to 80-90% confluency on glass coverslips.
-
Dye Loading: Prepare a loading solution containing Fura-2 AM (e.g., 1-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBS. Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Washing and De-esterification: Wash the cells twice with HBS to remove extracellular dye. Incubate the cells in HBS for at least 20 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.
-
Imaging Setup: Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Baseline Recording: Perfuse the cells with HBS and record the baseline fluorescence intensity by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Stimulation: Perfuse the cells with HBS containing the desired concentration of this compound for a pre-incubation period (e.g., 10-15 minutes). Subsequently, add the contractile agonist in the continued presence of this compound and record the change in fluorescence.
-
Data Analysis: Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm. The change in this ratio is proportional to the change in [Ca2+]i. Calibrate the ratio to absolute [Ca2+]i values using ionomycin (B1663694) in the presence of known high and low Ca2+ concentrations.
Smooth Muscle Contraction Assay (Aortic Ring)
This ex vivo protocol measures the effect of this compound on the contractility of vascular smooth muscle.[2][9][10]
Materials:
-
Isolated thoracic aorta from a rat or mouse
-
Krebs-Henseleit solution
-
Phenylephrine (or other vasoconstrictor)
-
This compound
-
Organ bath system with force transducers
Procedure:
-
Aortic Ring Preparation: Euthanize the animal and carefully dissect the thoracic aorta. Clean the aorta of surrounding connective tissue and cut it into rings of 1-2 mm in width.
-
Mounting: Mount the aortic rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂. Attach one end of the ring to a fixed hook and the other to a force transducer.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g).
-
Pre-contraction: Contract the aortic rings with a submaximal concentration of a vasoconstrictor like phenylephrine (e.g., 1 µM) until a stable plateau of contraction is reached.
-
Cumulative Concentration-Response Curve: Add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 10-9 M to 10-4 M). Record the relaxation response after each addition until a maximal response is achieved.
-
Data Analysis: Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by phenylephrine. Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve and determine the EC50 value.
Patch-Clamp Electrophysiology for CNG Channels
This protocol describes the use of the patch-clamp technique to study the effect of this compound on cyclic nucleotide-gated (CNG) channels.[11][12][13]
Materials:
-
Cells expressing CNG channels (e.g., Xenopus oocytes or HEK293 cells)
-
Patch-clamp amplifier and data acquisition system
-
Micropipette puller and polisher
-
Borosilicate glass capillaries
-
Intracellular and extracellular solutions
-
This compound
Procedure (Inside-Out Patch Configuration):
-
Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Cell-Attached Configuration: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Inside-Out Configuration: Retract the pipette from the cell to excise a patch of membrane, with the intracellular side now facing the bath solution.
-
Baseline Recording: Perfuse the patch with a control intracellular solution and record baseline channel activity at a fixed holding potential.
-
Application of this compound: Perfuse the patch with an intracellular solution containing the desired concentration of this compound.
-
Recording: Record the changes in channel activity (e.g., open probability, single-channel conductance) in the presence of this compound.
-
Data Analysis: Analyze the single-channel recordings to quantify the effects of this compound on channel gating and permeation properties.
Conclusion
This compound remains an indispensable pharmacological tool for probing the multifaceted roles of the cGMP signaling pathway. Its cell permeability and resistance to enzymatic degradation provide a stable and reliable means to activate PKG and other cGMP effectors in a controlled manner. The quantitative data and detailed experimental protocols provided in this guide are intended to empower researchers, scientists, and drug development professionals to design and execute robust experiments, ultimately advancing our understanding of cGMP-mediated cellular processes and facilitating the discovery of novel therapeutic interventions targeting this critical signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hellobio.com [hellobio.com]
- 6. Collagen gel contraction assay using human bronchial smooth muscle cells and its application for evaluation of inhibitory effect of formoterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Cyclic-nucleotide-gated channels mediate synaptic feedback by nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gating of Cyclic Nucleotide-Gated (CNGA1) Channels by cGMP Jumps and Depolarizing Voltage Steps - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Hydrolysis Resistance of 8-bromo-cGMP
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This guide provides a detailed examination of 8-bromo-guanosine 3',5'-cyclic monophosphate (8-bromo-cGMP), a crucial analog of cyclic GMP (cGMP). The focus is on the molecular mechanisms that confer its resistance to enzymatic hydrolysis by phosphodiesterases (PDEs), a property that makes it an invaluable tool in cellular signaling research and a model for therapeutic agent design.
Introduction to cGMP Signaling and its Regulation
Cyclic guanosine (B1672433) monophosphate (cGMP) is a ubiquitous second messenger that mediates a multitude of physiological processes, including smooth muscle relaxation, cardiovascular homeostasis, neuronal signaling, and immune responses.[1][2] The intracellular concentration of cGMP is meticulously controlled by a balance between its synthesis by guanylyl cyclases (GCs) and its degradation by cyclic nucleotide phosphodiesterases (PDEs).[3]
PDEs are a large superfamily of enzymes that terminate cyclic nucleotide signaling by hydrolyzing the 3',5'-cyclic phosphate (B84403) bond of cGMP and/or cAMP, yielding the inactive 5'-monophosphate form.[3] Several PDE families, notably PDE5, PDE6, and PDE9, are cGMP-specific, while others can hydrolyze both cyclic nucleotides.[1][4] The rapid degradation of cGMP by these enzymes ensures that signaling events are transient and localized.
To study the downstream effects of cGMP signaling without the complication of rapid degradation, researchers utilize synthetic analogs. This compound is a widely used, cell-permeable cGMP analog that is highly resistant to hydrolysis by PDEs.[5][6] This resistance allows it to persistently activate cGMP-dependent pathways, making it a powerful tool for elucidating the roles of cGMP's primary effectors, such as cGMP-dependent protein kinase (PKG).[7][8]
The Molecular Basis of this compound's Hydrolysis Resistance
The key to this compound's stability lies in a single atomic substitution: the replacement of a hydrogen atom with a larger bromine atom at the 8th position of the guanine (B1146940) ring.[7][9] This modification has profound consequences for the molecule's interaction with the catalytic site of phosphodiesterases.
Steric Hindrance: The active site of a PDE is a highly conserved, three-dimensional pocket precisely shaped to accommodate the cGMP molecule. The binding and subsequent hydrolysis of cGMP depend on specific interactions between the substrate and key amino acid residues within this pocket.[10][11] The introduction of the bulky bromine atom at the C8 position creates a steric clash, physically impeding the optimal alignment of this compound within the catalytic site. This poor fit significantly reduces the efficiency of the enzymatic hydrolysis.
While this compound binds to the catalytic site, as evidenced by its action as a competitive inhibitor, the conformation it adopts is not conducive to the hydrolytic reaction.[12][13] This makes it a very poor substrate for the enzyme.
Caption: Steric hindrance of this compound in the PDE active site.
Quantitative Analysis of Hydrolysis Resistance
The resistance of this compound to hydrolysis is not merely qualitative; it has been quantified and compared directly with the native cGMP molecule. The maximal rate of hydrolysis (Vmax) for this compound is several orders of magnitude lower than that for cGMP.
Furthermore, due to its ability to occupy the catalytic site without being efficiently hydrolyzed, this compound acts as a competitive inhibitor of cGMP hydrolysis. Its inhibitory constant (Ki) reflects its binding affinity for the enzyme.
Table 1: Comparative Kinetics of cGMP and this compound with Retinal Rod PDE (PDE6)
| Compound | Maximal Hydrolysis Rate (Vmax) | Inhibition Constant (Ki) |
| cGMP | 4000 s⁻¹ | N/A |
| This compound | 7.3 s⁻¹ | 48 µM |
Data sourced from Zimmerman et al. (1985) for transducin-activated rod phosphodiesterase.[12][13]
As the data clearly shows, the hydrolysis rate for this compound is over 500 times slower than that of cGMP for this specific PDE isozyme.[12][13] This profound difference underscores its utility as a stable cGMP analog. While this data is for PDE6, the principle of reduced hydrolysis rates applies to other cGMP-specific PDEs as well.[5]
Signaling Pathways and Experimental Workflows
The stability of this compound allows it to persistently activate downstream effectors of cGMP, primarily Protein Kinase G (PKG).
Caption: The cGMP signaling pathway and the role of this compound.
Experimental Protocols: Measuring PDE Activity
The kinetic parameters in Table 1 are determined using PDE activity assays. Two common methods are the traditional radioisotope assay and the more modern Isothermal Titration Calorimetry (ITC) method.[4][14]
Protocol: Isothermal Titration Calorimetry (ITC) PDE Assay
This non-radioactive method measures the heat released during the hydrolysis of the 3',5'-phosphate bond of cGMP, which is an exothermic reaction.[14][15]
Objective: To determine the kinetic parameters (Km, Vmax, Ki) of a PDE isozyme with cGMP or its analogs.
Materials:
-
Purified recombinant PDE enzyme
-
Isothermal Titration Calorimeter (e.g., VP-ITC MicroCalorimeter)
-
Reaction Buffer (e.g., 40 mM MOPS, pH 7.5, 1 mM MgCl₂)
-
Substrate solution (cGMP or this compound) at a high concentration (e.g., 30 mM)
-
Inhibitor solution (if measuring Ki)
Methodology:
-
Preparation:
-
Equilibrate the calorimeter to the desired temperature (e.g., 30°C).[15]
-
Fill the reference cell of the calorimeter with reaction buffer.
-
Fill the sample cell (typically ~1.4 mL) with a dilute solution of the purified PDE enzyme (e.g., 0.1–10 nM) in the reaction buffer.[14][15]
-
Load the injection syringe with the concentrated substrate solution.
-
-
Titration:
-
After allowing the system to reach a stable baseline temperature, perform an initial injection of the substrate (e.g., 10 µL of 30 mM cGMP) into the sample cell.[15] The syringe also serves as a stirrer to ensure rapid mixing.
-
The instrument records the heat produced over time as the enzyme hydrolyzes the substrate. A typical reaction is monitored for 15-40 minutes until the substrate is depleted and the signal returns to baseline.[14][15]
-
-
Data Analysis:
-
The raw data is a thermograph showing heat production over time. This is converted into a plot of hydrolysis rate versus substrate concentration.
-
From this plot, kinetic parameters such as Vmax (the maximum rate of reaction) and Km (the substrate concentration at half-maximal velocity) can be calculated by fitting the data to the Michaelis-Menten equation.
-
To determine the Ki for an inhibitor like this compound, the experiment is repeated with a fixed concentration of the inhibitor in the sample cell along with the enzyme.
-
Caption: Workflow for an Isothermal Titration Calorimetry (ITC) PDE assay.
Conclusion
The hydrolysis resistance of this compound is a direct consequence of the steric hindrance imposed by the bromine atom at the C8 position of the guanine ring. This structural modification dramatically slows its rate of degradation by phosphodiesterases, transforming it from a rapidly metabolized signaling molecule into a stable and persistent activator of cGMP-dependent pathways. This property, supported by quantitative kinetic data, makes this compound an indispensable tool for researchers investigating the complex roles of cGMP in health and disease and provides a foundational principle for the design of novel PDE inhibitors and cGMP-pathway modulators.
References
- 1. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme assays for cGMP hydrolyzing phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C10H11BrN5O7P | CID 135419186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. 8-Bromoguanosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. pnas.org [pnas.org]
- 14. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Membrane Permeability of 8-bromo-cGMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromoguanosine 3',5'-cyclic monophosphate (8-bromo-cGMP) is a cornerstone tool in cellular biology and pharmacology. As a cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP), it serves as a potent activator of protein kinase G (PKG), enabling the investigation of cGMP-mediated signaling pathways in a wide array of physiological and pathophysiological processes.[1][2][3][4][5] Its utility is fundamentally linked to its ability to cross the plasma membrane and elicit intracellular effects. This technical guide provides a comprehensive overview of the membrane permeability of this compound, including its physicochemical properties, mechanisms of transport, quantitative permeability data, and detailed experimental protocols for its assessment.
Physicochemical Properties of this compound
The ability of a molecule to traverse the lipid bilayer of a cell is intrinsically linked to its physicochemical characteristics. Key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀BrN₅NaO₇P | |
| Molecular Weight | 446.09 g/mol (sodium salt) | |
| Appearance | Crystalline solid | [6] |
| Solubility | Soluble to 100 mM in water; Soluble in PBS (pH 7.2) at 10 mg/mL. | [6] |
| Purity | Typically ≥98% | |
| Storage | Desiccate at -20°C | |
| Lipophilicity (Log Kw) | 1.17 | [7] |
The bromination at the 8th position of the guanine (B1146940) ring increases the lipophilicity of this compound compared to the endogenous cGMP, a key factor contributing to its enhanced membrane permeability.
Mechanism of Membrane Transport
The transport of this compound across the cell membrane is believed to occur primarily through passive diffusion . This process does not require cellular energy and is driven by the concentration gradient of the molecule across the membrane.[8] The increased lipophilicity of this compound allows it to dissolve in the hydrophobic core of the phospholipid bilayer and diffuse into the cytoplasm.
While passive diffusion is the principal mechanism, the potential involvement of carrier-mediated transport systems cannot be entirely excluded, although specific transporters for this compound have not been definitively identified.
References
- 1. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 2. An Experimental Workflow for Studying Barrier Integrity, Permeability, and Tight Junction Composition and Localization in a Single Endothelial Cell Monolayer: Proof of Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C10H11BrN5O7P | CID 135419186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 8-Bromoguanosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]
- 6. Quantification of cAMP and cGMP analogs in intact cells: pitfals in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 8. Transport of Small Molecules - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Characterization of 8-bromo-cGMP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the initial characterization studies of 8-bromoguanosine (B14676) 3',5'-cyclic monophosphate (8-bromo-cGMP). It details its mechanism of action as a protein kinase G (PKG) activator, presents key quantitative data on its binding and activation properties, and outlines the experimental protocols used in its characterization.
Core Concepts: Mechanism of Action
This compound is a cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP) that functions as a potent activator of cGMP-dependent protein kinase (PKG).[1] The bromine substitution at the 8th position of the guanine (B1146940) ring enhances its lipophilicity, facilitating its transport across cell membranes.[2] Once inside the cell, this compound mimics the action of endogenous cGMP by binding to the regulatory domain of PKG. This binding induces a conformational change in the enzyme, leading to the activation of its catalytic domain and subsequent phosphorylation of downstream target proteins.[3]
Initial characterization studies revealed that this compound exhibits moderate selectivity for PKG isozymes, with a preference for PKG II over PKG Iβ.[2] Furthermore, it displays greater resistance to hydrolysis by phosphodiesterases (PDEs) compared to cGMP, resulting in a more sustained activation of PKG in cellular systems.[2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters determined in the initial characterization studies of this compound.
Table 1: Protein Kinase G Activation Constants (Ka)
| PKG Isotype | This compound Ka (µM) | cGMP Ka (µM) | Reference |
| PKG Iβ | Similar to cGMP | ~0.370 | [2] |
| PKG II | 0.060 | - | [2] |
Table 2: Selectivity for Protein Kinases
| Protein Kinase | This compound Ka (µM) | Notes | Reference |
| PKG I | ~0.1 | - | [4] |
| PKG II | 0.060 | Moderately selective for PKG II | [2] |
| PKA | ~10 | Can cross-activate PKA at higher concentrations | [4] |
Table 3: Phosphodiesterase (PDE) Inhibition
| PDE Isoform | This compound Ki (µM) | Notes | Reference |
| PDE8A | - (Substrate with Km of 0.55 µM) | Can act as a substrate | [5] |
| PDE9 | 0.77 | Potentially effective inhibitor | [5] |
Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the primary signaling pathway activated by this compound and a typical experimental workflow for its characterization.
References
- 1. 8-Bromoguanosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. db-thueringen.de [db-thueringen.de]
- 5. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
The Novel Effects of 8-Bromo-cGMP: A Technical Guide for Researchers
Abstract
8-bromo-guanosine 3',5'-cyclic monophosphate (8-bromo-cGMP) is a potent, cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP) that has become an invaluable tool in dissecting cGMP-mediated signaling pathways. Its resistance to hydrolysis by phosphodiesterases (PDEs) ensures sustained activation of downstream effectors, primarily cGMP-dependent protein kinase (PKG).[1] This technical guide provides an in-depth overview of the novel effects of this compound, with a focus on its modulatory role in calcium signaling, induction of apoptosis, stimulation of mitochondrial biogenesis, and its emerging role in cancer biology. This document is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data, and visual representations of key signaling pathways to facilitate further investigation into the therapeutic potential of targeting the cGMP signaling cascade.
Introduction to this compound
This compound is a synthetic derivative of cGMP, a ubiquitous second messenger involved in a myriad of physiological processes. The bromine substitution at the 8th position of the guanine (B1146940) ring confers several advantageous properties for research applications, including increased membrane permeability and resistance to degradation by PDEs.[1] These characteristics allow for precise and sustained activation of the cGMP signaling pathway in experimental settings. The primary intracellular effector of this compound is Protein Kinase G (PKG), a serine/threonine kinase that, upon activation, phosphorylates a wide array of substrate proteins, leading to diverse cellular responses.[2][3]
Core Signaling Pathway: The NO/cGMP/PKG Axis
The canonical pathway activated by this compound involves the direct activation of PKG, mimicking the effects of endogenous cGMP elevation typically triggered by nitric oxide (NO) or natriuretic peptides.
Novel Effects of this compound
Recent research has expanded our understanding of this compound's effects beyond its classical roles in vasodilation and smooth muscle relaxation.
Modulation of Intracellular Calcium Signaling
This compound has been shown to significantly influence intracellular calcium ([Ca2+]) homeostasis. Pre-incubation of vascular smooth muscle cells with this compound inhibits peak [Ca2+] accumulation induced by agonists like angiotensin II and high potassium concentrations.[3][4] This effect is, in part, mediated by the PKG-dependent stimulation of Ca2+-ATPases, which actively remove Ca2+ from the cytoplasm.[3][4]
Induction of Apoptosis in Cancer Cells
Emerging evidence indicates that this compound can induce apoptosis in various cancer cell lines, including epithelial ovarian cancer and breast cancer cells.[5][6] This pro-apoptotic effect is mediated through the activation of PKG, which can lead to the inhibition of survival pathways and the activation of caspases.[6]
Stimulation of Mitochondrial Biogenesis
This compound has been identified as a potent inducer of mitochondrial biogenesis, the process of generating new mitochondria.[7] This effect is mediated by the PKG-dependent upregulation of key transcriptional regulators, including peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[7]
Inhibition of the EGFR/PLCγ1 Signaling Pathway
A novel mechanism of action for this compound has been described in epithelial ovarian cancer cells, where it suppresses tumor progression by inhibiting the Epidermal Growth Factor Receptor (EGFR) and Phospholipase C gamma 1 (PLCγ1) signaling pathway.[5][8] this compound treatment leads to a dose-dependent decrease in the phosphorylation of EGFR and PLCγ1, thereby attenuating downstream signaling cascades that promote cell proliferation, invasion, and migration.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Effects of this compound on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclic GMP induced apoptosis via protein kinase G in oestrogen receptor-positive and -negative breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 8-Br-cGMP suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 8-bromo-cGMP: A Potent Activator of cGMP-Dependent Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-bromoguanosine 3',5'-cyclic monophosphate (8-bromo-cGMP) is a cornerstone research tool for investigating cyclic guanosine (B1672433) monophosphate (cGMP)-mediated signaling pathways. As a cell-permeable and phosphodiesterase-resistant analog of cGMP, it provides a reliable method for activating cGMP-dependent protein kinase (PKG) and studying its downstream effects. This technical guide offers a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Core Properties and Mechanism of Action
This compound is a synthetic derivative of cGMP featuring a bromine atom at the 8th position of the guanine (B1146940) ring. This modification confers several advantageous properties for research applications:
-
Cell Permeability: The bromine substitution increases the lipophilicity of the molecule, allowing it to readily cross cell membranes and access intracellular targets.
-
Phosphodiesterase Resistance: this compound is less susceptible to hydrolysis by phosphodiesterases (PDEs), the enzymes responsible for degrading cGMP. This resistance leads to a more sustained elevation of cGMP signaling within the cell compared to the transient effects of endogenous cGMP.
-
PKG Activation: The primary mechanism of action of this compound is the activation of cGMP-dependent protein kinase (PKG).[1] It mimics the effect of endogenous cGMP by binding to the regulatory domain of PKG, inducing a conformational change that releases the catalytic subunit to phosphorylate downstream target proteins.
Quantitative Data
The following tables summarize key quantitative parameters related to the activity and efficacy of this compound.
Table 1: Activation Constants (Ka) for Protein Kinase G (PKG)
| Isoform | Activation Constant (Ka) | Selectivity (over PKA) | Reference |
| PKG I | ~0.1 µM | ~10-fold | [2] |
| PKG II | 60 nM | - | [2] |
Table 2: Effective and Inhibitory Concentrations in Various Biological Assays
| Biological Effect | Cell Type/System | Concentration | Effect | Reference |
| Inhibition of Ca2+ Accumulation | Cultured Rat Aortic Smooth Muscle Cells | 100 µM | Inhibition of peak Ca2+ accumulation | [3] |
| Inhibition of Cancer Cell Proliferation, Invasion, and Migration | Epithelial Ovarian Cancer (EOC) Cells | 250 µM | Antagonized EGF-induced effects | [4] |
| Inhibition of Calcium Channel Current | Embryonic Chick Ventricular Myocytes | 1 mM | Progressive decrease in peak calcium channel currents (-68% at 15 min) | [5] |
| Reduction of Myofilament Response to Ca2+ | Intact Adult Rat Ventricular Myocytes | 50 µM | Reduced myocyte twitch amplitude | [6] |
| Vasodilation | Porcine Coronary Arteries | - | Enhanced relaxation in response to nitric oxide donors | [7] |
| Inhibition of Platelet Aggregation | Human Platelets | 8 µM (IC50 for cGI-PDE) | Half-maximal inhibition of cGMP-inhibited phosphodiesterase | [8] |
Signaling Pathways and Experimental Workflows
cGMP-PKG Signaling Pathway
The following diagram illustrates the canonical cGMP signaling pathway activated by nitric oxide (NO), leading to the activation of PKG and subsequent downstream effects such as smooth muscle relaxation.
Experimental Workflow: In Vitro Kinase Assay for PKG Activation
This diagram outlines a typical workflow for determining the EC50 of this compound for PKG activation using an in vitro kinase assay.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound sodium salt powder
-
Sterile, nuclease-free water or appropriate buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate the required volume of solvent. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in the calculated volume of sterile water. For example, for 1 mg of this compound (MW: 446.08 g/mol for sodium salt), you would add 224.2 µL of solvent.
-
Dissolve the powder. Vortex the tube until the powder is completely dissolved.
-
Aliquot and store. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for short-term storage or -80°C for long-term storage.
Cell Viability/Proliferation Assay (MTT Assay)
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used to dissolve this compound).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value by plotting the viability against the log of the this compound concentration.
In Vitro Vasodilation Assay
Materials:
-
Isolated blood vessel rings (e.g., rat aorta)
-
Organ bath system with force transducers
-
Physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O2 / 5% CO2
-
Vasoconstrictor (e.g., phenylephrine, KCl)
-
This compound
Protocol:
-
Tissue Preparation: Isolate the desired blood vessel and cut it into rings of appropriate size.
-
Mounting: Mount the vessel rings in the organ bath chambers filled with physiological salt solution maintained at 37°C.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period.
-
Contraction: Induce a stable contraction with a vasoconstrictor agent.
-
Treatment: Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the bath.
-
Measurement: Record the changes in isometric tension.
-
Data Analysis: Express the relaxation as a percentage of the pre-induced contraction and calculate the EC50 value from the concentration-response curve.
Conclusion
This compound remains an invaluable tool for researchers studying cGMP-mediated signaling. Its cell permeability and resistance to degradation allow for controlled and sustained activation of the PKG pathway in a variety of experimental settings. By understanding its quantitative properties and employing standardized protocols, researchers can effectively utilize this compound to elucidate the complex roles of cGMP in health and disease, paving the way for the development of novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effects of this compound on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Br-cGMP suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Bromo-cyclic GMP inhibits the calcium channel current in embryonic chick ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound reduces the myofilament response to Ca2+ in intact cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 8-bromo-cGMP in Neuroscience: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromoguanosine 3',5'-cyclic monophosphate (8-bromo-cGMP) is a cornerstone pharmacological tool in neuroscience research. As a cell-membrane permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP), it serves as a potent and specific activator of cGMP-dependent protein kinase (PKG). Its resistance to hydrolysis by phosphodiesterases (PDEs) ensures sustained activation of the cGMP signaling pathway, making it an invaluable instrument for elucidating the intricate roles of cGMP in a wide array of neuronal processes. This technical guide provides an in-depth overview of the applications of this compound in neuroscience, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
The nitric oxide (NO)/soluble guanylyl cyclase (sGC)/cGMP/PKG signaling cascade is a crucial pathway in the central nervous system, modulating everything from synaptic plasticity to neuronal survival.[1][2] this compound allows researchers to bypass the upstream components of this pathway and directly probe the downstream effects of PKG activation, offering a precise method to investigate the functional consequences of elevated cGMP levels.
Mechanism of Action
This compound mimics endogenous cGMP by binding to and activating PKG. The bromine substitution at the 8th position of the guanine (B1146940) ring enhances its lipophilicity, facilitating its passage across cell membranes. Furthermore, this modification renders the molecule resistant to degradation by PDEs, the enzymes responsible for hydrolyzing cGMP and terminating its signal. This sustained action is a key advantage in experimental settings, allowing for prolonged and stable activation of cGMP-dependent pathways.
Applications in Neuroscience Research
The utility of this compound in neuroscience is extensive, with key applications in the study of:
-
Synaptic Plasticity: this compound is instrumental in investigating the mechanisms of long-term potentiation (LTP) and long-term depression (LTD), cellular models of learning and memory.[3]
-
Ion Channel Modulation: It is used to explore the cGMP-dependent regulation of various ion channels, including cyclic nucleotide-gated (CNG) channels, hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, and transient receptor potential (TRP) channels.
-
Synaptic Vesicle Cycling: Researchers employ this compound to dissect the role of the cGMP pathway in the regulation of neurotransmitter release and synaptic vesicle recycling.[4][5]
-
Neuroprotection and Apoptosis: The pro-survival and anti-apoptotic effects of the cGMP pathway in various neuronal cell types are often investigated using this compound.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, providing a reference for experimental design.
| Application Area | Preparation/Cell Type | This compound Concentration | Duration of Application | Observed Effect | Reference |
| Synaptic Plasticity | Rat Hippocampal Slices (CA1) | 1 µM | 10 minutes | Rescued amyloid-beta-induced LTP reduction. | [6] |
| Rat Hippocampal Slices (CA1) | 50-100 µM | 5 minutes | Induced long-lasting potentiation when paired with weak tetanic stimulation. | [3] | |
| Ion Channel Modulation | Rat Dorsal Root Ganglion Neurons | 100 µM | N/A | Mimicked the inhibitory effect of SNP on capsaicin-evoked currents (TRPV1). | [7] |
| Adult Rat Ventricular Myocytes | 50 µmol/L | N/A | Reduced myocyte twitch amplitude by 19.6 ± 4.2%. | [8] | |
| Rat Aortic Smooth Muscle Cells | 100 µM | Pre-incubation | Inhibited peak Ca2+ accumulation in response to angiotensin II or K+. | [9] | |
| Synaptic Vesicle Cycle | Cerebellar Granule Cells | Not specified | N/A | Reversed the impairment of synaptic vesicle cycling caused by NMDAR blockage. | [4][5] |
| Neuroprotection | Rat Embryonic Motor Neurons | 30 µM (EC50) | 24 hours | Provided a concentration-dependent protective effect. | [10] |
| LLC-PK1 Cells | 1-100 µM | 8 hours | Increased resistance to cyclosporin (B1163) A toxicity in a concentration-dependent manner. | [11] | |
| Locomotor Activity | Murine Spinal Cord Preparation | 200 µM | 15 minutes | Increased locomotor burst amplitude and decreased frequency. | [12] |
| Kinase/Channel Activity | Preparation | This compound EC50/Ka | Notes | Reference |
| PKG Iα Activation | Purified Enzyme | 4.3-fold more potent than cGMP | ||
| PKG II Activation | Purified Enzyme | 60 nM (Ka) | [13] | |
| Rod CNG Channel Activation | Heterologous Expression | ~7-fold increased potency vs. cGMP | 8-Br-cGMP is a full agonist. | [14] |
| Cone CNG Channel Activation | Heterologous Expression | ~18-fold increased potency vs. cGMP | 8-Br-cGMP is a full agonist. | [14] |
Experimental Protocols
Induction of Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol describes the use of this compound to investigate its role in LTP at the Schaffer collateral-CA1 synapse.
Materials:
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose, saturated with 95% O₂ / 5% CO₂.
-
This compound stock solution (e.g., 10 mM in water).
-
Hippocampal slice preparation setup (vibratome, recording chamber).
-
Electrophysiology rig for extracellular field potential recordings.
Methodology:
-
Slice Preparation: Prepare 400 µm thick transverse hippocampal slices from an adult rodent in ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour in a submerged or interface chamber at room temperature.
-
Recording Setup: Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF (2-3 ml/min) at 30-32°C. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Establish a stable baseline of fEPSP responses by delivering single pulses at a low frequency (e.g., 0.033 Hz) for at least 20-30 minutes.
-
This compound Application: For experiments investigating the effect of this compound on LTP induction, switch the perfusion to aCSF containing the desired final concentration of this compound (e.g., 50 µM) for a defined period (e.g., 10-15 minutes) prior to LTP induction.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation.
-
Post-Induction Recording: Continue to record fEPSPs at the baseline stimulation frequency for at least 60 minutes to monitor the potentiation of the synaptic response.
-
Data Analysis: Measure the slope of the fEPSP and normalize it to the average baseline value. Plot the normalized fEPSP slope over time to visualize the induction and maintenance of LTP.
Protein Kinase G (PKG) Activity Assay in Neuronal Cell Lysates
This protocol outlines a method to measure the activation of PKG by this compound in cultured neuronal cells by assessing the phosphorylation of a known PKG substrate, Vasodilator-Stimulated Phosphoprotein (VASP).
Materials:
-
Cultured neuronal cells (e.g., primary cortical neurons, SH-SY5Y cells).
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE and Western blotting equipment.
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Methodology:
-
Cell Culture and Treatment: Plate neuronal cells and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle control for a specified time (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VASP overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Strip the membrane and re-probe with an antibody against total VASP for loading control. Quantify the band intensities and express the level of VASP phosphorylation as a ratio of phospho-VASP to total VASP.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving cGMP and the experimental workflow for investigating the effects of this compound.
The NO/sGC/cGMP/PKG Signaling Pathway
Caption: The canonical Nitric Oxide (NO)-cGMP signaling pathway and the point of intervention with this compound.
Experimental Workflow for Studying this compound Effects
Caption: A generalized experimental workflow for investigating the effects of this compound in a neuroscience context.
Conclusion
This compound remains an indispensable tool for neuroscientists seeking to unravel the complexities of cGMP signaling. Its ability to potently and selectively activate PKG in a sustained manner provides a powerful approach to dissecting the downstream consequences of this important second messenger pathway. By understanding its mechanism of action and leveraging the established protocols and quantitative data, researchers can continue to make significant strides in our understanding of neuronal function in both health and disease. This guide serves as a comprehensive resource to facilitate the effective and informed use of this compound in the laboratory.
References
- 1. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NO-cGMP-PKG signaling pathway regulates synaptic plasticity and fear memory consolidation in the lateral amygdala via activation of ERK/MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Specific Role of cGMP in Hippocampal LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Regulation of Synaptic Vesicle Recycling by cGMP-Dependent Protein Kinase Type II in Cerebellar Granule Cells under Strong and Sustained Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Activation of the cGMP/Protein Kinase G Pathway by Nitric Oxide Can Decrease TRPV1 Activity in Cultured Rat Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Effects of this compound on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
The Role of 8-bromo-cGMP in Smooth Muscle Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-bromo-cGMP, a cell-permeable and phosphodiesterase-resistant analog of cyclic guanosine (B1672433) monophosphate (cGMP), serves as a powerful research tool to elucidate the intricate mechanisms governing smooth muscle function. Its primary role is the activation of cGMP-dependent protein kinase (PKG), which initiates a signaling cascade culminating in smooth muscle relaxation. This is achieved through a dual mechanism: the reduction of intracellular calcium concentration ([Ca²⁺]i) and the desensitization of the contractile apparatus to Ca²⁺. This technical guide provides an in-depth exploration of the function of this compound in smooth muscle physiology, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Introduction
Smooth muscle tone is a critical determinant of physiological processes in various organ systems, including the regulation of blood pressure, airway resistance, and gastrointestinal motility. The intracellular second messenger cGMP is a key mediator of smooth muscle relaxation, and its effects are primarily executed through the activation of PKG.[1][2] this compound, by mimicking the action of endogenous cGMP with enhanced stability, allows for precise investigation of these pathways.[3] Understanding the downstream effects of this compound is paramount for the development of novel therapeutics targeting cardiovascular, respiratory, and other smooth muscle-related disorders.
Mechanism of Action of this compound in Smooth Muscle Relaxation
This compound elicits smooth muscle relaxation through a multifaceted approach that converges on reducing the phosphorylation of the 20-kDa myosin light chain (MLC₂₀), the final common pathway for contraction.[4][5] This is accomplished by:
-
Reduction of Intracellular Calcium ([Ca²⁺]i): PKG activation by this compound leads to a decrease in cytosolic Ca²⁺ levels through several mechanisms:
-
Inhibition of Ca²⁺ Influx: PKG can phosphorylate and inhibit L-type Ca²⁺ channels, thereby reducing the entry of extracellular Ca²⁺.[6]
-
Enhanced Ca²⁺ Sequestration and Extrusion: PKG stimulates the activity of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) and the plasma membrane Ca²⁺-ATPase (PMCA), promoting the removal of Ca²⁺ from the cytosol.[2][3] Studies have shown that cGMP-dependent protein kinase can stimulate Ca²⁺-activated ATPase activity by up to 4-fold.[2][3]
-
Inhibition of Ca²⁺ Release: PKG can phosphorylate and inhibit the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor, preventing the release of Ca²⁺ from the sarcoplasmic reticulum.[5]
-
-
Calcium Desensitization of the Contractile Apparatus: this compound induces a decrease in the sensitivity of the contractile machinery to a given concentration of Ca²⁺. This is primarily achieved by increasing the activity of myosin light chain phosphatase (MLCP).[1][4]
-
Activation of MLCP: PKG phosphorylates the myosin binding subunit (MYPT1) of MLCP, which prevents its inhibition by Rho-kinase. This leads to an increase in MLCP activity and subsequent dephosphorylation of MLC₂₀.[1][4] 8-Br-cGMP has been shown to significantly decrease the phosphorylation of the myosin binding subunit of MLCP at its inhibitory site (Thr696).[1][4]
-
Signaling Pathways
The signaling cascades initiated by this compound are complex and involve multiple downstream effectors. The following diagrams illustrate the key pathways.
Quantitative Data
The following tables summarize quantitative data from studies investigating the effects of this compound on smooth muscle physiology.
Table 1: Effect of this compound on Smooth Muscle Contraction
| Tissue Type | Pre-contraction Agent | This compound Concentration | % Relaxation (mean ± SEM) | Reference |
| Rat Aorta | KCl (67 mM) | 0.1 - 1 mM | Concentration-dependent inhibition | [6] |
| Rabbit Femoral Artery (permeabilized) | Phenylephrine (B352888) | Not specified | Significant decrease in tension | [1][4] |
| Rat Middle Cerebral Artery | Serotonin | 100 µM | 79 ± 3% increase in diameter | [7] |
| Bovine Coronary Artery | - | Concentration-dependent | Potent relaxation | [8] |
Table 2: Effect of this compound on Intracellular Calcium ([Ca²⁺]i)
| Cell Type | Stimulus | This compound Concentration | Effect on [Ca²⁺]i | Reference |
| Cultured Rat Aortic Smooth Muscle Cells | Angiotensin II or K⁺ | 100 µM | Inhibition of peak Ca²⁺ accumulation | [2][3] |
| Cultured A7r5 VSM cells | Vasopressin | Not specified | Blocked increase in [Ca²⁺]i | [9] |
| Isolated Rat Middle Cerebral Artery SMCs | Serotonin | 100 µM | No effect on [Ca²⁺]i | [7] |
Table 3: Effect of this compound on Myosin Light Chain Phosphatase (MLCP) and Myosin Light Chain (MLC) Phosphorylation
| Preparation | Parameter Measured | Effect of this compound | Reference |
| Permeabilized Rabbit Femoral Artery | MLCP activity | Recovered to resting level after agonist stimulation | [1][4] |
| Permeabilized Rabbit Femoral Artery | MLC phosphorylation | Decreased | [1][4] |
| Permeabilized Rabbit Femoral Artery | MBS (Thr696) phosphorylation | Significantly decreased | [1][4] |
Experimental Protocols
Measurement of Isometric Tension in Smooth Muscle Strips
This protocol describes the measurement of isometric tension in isolated smooth muscle strips to assess the relaxant effect of this compound.
Detailed Methodology:
-
Tissue Preparation: Smooth muscle tissues (e.g., rat aorta, rabbit femoral artery) are dissected in cold physiological salt solution. The endothelium may be removed by gentle rubbing of the intimal surface. The tissue is cut into rings or strips of appropriate size.
-
Mounting: The tissue preparation is mounted between two hooks in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂. One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer.
-
Equilibration and Viability Check: The tissue is allowed to equilibrate for a period of 60-90 minutes under a resting tension. The viability of the tissue is assessed by challenging it with a high concentration of a contractile agent like KCl.
-
Pre-contraction: Once a stable baseline is achieved, a submaximal contraction is induced using a specific agonist (e.g., phenylephrine for vascular smooth muscle).
-
Drug Application: After the contraction has reached a stable plateau, cumulative concentrations of this compound are added to the organ bath.
-
Data Acquisition and Analysis: The isometric tension is continuously recorded. The relaxation induced by this compound is expressed as a percentage of the pre-induced contraction. Concentration-response curves are constructed to determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation).
Measurement of Intracellular Calcium ([Ca²⁺]i) in Cultured Smooth Muscle Cells
This protocol outlines the use of fluorescent Ca²⁺ indicators to measure changes in [Ca²⁺]i in cultured smooth muscle cells in response to this compound.
Detailed Methodology:
-
Cell Culture: Primary smooth muscle cells or a suitable cell line (e.g., A7r5) are cultured on glass coverslips.
-
Dye Loading: The cells are loaded with a fluorescent Ca²⁺ indicator (e.g., Fura-2 AM) by incubating them in a physiological buffer containing the dye.
-
Microscopy Setup: The coverslip is mounted in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
Baseline Measurement: A stable baseline of [Ca²⁺]i is recorded by alternately exciting the Fura-2 at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Stimulation: The cells are stimulated with a contractile agonist to induce an increase in [Ca²⁺]i.
-
Application of this compound: this compound is then added to the perfusion solution, and the changes in the Fura-2 fluorescence ratio are continuously monitored.
-
Data Analysis: The fluorescence ratio is converted to [Ca²⁺]i concentrations using a standard calibration curve. The effect of this compound on both the peak and sustained phases of the Ca²⁺ transient is analyzed. Pre-incubation with this compound (e.g., 100 µM for 15 minutes) can also be performed to assess its effect on agonist-induced Ca²⁺ mobilization.[2][3]
Conclusion
This compound is an indispensable tool for dissecting the cGMP/PKG signaling pathway in smooth muscle. Its ability to potently and specifically activate PKG has provided invaluable insights into the molecular mechanisms of smooth muscle relaxation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to further unravel the complexities of smooth muscle physiology and to identify novel therapeutic targets for a range of debilitating diseases. Future research will likely focus on the specific PKG isoforms involved and the identification of novel downstream targets of this critical signaling pathway.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Effects of this compound on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cGMP-dependent relaxation of smooth muscle is coupled with the change in the phosphorylation of myosin phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effects of 8-bromo cyclic GMP and verapamil on depolarization-evoked Ca2+ signal and contraction in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of cGMP contribution to the vasodilator response to NO in rat middle cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence for cyclic GMP-mediated relaxant effects of nitro-compounds in coronary smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of 8-bromo-cyclic guanosine monophosphate on intracellular pH and calcium in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology of 8-Bromo-cGMP
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Bromoguanosine 3',5'-cyclic monophosphate (8-bromo-cGMP) is a cornerstone research tool in the study of cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathways. As a cell-permeable and phosphodiesterase-resistant analog of cGMP, it serves as a potent activator of cGMP-dependent protein kinase (PKG), enabling detailed investigation of its downstream physiological effects. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative data on its interaction with key protein targets, and detailed protocols for its application in various experimental settings. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge required to effectively utilize this compound in their studies of cGMP-mediated cellular processes.
Introduction
Cyclic guanosine monophosphate (cGMP) is a ubiquitous second messenger that plays a critical role in a myriad of physiological processes, including smooth muscle relaxation, platelet aggregation, neuronal signaling, and cell proliferation.[1][2] The study of cGMP signaling has been greatly facilitated by the use of synthetic analogs that can mimic or modulate its effects. This compound is a widely used cGMP analog that has proven invaluable for elucidating the downstream effects of cGMP signaling. Its key advantages include enhanced cell membrane permeability and increased resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs) compared to the endogenous cGMP.[2][3] This allows for sustained activation of cGMP-dependent pathways in intact cells and tissues.
Mechanism of Action
This compound exerts its biological effects primarily by activating cGMP-dependent protein kinase (PKG).[1][2] The bromine substitution at the 8th position of the guanine (B1146940) ring enhances its lipophilicity, facilitating its diffusion across cell membranes. Once inside the cell, this compound binds to the regulatory domain of PKG, inducing a conformational change that relieves the autoinhibition of the catalytic domain. This activation of PKG leads to the phosphorylation of a multitude of downstream target proteins, thereby initiating a cascade of cellular events.[4][5]
The canonical nitric oxide (NO)/cGMP signaling pathway, which this compound directly stimulates at the level of PKG, is depicted below:
Quantitative Data
The following tables summarize the available quantitative data for the interaction of this compound with its primary target, PKG, and its interaction with phosphodiesterases.
Table 1: Activation Constants (Ka) for Protein Kinase G (PKG) Isoforms
A lower Ka value indicates a higher binding affinity and more potent activation.
| Compound | PKG Isoform | Activation Constant (Ka) | Notes |
| cGMP | PKG Iβ | ~370 nM | Endogenous activator.[2] |
| This compound | PKG Iβ | Similar to cGMP | Commonly used cell-permeable analog.[2] |
| This compound | PKG II | ~60 nM | Moderately selective for PKG II.[2][6] Can activate PKA at higher concentrations. |
Table 2: Inhibition of Phosphodiesterases (PDEs) by this compound
While this compound is more resistant to hydrolysis by PDEs than cGMP, it can still interact with and inhibit these enzymes. Specific IC50 values across a broad range of PDE isoforms are not extensively documented in readily available literature. However, some studies have investigated its effects on specific PDEs.
| PDE Isoform | Interaction | Reference |
| PDE III | Inhibits photolabelling of PDE III by [32P]cGMP. | [7] |
| cGMP-PDE | Treatment of neonatal rat cardiomyocytes with this compound re-established the sensitivity of the cGMP-stimulated isozyme to cGMP. | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
In Vitro Protein Kinase G (PKG) Activation Assay (Radiometric)
This protocol describes the measurement of purified PKG activation by this compound using a synthetic peptide substrate and radiolabeled ATP.
Materials:
-
Purified recombinant PKG I or PKG II
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA)
-
Specific peptide substrate for PKG (e.g., 100 µM)
-
This compound
-
[γ-³²P]ATP (specific activity of 100-500 cpm/pmol)
-
Phosphocellulose paper (e.g., P81)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, the PKG substrate peptide, and varying concentrations of this compound (e.g., 0.01 µM to 100 µM).
-
Add purified PKG to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP (e.g., 100 µM).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a labeled phosphocellulose paper square.
-
Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the dried phosphocellulose paper using a scintillation counter.
-
Plot the kinase activity (in cpm) against the concentration of this compound to determine the EC₅₀ value.
Measurement of Smooth Muscle Relaxation (Organ Bath Study)
This protocol details the investigation of the relaxant effects of this compound on isolated smooth muscle tissue, such as aortic rings.
Materials:
-
Isolated aortic rings
-
Organ bath system with force transducer
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
Phenylephrine (B352888) (or other contractile agent)
-
This compound
Procedure:
-
Mount the aortic rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate under a resting tension for at least 60 minutes.
-
Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once the contraction reaches a plateau, cumulatively add increasing concentrations of this compound (e.g., 10⁻⁸ to 10⁻³ M) to the organ bath.
-
Record the relaxation response after each addition until a maximal response is achieved.
-
Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
-
Construct a concentration-response curve and calculate the EC₅₀ value for this compound.
Measurement of Intracellular Calcium ([Ca²⁺]i) in Cultured Smooth Muscle Cells
This protocol describes the use of the fluorescent Ca²⁺ indicator Fura-2 AM to assess the effect of this compound on agonist-induced increases in intracellular calcium in cultured vascular smooth muscle cells.
Materials:
-
Cultured rat aortic smooth muscle cells on coverslips
-
Fura-2 AM
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Agonist (e.g., Angiotensin II)
-
This compound
-
Fluorescence microscope with an imaging system capable of ratiometric imaging
Procedure:
-
Load the cultured smooth muscle cells with Fura-2 AM (e.g., 1-5 µM) in HBSS for 30-60 minutes at room temperature in the dark.
-
Wash the cells with HBSS to remove extracellular Fura-2 AM and allow for de-esterification of the dye within the cells for at least 30 minutes.
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and measure the emission at 510 nm. Record the baseline fluorescence ratio (340/380 nm).
-
Pre-incubate the cells with this compound (e.g., 100 µM) for 10-15 minutes.
-
Stimulate the cells with an agonist (e.g., Angiotensin II) in the continued presence of this compound.
-
Record the change in the 340/380 nm fluorescence ratio, which reflects the change in [Ca²⁺]i.
-
Compare the peak [Ca²⁺]i increase in response to the agonist in the presence and absence of this compound to quantify its inhibitory effect.
Conclusion
This compound remains an indispensable pharmacological tool for the investigation of cGMP-mediated signaling pathways. Its ability to permeate cell membranes and its relative resistance to degradation by phosphodiesterases allow for the sustained and direct activation of PKG in a variety of experimental models. The quantitative data and detailed protocols provided in this guide are intended to facilitate the design and execution of robust experiments, ultimately contributing to a deeper understanding of the multifaceted roles of cGMP in health and disease. As with any pharmacological agent, careful consideration of its selectivity and potential off-target effects, particularly at higher concentrations, is crucial for the accurate interpretation of experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Structural Basis of Analog Specificity in PKG I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoaffinity labelling of cyclic GMP-inhibited phosphodiesterase (PDE III) in human and rat platelets and rat tissues: effects of phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specific effects of n-3 fatty acids and this compound on the cyclic nucleotide phosphodiesterase activity in neonatal rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
8-bromo-cGMP as a tool for studying cyclic nucleotide signaling
An In-depth Technical Guide to 8-bromo-cGMP as a Tool for Studying Cyclic Nucleotide Signaling
Introduction
8-Bromoguanosine 3',5'-cyclic monophosphate (this compound) is a synthetic, cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] It serves as a cornerstone research tool for investigating cGMP-mediated signaling pathways. Due to the addition of a bromine atom at the 8th position of the guanine (B1146940) ring, this compound exhibits greater resistance to hydrolysis by phosphodiesterases (PDEs) compared to endogenous cGMP, resulting in a more sustained activation of downstream effectors.[3][4] Its primary mechanism of action involves the potent activation of cGMP-dependent protein kinase (PKG), making it an invaluable pharmacological agent for elucidating the diverse physiological and pathophysiological roles of the cGMP signaling cascade.[1][5][6]
This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative parameters, detailed experimental protocols, and key applications for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound mimics the function of the intracellular second messenger cGMP. Endogenous cGMP is synthesized from guanosine triphosphate (GTP) by guanylate cyclases (GC) in response to upstream signals like nitric oxide (NO) or natriuretic peptides.[1][7] this compound bypasses the need for GC activation and directly targets cGMP-binding sites on effector proteins, most notably PKG.[1][3]
Upon binding, this compound induces a conformational change in PKG, activating its serine/threonine kinase domain.[8] Activated PKG then phosphorylates a wide array of downstream protein targets, triggering a cascade of cellular events.[7][9]
Key downstream effects of PKG activation initiated by this compound include:
-
Reduction of Intracellular Calcium ([Ca²⁺]i): PKG activation leads to a decrease in cytosolic Ca²⁺ levels through multiple mechanisms:
-
Inhibition of L-type Ca²⁺ channels, which reduces calcium influx.[1]
-
Activation of plasma membrane Ca²⁺-ATPase (PMCA) and sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA), enhancing Ca²⁺ removal from the cytoplasm.[1][10]
-
Phosphorylation and inhibition of the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor, preventing Ca²⁺ release from intracellular stores.[1]
-
-
Calcium Desensitization of Contractile Machinery: In smooth muscle cells, PKG activation promotes relaxation by activating myosin light chain phosphatase (MLCP). This leads to the dephosphorylation of myosin light chains, inhibiting the interaction between actin and myosin.[1]
-
Modulation of Other Signaling Pathways: The cGMP/PKG pathway can interact with other signaling cascades. For instance, this compound has been shown to inhibit the EGFR/PLCγ1 signaling pathway in epithelial ovarian cancer cells.[11]
Data Presentation: Quantitative Profile
The following tables summarize key quantitative data for this compound and related compounds, providing a reference for experimental design.
Table 1: General Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Synonyms | 8-Br-cGMP | [3] |
| Molecular Formula | C₁₀H₁₀BrN₅NaO₇P | [3] |
| Molecular Weight | 446.09 g/mol (Sodium Salt) | [6] |
| Appearance | White to off-white solid | [12] |
| Solubility | Soluble in Water and PBS (e.g., 10 mg/mL in PBS pH 7.2) | [3][12] |
| Storage | Store desiccated at -20°C |[4][12] |
Table 2: Activation and Inhibition Constants
| Compound | Target Protein | Parameter | Value | Reference(s) |
|---|---|---|---|---|
| This compound | PKG Iβ | Kₐ | Similar to cGMP | [8] |
| This compound | PKG II | Kₐ | 60 nM | [8] |
| cGMP | PKG Iβ | Kₐ | 370 nM | [8] |
| (Rp)-8-bromo-PET-cGMPS | PKG Iα / Iβ | Kᵢ (competitive) | 0.03 µM | [13] |
| (Rp)-8-bromo-PET-cGMPS | PKA Type II | Kᵢ | 10 µM |[13] |
Note: Kₐ is the activation constant; a lower value indicates higher potency. Kᵢ is the inhibition constant; a lower value indicates a more potent inhibitor.
Table 3: Exemplary Experimental Concentrations
| Cell Type / Model | Compound | Concentration Range | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Epithelial Ovarian Cancer (EOC) Cells | This compound | 250 µM | Inhibition of EGF-induced proliferation, invasion, and migration | [11][12] |
| Rat Aortic Smooth Muscle Cells | This compound | 100 µM | Inhibition of agonist-induced peak Ca²⁺ accumulation | [10][14] |
| LLC-PK1 Cells | This compound | 1 - 100 µM | Increased resistance to Cyclosporin A toxicity | [5] |
| Human Ovarian Cortical Tissue | This compound | 5 mM | Enhanced follicle growth and viability | [15] |
| Sertoli Cells | this compound | 4 µM - 1 mM | Biphasic effect: facilitation (low conc.) or disruption (high conc.) of tight junction barrier |[16] |
Applications in Research
This compound is a versatile tool used across numerous research areas to probe the function of the cGMP/PKG pathway.
-
Smooth Muscle Physiology: It is widely used to study the mechanisms of smooth muscle relaxation in vascular, airway, gastrointestinal, and other tissues.[1] By directly activating PKG, it helps elucidate the downstream signaling events that lead to vasodilation and reduced contractility.[1][6]
-
Cancer Biology: Research indicates that the cGMP pathway can have anti-proliferative and pro-apoptotic effects in various cancer cells. For example, this compound has been shown to suppress tumor progression in epithelial ovarian cancer by inhibiting the EGFR/PLCγ1 pathway and hampering the growth of xenograft tumors.[11]
-
Neuroscience: The cGMP signaling pathway is crucial for neuronal signaling. This compound is used to investigate its role in processes such as synaptic plasticity, neuronal development, and neuroprotection.
-
Cardiovascular Research: Beyond vasodilation, the cGMP/PKG pathway is implicated in cardiac hypertrophy, atherosclerosis, and platelet aggregation.[7] this compound helps in dissecting the molecular mechanisms underlying these processes.[17][18]
-
Ion Channel Modulation: this compound is used to study the regulation of various ion channels, including cyclic nucleotide-gated (CNG) channels and Ca²⁺ channels, which are critical for sensory transduction and cellular excitability.[5][19]
Experimental Protocols
Below are detailed methodologies for key experiments utilizing this compound.
Protocol 1: In Vitro PKG Kinase Assay (Radiometric)
This protocol is designed to measure the ability of this compound to activate purified PKG by quantifying the transfer of ³²P from [γ-³²P]ATP to a specific peptide substrate.
Materials:
-
Purified recombinant PKG I or PKG II
-
This compound
-
cGMP (for positive control)
-
Specific peptide substrate for PKG (e.g., a VASP-derived peptide)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM MOPS pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
ATP solution (100 µM unlabeled ATP mixed with [γ-³²P]ATP)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and fluid
Methodology:
-
Prepare Reagents: Prepare a dilution series of this compound and cGMP in the kinase reaction buffer. Typical concentrations might range from 1 nM to 100 µM.
-
Set Up Reaction: In a microcentrifuge tube or 96-well plate, combine the following on ice:
-
Kinase reaction buffer
-
Specific peptide substrate (final concentration ~20-50 µM)
-
Desired concentration of this compound or cGMP
-
Purified PKG enzyme (~10-20 ng)
-
-
Pre-incubation: Incubate the mixture for 10 minutes at 30°C to allow the activator to bind to the kinase.
-
Initiate Kinase Reaction: Start the reaction by adding the ATP solution. The final volume is typically 25-50 µL.
-
Incubation: Incubate the reaction for 10-20 minutes at 30°C. Ensure this time is within the linear range of phosphate (B84403) incorporation.
-
Stop Reaction: Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash: Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Then, wash once with acetone.
-
Quantification: Air dry the papers, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of phosphate incorporated and plot it against the concentration of this compound to determine the activation constant (Kₐ).
Protocol 2: Measurement of Intracellular Ca²⁺ Concentration in Cultured Cells
This protocol describes how to use this compound to investigate its effect on intracellular calcium levels in response to an agonist, using a fluorescent Ca²⁺ indicator like Fura-2.
Materials:
-
Cultured cells (e.g., vascular smooth muscle cells) plated on glass coverslips
-
Fura-2 AM (calcium indicator)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Agonist to induce Ca²⁺ release (e.g., Angiotensin II)
-
Fluorescence microscope with an imaging system capable of ratiometric measurement, or a fluorometer.
Methodology:
-
Cell Preparation: Seed cells on glass coverslips and grow to the desired confluency.
-
Loading with Fura-2 AM:
-
Wash the cells once with HBSS.
-
Incubate the cells with 2-5 µM Fura-2 AM in HBSS for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye and allow 15-30 minutes for de-esterification of the dye within the cells.
-
-
Microscopy/Fluorometry Setup: Mount the coverslip in a perfusion chamber on the microscope stage or in a cuvette for the fluorometer.
-
Baseline Measurement:
-
Excite the Fura-2 loaded cells at alternating wavelengths of 340 nm and 380 nm, and measure the fluorescence emission at 510 nm.
-
Record the baseline fluorescence ratio (F₃₄₀/F₃₈₀) for several minutes to ensure a stable signal.
-
-
Experimental Treatment:
-
Perfuse the cells with HBSS containing the desired concentration of this compound (e.g., 100 µM) for a pre-incubation period of 10-15 minutes.[1]
-
While continuing the perfusion with this compound, stimulate the cells by adding an agonist (e.g., Angiotensin II).
-
-
Data Recording: Continuously record the change in the F₃₄₀/F₃₈₀ fluorescence ratio, which reflects the change in intracellular Ca²⁺ concentration ([Ca²⁺]i).
-
Data Analysis:
-
Calculate the change in the fluorescence ratio over time.
-
Compare the peak Ca²⁺ response in the presence and absence of this compound to determine its inhibitory effect.
-
If desired, calibrate the ratio to absolute Ca²⁺ concentrations using standard methods.
-
Considerations and Limitations
While this compound is a powerful tool, researchers should be aware of several factors:
-
Stability: Although more resistant to PDE hydrolysis than cGMP, it is not completely stable.[20] Stock solutions should be prepared fresh, or aliquoted and stored at -20°C for short periods.[4]
-
Specificity: At high concentrations, this compound may exhibit cross-reactivity with other cyclic nucleotide-binding proteins, such as cAMP-dependent protein kinase (PKA). It is crucial to use the lowest effective concentration and include appropriate controls, such as PKA-specific inhibitors or activators, to confirm the observed effects are PKG-mediated.[8][21]
-
Comparison to Other Analogs: Other cGMP analogs exist, such as 8-pCPT-cGMP, which is reported to have higher membrane permeability and metabolic resistance, and may be superior for some applications.[20] The choice of analog should be guided by the specific experimental context.
Conclusion
This compound remains an essential and widely used pharmacological tool for activating the cGMP/PKG signaling pathway. Its cell permeability and enhanced resistance to degradation allow for reliable and sustained activation of PKG in a variety of in vitro and in cellulo experimental systems. By understanding its mechanism of action, quantitative characteristics, and proper experimental application, researchers can effectively leverage this compound to unravel the complex and critical roles of cyclic nucleotide signaling in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. 8-Bromoguanosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tocris.com [tocris.com]
- 7. cusabio.com [cusabio.com]
- 8. benchchem.com [benchchem.com]
- 9. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of this compound on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 8-Br-cGMP suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of this compound on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benefits of 8-bromo-guanosine 3',5'-cyclic monophosphate (8-br-cGMP) in human ovarian cortical tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. 8-Br-cGMP BIOLOG Life Science Institute [biolog.de]
- 21. Identification of Novel Substrates for cGMP Dependent Protein Kinase (PKG) through Kinase Activity Profiling to Understand Its Putative Role in Inherited Retinal Degeneration [mdpi.com]
Methodological & Application
In Vivo Administration of 8-bromo-cGMP: A Detailed Guide for Researchers
Application Notes and Protocols for the In Vivo Use of 8-bromo-cGMP in Preclinical Research
For researchers, scientists, and drug development professionals, the effective in vivo administration of signaling molecules is paramount to obtaining reliable and reproducible experimental data. This compound, a cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP) and a potent activator of protein kinase G (PKG), is a valuable tool in studying a wide array of physiological processes, including vasodilation, nociception, and neuronal signaling. This document provides detailed application notes and protocols for the in vivo administration of this compound via various routes, ensuring researchers can select and execute the most appropriate method for their experimental needs.
Introduction to this compound
This compound acts as a second messenger in numerous cellular signaling cascades. Its membrane permeability allows it to bypass the cell membrane and directly activate intracellular targets, primarily PKG. This activation triggers a cascade of downstream events that can influence smooth muscle relaxation, neurotransmission, and gene expression. Understanding the appropriate in vivo administration route is critical for achieving targeted delivery, desired therapeutic effects, and accurate pharmacokinetic and pharmacodynamic assessments.
Key Signaling Pathway
The canonical nitric oxide (NO)/cGMP signaling pathway is the primary mechanism through which this compound exerts its effects.
Caption: The cGMP signaling pathway, activated by nitric oxide (NO) or exogenously administered this compound.
Comparison of In Vivo Administration Routes
The choice of administration route is a critical experimental parameter that influences the bioavailability, distribution, and onset of action of this compound. The following tables summarize quantitative data from various studies.
Table 1: Intravenous (IV) Administration of this compound
| Animal Model | Dosage | Observed Effect | Reference |
| Mice (eNOS-Tg and WT) | 10 mg/kg | Vasodilator responses | [1] |
| Mice | 100 µL of 1 mmol/L | cGMP transients and vasorelaxation |
Table 2: Intrathecal (IT) Administration of this compound
| Animal Model | Dosage | Observed Effect | Reference |
| Mice (ICR) | 0.3, 1.0, 3.0 nmol | Dose-dependent increase in tail-flick latency (antinociception) | [1] |
| Mice | 5 µl of sterile 0.9% NaCl containing the compound | Induction of transient hindpaw hypersensitivity | |
| Rats | 10 nmol | Assessment of cGMP effects on formalin-induced nociception |
Table 3: Intracerebroventricular (ICV) Administration of this compound
| Animal Model | Dosage | Observed Effect | Reference |
| Rats | 4 µg - 2.5 mg | Increased wakefulness, suppressed REMS and NREMS |
Note on Oral Administration: Currently, there is a lack of specific published data on the oral bioavailability and pharmacokinetics of this compound. Due to its structure, it is likely to have low oral bioavailability. Researchers interested in this route should perform pilot pharmacokinetic studies to determine its absorption and metabolic profile. A general protocol for oral gavage is provided below for such exploratory studies.
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound.
General Preparation of this compound Solution
Materials:
-
This compound sodium salt
-
Sterile, pyrogen-free vehicle (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, or 0.9% sterile saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile vehicle to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube or directly into the administration syringe.
-
Prepare fresh solutions for each experiment to ensure stability and sterility.
Protocol 1: Intravenous (IV) Injection in Mice (Tail Vein)
Materials:
-
Prepared this compound solution
-
Mouse restrainer
-
Heat lamp or warming pad
-
27-30 gauge needle with a 1 ml syringe
Procedure:
-
Warm the mouse's tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins.
-
Place the mouse in a suitable restrainer.
-
Swab the tail with 70% ethanol to clean the injection site and improve visualization of the veins.
-
Hold the tail gently and identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the this compound solution. If resistance is met or a blister forms, the needle is not in the vein. Withdraw the needle and attempt the injection again at a more proximal site.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Monitor the animal for any adverse reactions.
Protocol 2: Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound solution
-
25-27 gauge needle with a 1 ml syringe
Procedure:
-
Grasp the mouse by the scruff of the neck and allow its body to rest in the palm of your hand.
-
Tilt the mouse's head downwards at a slight angle.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no fluid or blood is drawn, which would indicate entry into an organ or blood vessel.
-
Inject the this compound solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
Protocol 3: Intracerebroventricular (ICV) Injection in Mice (Freehand Method)
Materials:
-
Prepared this compound solution
-
Hamilton syringe with a 26-30 gauge needle
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame (optional, for increased precision)
-
Surgical scissors and forceps
-
Betadine and 70% ethanol
-
Bone drill
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Shave the top of the mouse's head and clean the area with betadine followed by 70% ethanol.
-
Make a small midline incision in the scalp to expose the skull.
-
Identify the bregma (the intersection of the sagittal and coronal sutures).
-
For injection into the lateral ventricle, the coordinates are typically ~0.5 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.0-2.5 mm ventral from the skull surface.
-
Use a bone drill to create a small burr hole at the determined coordinates.
-
Slowly lower the injection needle through the burr hole to the desired depth.
-
Infuse the this compound solution at a slow rate (e.g., 0.5-1 µl/min) to prevent a rapid increase in intracranial pressure.
-
Leave the needle in place for a few minutes after the injection to minimize backflow.
-
Slowly withdraw the needle.
-
Suture the scalp incision.
-
Allow the animal to recover from anesthesia on a warming pad and monitor for any neurological deficits.
Protocol 4: Oral Gavage in Mice
Materials:
-
Prepared this compound solution
-
Flexible or rigid gavage needle with a ball tip (appropriate size for the mouse)
-
1 ml syringe
Procedure:
-
Select the appropriate size gavage needle. Measure the distance from the corner of the mouse's mouth to the last rib to estimate the correct insertion depth.
-
Grasp the mouse firmly by the scruff of the neck to immobilize its head.
-
Hold the mouse in a vertical position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass down the esophagus with minimal resistance. If resistance is met or the mouse begins to cough, the needle may be in the trachea. Withdraw immediately and re-attempt.
-
Once the needle is at the predetermined depth, administer the this compound solution.
-
Smoothly withdraw the needle.
-
Return the mouse to its cage and monitor for any signs of respiratory distress.
Experimental Workflows and Decision Making
General Experimental Workflow for In Vivo Administration
Caption: A generalized workflow for in vivo experiments involving this compound administration.
Decision Tree for Selecting an Administration Route
The selection of an appropriate administration route is a critical decision that depends on the specific goals of the experiment.
Caption: A decision-making flowchart to aid in the selection of an appropriate administration route for this compound.
Conclusion
The successful in vivo administration of this compound is achievable through several well-established routes. The choice of intravenous, intraperitoneal, intracerebroventricular, or intrathecal injection depends on the specific research question, the target tissue, and the desired pharmacokinetic profile. While oral administration remains a possibility, it requires further investigation to establish its efficacy. By following these detailed protocols and considering the provided decision-making framework, researchers can enhance the reliability and impact of their in vivo studies using this potent PKG activator.
References
Application Notes and Protocols for 8-bromo-cGMP in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-bromoguanosine 3',5'-cyclic monophosphate (8-bromo-cGMP) is a cell-permeant analog of cyclic guanosine (B1672433) monophosphate (cGMP) that serves as a valuable tool in studying cGMP-mediated signaling pathways. Its resistance to hydrolysis by phosphodiesterases (PDEs) ensures sustained activation of downstream effectors, making it a reliable agent for investigating the physiological roles of cGMP. In electrophysiology, particularly using the patch-clamp technique, this compound is instrumental in elucidating the modulation of various ion channels. It primarily exerts its effects through two main mechanisms: direct activation of cyclic nucleotide-gated (CNG) channels and activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates target ion channels or associated proteins.[1][2]
Mechanism of Action
This compound's utility in electrophysiological studies stems from its ability to mimic the intracellular effects of cGMP. The two primary pathways initiated by this compound are:
-
Direct Gating of Cyclic Nucleotide-Gated (CNG) Channels: In systems like photoreceptors and olfactory neurons, cGMP directly binds to and opens CNG channels, leading to cation influx.[3][4] this compound is a potent agonist for these channels, often exhibiting a higher affinity than cGMP itself.[5][6] This allows for the direct investigation of channel gating properties in excised patches.
-
Activation of cGMP-Dependent Protein Kinase (PKG): In many cell types, including cardiac myocytes, smooth muscle cells, and neurons, the effects of cGMP are mediated by PKG.[2][7] this compound activates this serine/threonine kinase, leading to the phosphorylation of various downstream targets, including ion channels, which can alter their activity (e.g., open probability, conductance, or gating kinetics).[1][8]
Core Applications in Patch Clamp Electrophysiology
-
Characterization of CNG Channels: Determining the ligand sensitivity, selectivity, and gating kinetics of CNG channels.[6][9]
-
Investigation of PKG-mediated Ion Channel Modulation: Studying the downstream effects of PKG activation on a wide array of ion channels, including potassium (K+) and calcium (Ca2+) channels.[7][8][10]
-
Elucidation of Cellular Signaling Cascades: Dissecting the role of the cGMP/PKG pathway in various physiological processes such as phototransduction, smooth muscle relaxation, and neuronal excitability.[2][3][11]
-
Drug Discovery and Development: Screening for compounds that modulate cGMP signaling by using this compound as a reference agonist.
Data Presentation: Quantitative Effects of this compound on Ion Channels
The following tables summarize the quantitative effects of this compound on various ion channels as determined by patch-clamp experiments.
| Ion Channel | Cell Type | This compound Concentration | Patch Clamp Configuration | Observed Effect | Reference |
| Cyclic Nucleotide-Gated (CNG) Channels | |||||
| CNG Channel | Retinal Rods | 1.6 µM (EC50) | Excised Patch | Half-maximal activation of conductance | [5] |
| CNG Channel | Retinal Rods | ~7-fold more potent than cGMP | Inside-Out Patch | Increased channel activation | [6] |
| CNG Channel | Retinal Cones | ~18-fold more potent than cGMP | Inside-Out Patch | Increased channel activation | [6] |
| Potassium (K+) Channels | |||||
| Inwardly Rectifying K+ Channel | Embryonic Chick Ventricular Myocytes | 100 µM - 1 mM | Cell-Attached | Inhibition of single-channel currents | [10] |
| ATP-Regulated Inwardly Rectifying K+ Channel | Human Proximal Tubule Cells | 100 µM | Cell-Attached & Inside-Out | Stimulated channel activity (PKG-dependent) | [7] |
| ATP-Sensitive K+ (KATP) Channel | Rabbit Ventricular Myocytes | 500 µM | Cell-Attached | Increased open probability of channels | [12] |
| Calcium (Ca2+) Channels | |||||
| L-type Ca2+ Channel | Embryonic Chick Cardiomyocytes | 0.1 mM - 1 mM | Cell-Attached | Concentration-dependent inhibition of channel activity | [8] |
| L-type Ca2+ Channel | Rabbit Portal Vein Smooth Muscle | 0.1 mM | Perforated Patch | Inhibition of Ba2+ currents, increased inactivation | [13] |
| Other Channels | |||||
| TRPV1 Channel | Rat Dorsal Root Ganglion Neurons | 100 µM | Whole-Cell | Decreased capsaicin-induced current (Icap) to 57.1% of control | [11] |
Signaling Pathways
The signaling pathways modulated by this compound can be visualized as follows:
Caption: Direct gating of CNG channels by this compound.
Caption: PKG-mediated ion channel modulation by this compound.
Experimental Protocols
Detailed methodologies for patch-clamp experiments using this compound are provided below. These protocols can be adapted based on the specific cell type and ion channel under investigation.
Stock Solution Preparation
-
Compound: this compound, Sodium Salt
-
Solvent: High-purity water or an appropriate aqueous buffer (e.g., HEPES-buffered saline).
-
Concentration: Prepare a 10 mM stock solution. For example, dissolve 4.25 mg of this compound (MW: 424.1 g/mol ) in 1 mL of solvent.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
General Patch Clamp Workflow
Caption: General workflow for a patch-clamp experiment.
Whole-Cell Patch Clamp Protocol
This configuration is ideal for studying the overall effect of intracellularly applied this compound on the total ionic current from the entire cell membrane.
-
Objective: To investigate how intracellular this compound modulates a specific population of ion channels.
-
Pipette Solution (Intracellular): Prepare a standard intracellular solution appropriate for the cell type and target ion channel. Add this compound from the stock solution to achieve the desired final concentration (e.g., 10 µM to 1 mM). Ensure the osmolarity and pH are corrected after adding the compound.
-
Bath Solution (Extracellular): Use a standard extracellular solution.
-
Procedure:
-
Prepare cells for recording.
-
Pull a glass micropipette and fill it with the this compound-containing intracellular solution.
-
Approach a target cell and form a high-resistance seal (>1 GΩ).
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
-
Allow the intracellular solution containing this compound to dialyze into the cell for several minutes.
-
Apply voltage-clamp or current-clamp protocols to record channel activity.
-
Monitor the changes in current or membrane potential over time as the compound diffuses into the cell.
-
Perform control experiments with a pipette solution lacking this compound.
-
Inside-Out Patch Clamp Protocol
This configuration is used to study the direct effects of this compound on the intracellular face of the ion channel, isolated from cytosolic components.
-
Objective: To determine if this compound directly modulates the ion channel from the intracellular side.
-
Pipette Solution (Extracellular): Fill the pipette with a standard extracellular solution.
-
Bath Solution (Intracellular): Use a standard intracellular solution. This solution will be used for the control and for preparing the this compound test solutions.
-
Procedure:
-
Establish a cell-attached configuration.
-
Retract the pipette from the cell to excise a patch of membrane, with the intracellular face now exposed to the bath solution.
-
Record baseline channel activity in the control intracellular solution.
-
Perfuse the patch with the intracellular solution containing the desired concentration of this compound using a perfusion system.
-
Record channel activity to observe any direct effects of the compound.
-
Generate a dose-response curve by applying a range of this compound concentrations.
-
Wash out the compound with the control intracellular solution to check for reversibility.
-
Cell-Attached Patch Clamp Protocol
This non-invasive configuration allows for the study of channel activity in its native environment while applying the membrane-permeant this compound to the bath.
-
Objective: To investigate the modulation of single-channel activity by this compound while preserving the intracellular signaling machinery.
-
Pipette Solution: Use a solution that mimics the extracellular fluid.
-
Bath Solution: Use a standard extracellular solution for control recordings, and then add this compound to this solution for test recordings.
-
Procedure:
-
Form a giga-seal on the cell membrane without rupturing the patch.
-
Record baseline single-channel activity.
-
Perfuse the bath with the extracellular solution containing the desired concentration of this compound.
-
Allow time for the compound to permeate the cell membrane and reach its intracellular target.
-
Continuously record single-channel activity to observe any changes in channel open probability, gating kinetics, or conductance.[10]
-
Wash out the compound with the control bath solution to assess the reversibility of the effect.
-
Concluding Remarks
This compound is an indispensable pharmacological tool for the electrophysiological investigation of cGMP signaling pathways. By understanding its mechanisms of action and employing the appropriate patch-clamp configurations, researchers can effectively dissect the roles of direct cGMP gating and PKG-mediated phosphorylation in the regulation of ion channel function. The protocols and data presented here provide a comprehensive guide for the successful application of this compound in both basic research and drug development contexts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Pharmacology of Cyclic Nucleotide-Gated Channels: Emerging from the Darkness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. pnas.org [pnas.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protein kinase G activates inwardly rectifying K(+) channel in cultured human proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of the cell-attached patch clamp technique to examine regulation of single cardiac K channels by cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of the cGMP/Protein Kinase G Pathway by Nitric Oxide Can Decrease TRPV1 Activity in Cultured Rat Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of cGMP-Dependent Protein Kinase Stimulates Cardiac ATP-Sensitive Potassium Channels via a ROS/Calmodulin/CaMKII Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of Ca2+ channels by cAMP and cGMP in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 8-bromo-cGMP Protein Kinase G Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic guanosine (B1672433) monophosphate (cGMP) is a critical second messenger that mediates a wide array of physiological processes through its primary effector, cGMP-dependent protein kinase (PKG).[1][2][3] The nitric oxide (NO)/cGMP/PKG signaling pathway is integral to smooth muscle relaxation, platelet aggregation, and neuronal signaling.[4][5] Dysregulation of this pathway is implicated in various pathologies, including cardiovascular diseases and cancer, making PKG a significant target for drug discovery.[6][7][8][9]
8-bromoguanosine-3',5'-cyclic monophosphate (8-bromo-cGMP) is a membrane-permeable analog of cGMP that acts as a potent activator of PKG.[10][11] Its utility in research stems from its ability to mimic the effects of endogenous cGMP, thereby allowing for the specific investigation of PKG-mediated downstream events.[12][13][14] These application notes provide detailed protocols for utilizing this compound to assay PKG activity, offering a valuable tool for basic research and high-throughput screening of potential therapeutic agents.
The cGMP/PKG Signaling Pathway
The canonical cGMP-PKG signaling cascade is initiated by the activation of guanylate cyclases. Nitric oxide (NO) stimulates soluble guanylate cyclase (sGC), while natriuretic peptides activate particulate guanylate cyclase (pGC), both of which catalyze the conversion of GTP to cGMP.[1][6] Elevated intracellular cGMP levels lead to the activation of PKG, a serine/threonine kinase.[3] Activated PKG then phosphorylates a variety of downstream substrate proteins, modulating their activity and leading to a physiological response.[5] Phosphodiesterases (PDEs) negatively regulate this pathway by hydrolyzing cGMP to 5'-GMP.[15]
Quantitative Data: PKG Activation by cGMP Analogs
The potency of cGMP analogs in activating PKG isoforms varies. The activation constant (Ka) or the half-maximal effective concentration (EC50) are key parameters to consider. Lower values indicate higher potency. This compound is a potent activator of PKG, showing comparable or slightly higher potency than cGMP for some isoforms.[10]
| Compound | Target Kinase | Activation Constant (Ka) / EC50 | Selectivity (PKA/PKG) | Reference |
| This compound | PKG I | Ka: ~0.1 µM | ~10-fold selective for PKG | [16] |
| PKG II | Ka: 60 nM | [15][16] | ||
| PKA | Ka: ~10 µM | [16] | ||
| cGMP | PKG Iβ | 370 nM | - | [15] |
| PKG II | 257 nM | - | [15] | |
| 8-pCPT-cGMP | PKG Iβ | Similar to cGMP | ~19-fold selective for PKG II | [16][17] |
| PKG II | Ka: 22 nM | [16] | ||
| PET-cGMP | PKG Iβ | Ka: 18 nM | ~40-fold selective for PKG Iβ | [16][17] |
Note: The precise values may vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Radiometric Protein Kinase G (PKG) Activity Assay
This protocol measures the incorporation of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP into a specific peptide substrate, providing a highly sensitive measure of PKG activity.[15][16][18]
Materials:
-
Recombinant human PKG (isoform of interest)
-
This compound
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
PKG peptide substrate (e.g., GRTGRRNSI-NH₂)
-
Kinase Reaction Buffer (50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
ATP solution (100 µM in kinase reaction buffer)
-
Stop Solution (75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in sterile water or an appropriate buffer.
-
Prepare serial dilutions of this compound in the Kinase Reaction Buffer to create a dose-response curve (e.g., 1 nM to 100 µM).
-
Prepare a master mix of the kinase reaction components (excluding the enzyme and [γ-³²P]ATP).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the Kinase Reaction Buffer, the desired concentration of this compound (or vehicle control), and the PKG peptide substrate.
-
Add the recombinant PKG enzyme (e.g., 10-20 ng).
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
-
Initiate Reaction:
-
Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP to a final concentration of 10 µM.
-
Incubate the reaction for 10-20 minutes at 30°C. Ensure the reaction is within the linear range of phosphate incorporation.
-
-
Stop Reaction:
-
Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.
-
-
Washing:
-
Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone (B3395972) to air dry the papers.
-
-
Quantification:
-
Place the dried papers in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the kinase activity as picomoles of phosphate incorporated per minute per microgram of enzyme.
-
Plot the kinase activity against the logarithm of the this compound concentration.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Protocol 2: Non-Radiometric (Luminescence-Based) PKG Activity Assay
This protocol utilizes a commercially available kit (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced during the kinase reaction, offering a safer and higher-throughput alternative to radiometric assays.[19]
Materials:
-
Recombinant human PKG (isoform of interest)
-
This compound
-
PKG peptide substrate
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well microplates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Set up the kinase reaction in a microplate well by adding the kinase, substrate, ATP, and varying concentrations of this compound in the appropriate kinase buffer.
-
Incubate at the optimal temperature and time for the specific PKG isoform.
-
-
Stop Reaction and Deplete ATP:
-
Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Generate Luminescent Signal:
-
Add the Kinase Detection Reagent to each well to convert the generated ADP into ATP and initiate a luciferase/luciferin reaction that produces light.
-
Incubate for 30 minutes at room temperature.
-
-
Measure Luminescence:
-
Measure the luminescent signal using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow and Logic
The general workflow for assessing PKG activation by this compound involves a series of sequential steps, from reagent preparation to data analysis. This systematic approach ensures reproducibility and accurate determination of the compound's potency.
References
- 1. cusabio.com [cusabio.com]
- 2. KEGG PATHWAY: cGMP-PKG signaling pathway [kegg.jp]
- 3. journals.physiology.org [journals.physiology.org]
- 4. benchchem.com [benchchem.com]
- 5. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cGMP/PKG pathway as a common mediator of cardioprotection: translatability and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. This compound, sodium salt | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Cyclic GMP/PKG-Dependent Inhibition of TRPC6 Channel Activity and Expression Negatively Regulates Cardiomyocyte NFAT Activation: Novel Mechanism of Cardiac Stress Modulation by PDE5 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 8-Br-cGMP suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Structural Basis of Analog Specificity in PKG I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for 8-bromo-cGMP in Smooth Muscle Relaxation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-bromo-cyclic guanosine (B1672433) monophosphate (8-bromo-cGMP) is a cell-permeable and non-hydrolyzable analog of cyclic guanosine monophosphate (cGMP). It is a valuable pharmacological tool for investigating the cGMP signaling pathway in various physiological processes, particularly smooth muscle relaxation. Unlike endogenous cGMP, this compound is resistant to degradation by phosphodiesterases (PDEs), ensuring sustained activation of its downstream effector, cGMP-dependent protein kinase (PKG). Activation of PKG in smooth muscle cells initiates a signaling cascade that leads to a decrease in intracellular calcium concentration ([Ca²⁺]i) and desensitization of the contractile machinery to Ca²⁺, ultimately resulting in vasodilation and relaxation of smooth muscle tissues. These application notes provide a detailed protocol for utilizing this compound to study smooth muscle relaxation in an ex vivo organ bath setup.
Signaling Pathway of this compound-Induced Smooth Muscle Relaxation
The primary mechanism of action for this compound involves the activation of Protein Kinase G (PKG).[1] This initiates a series of downstream events that collectively reduce intracellular calcium levels and decrease the sensitivity of the contractile apparatus to calcium, leading to muscle relaxation.[1]
Experimental Protocol: Organ Bath Assay for Smooth Muscle Relaxation
This protocol describes the measurement of isometric contraction and relaxation of isolated vascular smooth muscle rings, such as rat thoracic aorta, in response to this compound.
Materials
-
Reagents:
-
This compound sodium salt
-
Phenylephrine (B352888) (or other contractile agonist, e.g., KCl, U46619)
-
Krebs-Henseleit Solution (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
-
Distilled, deionized water
-
-
Equipment:
-
Isolated organ bath system with isometric force transducers
-
Data acquisition system
-
Water bath with temperature control
-
Dissection microscope and surgical instruments (forceps, scissors)
-
pH meter
-
Methods
-
Tissue Preparation:
-
Euthanize a rat according to institutionally approved guidelines.
-
Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Under a dissection microscope, remove excess connective and adipose tissue.
-
Cut the aorta into rings of 3-4 mm in length.
-
-
Organ Bath Setup:
-
Mount each aortic ring in an organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with carbogen gas.
-
Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
-
Equilibration and Viability Test:
-
Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams.
-
During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).
-
Wash the rings thoroughly with Krebs-Henseleit solution and allow them to return to the baseline resting tension.
-
-
Induction of Contraction:
-
Induce a stable submaximal contraction using a contractile agonist. For example, add phenylephrine to the organ bath to achieve a concentration that produces approximately 50-80% of the maximal contraction (e.g., 1 µM).
-
Allow the contraction to stabilize.
-
-
Cumulative Concentration-Response to this compound:
-
Once a stable contraction is achieved, add this compound to the organ bath in a cumulative manner.
-
Start with a low concentration (e.g., 10 nM) and increase the concentration stepwise (e.g., 100 nM, 1 µM, 10 µM, 100 µM, 1 mM) after the response to the previous concentration has reached a plateau.
-
Record the relaxation at each concentration as a percentage of the pre-induced contraction.
-
-
Data Analysis:
-
Calculate the percentage relaxation for each concentration of this compound relative to the pre-contracted tension.
-
Plot the concentration-response curve (percentage relaxation vs. log concentration of this compound).
-
Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation) from the concentration-response curve.
-
Experimental Workflow
The following diagram outlines the key steps in the this compound smooth muscle relaxation assay.
Data Presentation
The following table provides representative data for the relaxation of phenylephrine-precontracted rat aortic rings in response to cumulative concentrations of this compound.
| Concentration of this compound (M) | Mean Relaxation (%) ± SEM |
| 1 x 10⁻⁸ | 5.2 ± 1.1 |
| 1 x 10⁻⁷ | 15.8 ± 2.3 |
| 1 x 10⁻⁶ | 35.4 ± 3.5 |
| 1 x 10⁻⁵ | 60.1 ± 4.2 |
| 1 x 10⁻⁴ | 85.7 ± 3.9 |
| 1 x 10⁻³ | 98.2 ± 1.5 |
| EC₅₀ | ~5 x 10⁻⁶ M |
Note: The data presented in this table are for illustrative purposes and may vary depending on the specific experimental conditions, tissue type, and contractile agonist used.
Conclusion
The this compound smooth muscle relaxation assay is a robust and reproducible method for investigating the cGMP-PKG signaling pathway. This cell-permeable cGMP analog allows for the direct activation of this pathway, bypassing the need for upstream signaling molecules like nitric oxide. The detailed protocol and application notes provided here serve as a comprehensive guide for researchers in physiology, pharmacology, and drug discovery to study the mechanisms of smooth muscle relaxation and to screen for compounds that may modulate this critical physiological process.
References
Preparation of 8-bromo-cGMP Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Bromoguanosine 3',5'-cyclic monophosphate (8-bromo-cGMP) is a cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP) that is resistant to hydrolysis by phosphodiesterases.[1] It serves as a potent activator of cGMP-dependent protein kinase (PKG), making it a valuable tool for studying cGMP signaling pathways.[2][3][4] This document provides a detailed protocol for the preparation of this compound stock solutions, along with essential data on its chemical properties and storage to ensure experimental success.
Introduction
Cyclic GMP is a critical second messenger involved in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.[5][6] The cGMP signaling cascade is initiated by the synthesis of cGMP from guanosine triphosphate (GTP) by guanylate cyclases.[7] cGMP then exerts its effects primarily through the activation of protein kinase G (PKG), cGMP-gated ion channels, and cGMP-regulated phosphodiesterases.[6][8]
This compound is a widely used research tool due to its ability to mimic the effects of endogenous cGMP. Its key advantages include membrane permeability and increased resistance to degradation by phosphodiesterases, allowing for sustained activation of cGMP signaling pathways in experimental settings.[1] This analog is instrumental in elucidating the roles of the cGMP/PKG pathway in various cellular processes. For instance, it has been shown to promote the relaxation of smooth muscle tissue and influence intracellular calcium levels.[9][10]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound (sodium salt).
| Property | Value | Source |
| Molecular Weight | ~446.09 g/mol (Note: Batch specific M.Wt. may vary) | |
| Formula | C₁₀H₁₀BrN₅NaO₇P | |
| Purity | ≥98% | [1] |
| Solubility in Water | Up to 100 mM | |
| Solubility in PBS (pH 7.2) | 10 mg/mL | [1] |
| Storage of Powder | Desiccate at -20°C | |
| Stability of Powder | ≥ 4 years at -20°C | [1] |
| Storage of Stock Solution | -20°C or -80°C | [11][12] |
| Stability of Stock Solution | Up to 1 month at -20°C; up to 6 months at -80°C | [12] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a sterile stock solution of this compound.
Materials:
-
This compound, sodium salt powder
-
Sterile, nuclease-free water or Phosphate Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (optional, for sterile applications)
Procedure:
-
Determine the Desired Stock Concentration: Common stock concentrations range from 10 mM to 100 mM. The choice will depend on the experimental requirements.
-
Calculate the Required Mass: Use the following formula to calculate the mass of this compound powder needed: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000 Note: Always use the batch-specific molecular weight provided on the product vial or Certificate of Analysis.
-
Weigh the Powder: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube. To ensure all the powder is at the bottom, briefly centrifuge the vial before opening.[11]
-
Dissolve the Powder: Add the calculated volume of sterile water or PBS (pH 7.2) to the microcentrifuge tube.
-
Ensure Complete Dissolution: Vortex the tube until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[4]
-
Sterilization (Optional): For cell culture experiments, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[11] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[12] Some sources suggest that solutions are unstable and should be prepared fresh.[2]
Visualizations
Signaling Pathway
Caption: cGMP-PKG signaling pathway and the role of this compound.
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. 8-Bromoguanosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]
- 4. This compound sodium | PKA | Calcium Channel | TargetMol [targetmol.com]
- 5. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 6. cusabio.com [cusabio.com]
- 7. The Cyclic Guanosine Monophosphate (cGMP) Second Messenger System – Developing Expertise in Neuroscience [uen.pressbooks.pub]
- 8. The cGMP system: components and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: 8-bromo-cGMP in Cardiac Myocyte Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-bromo-guanosine 3',5'-cyclic monophosphate (8-bromo-cGMP) is a cell-permeable and hydrolysis-resistant analog of cyclic guanosine (B1672433) monophosphate (cGMP). This makes it a powerful tool for investigating the downstream effects of the cGMP signaling pathway in various cell types, including cardiac myocytes. In the heart, the cGMP pathway is a critical regulator of physiological processes, including contractility, growth, and survival. Dysregulation of this pathway is implicated in cardiovascular diseases such as cardiac hypertrophy and heart failure.[1][2] this compound acts primarily by activating cGMP-dependent protein kinase (PKG), which in turn phosphorylates a host of downstream targets to elicit its effects.[3][4][5] These application notes provide a comprehensive overview of the use of this compound in cardiac myocyte research, complete with quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and workflows.
Mechanism of Action
This compound mimics the action of endogenous cGMP, primarily by activating cGMP-dependent protein kinase (PKG).[3][4] In cardiac myocytes, the cGMP/PKG pathway is activated by two main stimuli: nitric oxide (NO) acting on soluble guanylyl cyclase (sGC), and natriuretic peptides (NPs) acting on particulate guanylyl cyclase (pGC).[6] this compound bypasses the need for these upstream signals, directly activating PKG and allowing for the specific investigation of its downstream effects. PKG activation leads to the phosphorylation of various target proteins that regulate cardiac function.[5]
Key Applications in Cardiac Myocyte Studies
Regulation of Cardiac Contractility
This compound has been instrumental in elucidating the role of the cGMP/PKG pathway in modulating cardiac contractility. Studies have shown that this compound can exert both negative and positive inotropic effects, depending on the concentration and experimental conditions.
Negative Inotropic Effects: At higher concentrations, this compound typically reduces cardiac myocyte contractility.[7][8] This is primarily achieved by reducing the sensitivity of the myofilaments to Ca2+, rather than altering the intracellular Ca2+ transient itself.[7][8] This effect is mediated by PKG, as it can be blocked by PKG inhibitors like KT5823.[7][8]
Biphasic and Positive Inotropic Effects: Some studies have observed a biphasic response, with low concentrations of this compound inducing a positive inotropic effect, while higher concentrations lead to a negative inotropic effect.[9][10][11] The positive inotropic effect may be linked to the inhibition of phosphodiesterase 3 (PDE3), which increases cAMP levels.[1][12]
| Parameter | This compound Concentration | Observed Effect | Species/Model | Reference |
| Myocyte Twitch Amplitude | 50 µmol/L | -19.6% | Adult Rat Ventricular Myocytes | [7][8] |
| Time to Peak Shortening | 50 µmol/L | -17.6% | Adult Rat Ventricular Myocytes | [7][8] |
| Contractility (Biphasic) | 1 to 30 µmol/L | Positive Inotropic Effect | Isolated Cat Papillary Muscle | [9] |
| Contractility (Biphasic) | >30 µmol/L | Negative Inotropic Effect | Isolated Cat Papillary Muscle | [9] |
| Rate of Cell Shortening | 10⁻⁷ to 10⁻⁵ mol/l | Concentration-dependent decrease | Rabbit Ventricular Myocytes | [13] |
| INCX | 100 µM | Significant enhancement | Guinea-pig Ventricular Myocytes | [14] |
Inhibition of Cardiac Hypertrophy
The cGMP/PKG signaling pathway is a well-established negative regulator of cardiac hypertrophy. This compound can be used to study the anti-hypertrophic effects of this pathway. The primary mechanism involves the inhibition of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling cascade, a key driver of the hypertrophic gene program.[1]
| Parameter | This compound Concentration | Observed Effect | Species/Model | Reference |
| BNP mRNA expression | 24h treatment (ratio with 8-Br-cAMP) | Decreased expression | Mouse model | [15] |
| Hypertrophy | Not specified | Inhibition | General finding | [1][16] |
Modulation of Apoptosis and Cardioprotection
The role of the cGMP pathway in cardiac myocyte apoptosis is complex, with evidence supporting both pro- and anti-apoptotic effects. However, a significant body of research points towards a cardioprotective role. This compound has been shown to protect cardiac myocytes from ischemia/reperfusion injury by activating PKG.[2][17] This protective effect is associated with the phosphorylation of downstream targets that mitigate cell death.
| Parameter | This compound Concentration | Observed Effect | Species/Model | Reference |
| Cell Death (Ischemia/Reperfusion) | 10 nM | Decreased from 34% to 13% | Neonatal Rat Cardiac Myocytes | [17] |
| Cardioprotection | Not specified | PKG-dependent protection | General finding | [2] |
Experimental Protocols
General Workflow for this compound Application
Protocol 1: Assessment of this compound on Cardiac Myocyte Contractility
Objective: To measure the effect of this compound on the contractile function of isolated adult cardiac myocytes.
Materials:
-
Isolated adult cardiac myocytes (e.g., from rat or rabbit)
-
Myocyte contraction buffer (e.g., Tyrode's solution)
-
This compound (stock solution in an appropriate solvent)
-
PKG inhibitor (e.g., KT5823, optional)
-
IonOptix or similar video-based edge detection system
-
Field stimulation chamber
Procedure:
-
Cell Preparation: Isolate cardiac myocytes using established enzymatic digestion protocols. Allow cells to stabilize in contraction buffer.
-
Experimental Setup: Place a coverslip with adherent myocytes into the field stimulation chamber on the stage of an inverted microscope equipped with a video-based edge detection system.
-
Baseline Measurement: Perfuse the cells with contraction buffer and stimulate at a physiological frequency (e.g., 1 Hz). Record baseline contractile parameters (cell shortening, velocity of shortening/relengthening, time to peak shortening, and time to 90% relengthening) for a stable period.
-
This compound Treatment: Perfuse the cells with contraction buffer containing the desired concentration of this compound (e.g., 1-100 µM). Allow for an equilibration period (e.g., 5-10 minutes).
-
Data Recording: Record contractile parameters in the presence of this compound.
-
Washout: Perfuse with control buffer to assess the reversibility of the effect.
-
(Optional) PKG Inhibition: In a separate experiment, pre-incubate the myocytes with a PKG inhibitor (e.g., 1 µM KT5823) for a sufficient time before co-application with this compound to confirm the involvement of PKG.
-
Data Analysis: Analyze the recorded parameters and compare the values before and after this compound treatment.
Protocol 2: Investigation of the Anti-Hypertrophic Effects of this compound
Objective: To determine if this compound can prevent or reverse cardiac myocyte hypertrophy in vitro.
Materials:
-
Neonatal rat ventricular myocytes (NRVMs) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)
-
Cell culture medium
-
Hypertrophic agonist (e.g., phenylephrine, endothelin-1)
-
This compound
-
Reagents for immunofluorescence (e.g., anti-α-actinin antibody, DAPI)
-
Reagents for qPCR (e.g., primers for hypertrophic markers like ANP, BNP, β-MHC)
-
Microscope with imaging software
Procedure:
-
Cell Culture: Isolate and culture NRVMs or hiPSC-CMs according to standard protocols.[18][19]
-
Induction of Hypertrophy: After 24-48 hours in culture, induce hypertrophy by treating the cells with a hypertrophic agonist (e.g., 100 µM phenylephrine) for 24-48 hours.
-
This compound Treatment: Co-treat a subset of cells with the hypertrophic agonist and various concentrations of this compound (e.g., 10-100 µM). Include appropriate controls (untreated, agonist only, this compound only).
-
Assessment of Hypertrophy:
-
Cell Size Measurement: After treatment, fix the cells and perform immunofluorescence staining for a myocyte marker (e.g., α-actinin) and a nuclear marker (DAPI). Capture images and measure the cell surface area using imaging software.
-
Gene Expression Analysis: Lyse the cells and extract RNA. Perform quantitative real-time PCR (qPCR) to measure the expression levels of hypertrophic marker genes.
-
-
Data Analysis: Compare the cell size and gene expression levels between the different treatment groups.
Protocol 3: Evaluation of the Cardioprotective Effects of this compound against Simulated Ischemia/Reperfusion (sI/R)
Objective: To assess the ability of this compound to protect cardiac myocytes from cell death induced by simulated ischemia/reperfusion.
Materials:
-
Cardiac myocytes (e.g., NRVMs)
-
Ischemia buffer (glucose-free, hypoxic)
-
Reperfusion buffer (normal culture medium)
-
This compound
-
Cell viability assay kit (e.g., Trypan Blue exclusion, LDH assay, or live/dead staining)
-
PKG inhibitor (e.g., KT5823, optional)
Procedure:
-
Cell Culture: Culture cardiac myocytes in multi-well plates.
-
Simulated Ischemia: To induce ischemia, replace the normal culture medium with ischemia buffer and place the cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a defined period (e.g., 2.5 hours).
-
This compound Treatment: Add this compound (e.g., 10 nM) to the ischemia buffer for a subset of wells.
-
Simulated Reperfusion: After the ischemic period, replace the ischemia buffer with normal culture medium (reperfusion) and return the cells to a normoxic incubator for a specified duration (e.g., 2 hours).
-
Assessment of Cell Viability:
-
Trypan Blue Exclusion: Count the number of viable (unstained) and non-viable (blue) cells.
-
LDH Assay: Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium as an indicator of cell death.
-
-
(Optional) PKG Inhibition: To confirm the role of PKG, pre-treat cells with a PKG inhibitor (e.g., 600 nM KT5823) before and during sI/R and this compound treatment.
-
Data Analysis: Compare the percentage of cell death or LDH release between the control (sI/R only) and this compound-treated groups.
Logical Relationships in this compound Effects
Conclusion
This compound is an invaluable pharmacological tool for dissecting the roles of the cGMP/PKG signaling pathway in cardiac myocyte physiology and pathophysiology. Its ability to directly and potently activate PKG allows researchers to explore the downstream consequences of cGMP signaling in a controlled manner. The protocols and data presented here provide a foundation for designing and executing experiments to further elucidate the therapeutic potential of targeting the cGMP pathway in cardiovascular diseases.
References
- 1. Cyclic GMP signaling in cardiovascular pathophysiology and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Role of cyclic GMP-dependent protein kinase in the contractile response to exogenous nitric oxide in rat cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of cGMP-dependent Protein Kinase in Controlling Cardiomyocyte cGMP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclic GMP and PKG Signaling in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. This compound reduces the myofilament response to Ca2+ in intact cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Myocardial contractile response to nitric oxide and cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. researchgate.net [researchgate.net]
- 15. The rewiring of cAMP/cGMP and LDH signalling drives cardiac hypertrophy in Pde5a−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of Ca2+/calmodulin-stimulated cyclic nucleotide phosphodiesterase 1 in mediating cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of cGMP-PKG signaling in the protection of neonatal rat cardiac myocytes subjected to simulated ischemia/reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A review of protocols for human iPSC culture, cardiac differentiation, subtype-specification, maturation, and direct reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for isolating and culturing neonatal murine cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for 8-Bromo-cGMP in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromoguanosine 3',5'-cyclic monophosphate (8-Bromo-cGMP) is a cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP), a ubiquitous second messenger involved in a myriad of physiological processes. In the context of oncology, the cGMP signaling pathway has emerged as a compelling area of investigation, with evidence suggesting its role in regulating cell proliferation, apoptosis, and differentiation in various cancer types. This compound acts as a potent activator of cGMP-dependent protein kinase (PKG), a key effector of cGMP signaling.[1][2] Its resistance to phosphodiesterases, enzymes that degrade cGMP, ensures sustained activation of the pathway, making it a valuable tool for studying the therapeutic potential of targeting cGMP signaling in cancer.
The effects of this compound on cancer cells can be context-dependent, with studies demonstrating both pro-apoptotic and anti-proliferative effects in some cancer cell lines, while in others, it may have different or even opposing effects.[3][4][5] This highlights the importance of tailored experimental design to elucidate its specific role in different cancer models. These application notes provide detailed protocols for investigating the effects of this compound on cancer cell lines, focusing on cell viability, apoptosis, and cell cycle analysis.
Signaling Pathways Modulated by this compound
This compound primarily exerts its effects through the activation of PKG. This activation can influence several downstream signaling cascades implicated in cancer progression. Two notable pathways affected by this compound are the EGFR/PLCγ1 and the Wnt/β-catenin signaling pathways.
Caption: General overview of the this compound/PKG signaling pathway.
In some cancer models, activation of PKG by this compound has been shown to inhibit the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and downstream effectors like Phospholipase Cγ1 (PLCγ1).[6][7] This can lead to a reduction in cell proliferation and invasion.
Caption: Inhibition of the EGFR/PLCγ1 pathway by this compound.
Furthermore, the cGMP/PKG axis can negatively regulate the Wnt/β-catenin signaling pathway, a critical pathway in development and cancer. Activation of PKG can lead to a reduction in β-catenin levels, thereby inhibiting the transcription of target genes involved in cell proliferation and survival.[8][9]
Experimental Protocols
The following protocols provide a framework for assessing the effects of this compound on cancer cell lines. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each specific cell line.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in sterile water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 100 µM to 1 mM.[9][10] Remove the existing medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (determined from the viability assay) for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
PBS
-
Cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24 or 48 hours.
-
Cell Harvesting: Harvest cells by trypsinization.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on Cancer Cell Viability (MTT Assay)
| Concentration of this compound | 24h Incubation (% Viability ± SD) | 48h Incubation (% Viability ± SD) | 72h Incubation (% Viability ± SD) |
| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 100 µM | 95.3 ± 4.5 | 88.1 ± 5.3 | 75.4 ± 6.8 |
| 250 µM | 85.1 ± 6.1 | 70.2 ± 4.9 | 55.9 ± 7.2 |
| 500 µM | 72.4 ± 5.8 | 51.6 ± 6.2 | 38.7 ± 5.5 |
| 1 mM | 58.9 ± 7.3 | 35.8 ± 5.1 | 22.3 ± 4.9 |
Table 2: Apoptosis Induction by this compound (Annexin V/PI Staining)
| Treatment (48h) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control | 92.5 ± 3.1 | 3.2 ± 1.1 | 2.1 ± 0.8 | 2.2 ± 0.9 |
| This compound (250 µM) | 75.8 ± 4.5 | 15.4 ± 2.3 | 5.3 ± 1.5 | 3.5 ± 1.2 |
| This compound (500 µM) | 50.1 ± 5.2 | 28.9 ± 3.1 | 15.6 ± 2.8 | 5.4 ± 1.8 |
Table 3: Cell Cycle Distribution after this compound Treatment (PI Staining)
| Treatment (48h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.2 ± 3.8 | 30.1 ± 2.5 | 14.7 ± 1.9 |
| This compound (250 µM) | 68.4 ± 4.1 | 20.5 ± 2.1 | 11.1 ± 1.5 |
| This compound (500 µM) | 75.1 ± 4.9 | 15.3 ± 1.8 | 9.6 ± 1.3 |
Disclaimer: The data presented in these tables are exemplary and intended for illustrative purposes only. Actual results will vary depending on the cancer cell line, experimental conditions, and other factors.
References
- 1. cusabio.com [cusabio.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The cyclic GMP/protein kinase G pathway as a therapeutic target in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Br-cGMP suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The interaction between the Wnt/β-catenin signaling cascade and PKG activation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 8-bromo-cGMP in In Vitro Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 8-bromo-cGMP, a cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP), in in vitro neuroprotection assays. The information is intended for researchers in neuroscience, pharmacology, and drug development investigating neuroprotective strategies against various neurotoxic insults.
Introduction
This compound is a valuable pharmacological tool for studying the cGMP signaling pathway, which plays a crucial role in neuronal survival and apoptosis.[1] It acts as a direct activator of cGMP-dependent protein kinase (PKG), a key downstream effector in the nitric oxide (NO)/cGMP signaling cascade.[1][2] By activating PKG, this compound can mimic the neuroprotective effects of endogenous cGMP, making it an ideal compound for in vitro neuroprotection studies.[1][3] This pathway is implicated in protecting neurons from various stressors, including oxidative stress and excitotoxicity.[3]
Mechanism of Action
The neuroprotective effects of this compound are primarily mediated through the activation of PKG.[1] This activation triggers a downstream signaling cascade that can involve the modulation of various cellular processes, including the regulation of gene expression, protein synthesis, and ion channel activity. One of the key downstream pathways influenced by PKG activation is the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway, which is known to be involved in cell survival and proliferation.[2] The activation of the cGMP/PKG pathway has been shown to have anti-apoptotic effects and promote neural cell survival.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the use of this compound in in vitro neuroprotection and related assays.
Table 1: Effective Concentrations of this compound in Neuronal Cell Models
| Cell Type | Application | Effective Concentration | Reference |
| Neural Stem Cells | Proliferation (ERK1/2 phosphorylation) | 20 µM | [4] |
| Drosophila Motoneurons | Thermotolerance (Ca2+ dynamics) | 40 µM | [5] |
| Rat Embryonic Motor Neurons | Neuroprotection against L-NAME toxicity | EC50 of 30 µM, maximal at ~100 µM | [6][7] |
| Rat Aortic Smooth Muscle Cells | Inhibition of Ca2+ accumulation | 100 µM | [8] |
| C6 Glial Cells | Enhancement of IL-1β-induced IL-6 release | Concentration-dependent between 0.1 and 2 mM | [9] |
Table 2: Neuroprotective Effects of this compound Against Different Toxins
| Neuronal Model | Neurotoxic Insult | This compound Concentration | Observed Effect | Reference |
| Cultured Spinal Motor and Nonmotor Neurons | Hydrogen Peroxide (H₂O₂) | Not specified | Protected both cell types against injury. | [3] |
| Cultured Spinal Motor and Nonmotor Neurons | L-buthionine-[S,R]-sulfoximine (BSO) | Not specified | Protected both cell types against injury (short exposure). | [3] |
| BDNF-treated Motor Neurons | L-NAME (NOS inhibitor) | 30 µM (EC50) | Abolished toxic effects. | [6][7] |
| BDNF-treated Motor Neurons | ODQ (guanylate cyclase inhibitor) | Not specified | Abolished toxic effects. | [6] |
Experimental Protocols
This section provides detailed protocols for a typical in vitro neuroprotection assay using this compound. A human neuroblastoma cell line, such as SH-SY5Y, is a commonly used and well-established model for neurotoxicity studies.
Protocol 1: General In Vitro Neuroprotection Assay Using SH-SY5Y Cells
1. Materials and Reagents:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (sodium salt)
-
Neurotoxic agent (e.g., hydrogen peroxide, rotenone, MPP+)
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Sterile cell culture flasks, plates (96-well for viability assays), and other consumables
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
2. Cell Culture and Seeding:
-
Maintain SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.
-
Subculture the cells when they reach 80-90% confluency.
-
For the assay, seed the cells into 96-well plates at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere and grow for 24 hours.
3. Treatment with this compound and Neurotoxin:
-
Prepare a stock solution of this compound in sterile water or culture medium.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µM).
-
Prepare the neurotoxic agent at a concentration known to induce approximately 50% cell death (IC50) in your cell model. This should be determined in preliminary experiments.
-
Pre-treatment protocol:
-
Remove the old medium from the wells.
-
Add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium without this compound).
-
Incubate for a pre-determined time (e.g., 1-24 hours).
-
After the pre-incubation period, add the neurotoxic agent to the wells (except for the control and this compound alone groups).
-
-
Co-treatment protocol:
-
Remove the old medium from the wells.
-
Add 100 µL of the medium containing both this compound and the neurotoxic agent at the desired concentrations.
-
-
Incubate the plate for a duration appropriate for the chosen neurotoxin (typically 24 to 48 hours).
4. Assessment of Neuroprotection (Cell Viability Assay):
-
After the incubation period, assess cell viability using a standard method like the MTT assay.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group (untreated cells).
5. Data Analysis:
-
Express data as mean ± standard deviation (SD) or standard error of the mean (SEM).
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.
Visualizations
Signaling Pathway of this compound-Mediated Neuroprotection
Caption: Signaling pathway of this compound-mediated neuroprotection.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: A generalized workflow for in vitro neuroprotection assays.
References
- 1. Involvement of cyclic GMP and protein kinase G in the regulation of apoptosis and survival in neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The NO-cGMP-PKG signaling pathway regulates synaptic plasticity and fear memory consolidation in the lateral amygdala via activation of ERK/MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of cyclic GMP against radical-induced toxicity in cultured spinal motor neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cGMP-Dependent Protein Kinase Inhibition Extends the Upper Temperature Limit of Stimulus-Evoked Calcium Responses in Motoneuronal Boutons of Drosophila melanogaster Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitric Oxide-Dependent Production of cGMP Supports the Survival of Rat Embryonic Motor Neurons Cultured with Brain-Derived Neurotrophic Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitric Oxide-Dependent Production of cGMP Supports the Survival of Rat Embryonic Motor Neurons Cultured with Brain-Derived Neurotrophic Factor | Journal of Neuroscience [jneurosci.org]
- 8. Effects of this compound on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Measuring the Effects of 8-bromo-cGMP on Intracellular Calcium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic guanosine (B1672433) monophosphate (cGMP) is a ubiquitous second messenger that plays a critical role in a multitude of physiological processes, including vasodilation, neurotransmission, and retinal phototransduction. The nitric oxide (NO)/cGMP signaling pathway is a primary regulator of these events. Dysregulation of this pathway is implicated in various pathological conditions, making its components key targets for drug development. 8-bromoguanosine (B14676) 3',5'-cyclic monophosphate (8-bromo-cGMP) is a cell-permeable and non-hydrolyzable analog of cGMP, widely used as a pharmacological tool to mimic the effects of endogenous cGMP elevation.[1] It primarily functions by activating cGMP-dependent protein kinase (PKG), which in turn phosphorylates a host of downstream targets that modulate intracellular calcium ([Ca2+]i) levels.[2]
Understanding the precise effects of this compound on [Ca2+]i is crucial for elucidating the mechanisms of cGMP-mediated signaling and for screening potential therapeutic compounds. This document provides a detailed overview of the known signaling pathways, a summary of quantitative data, and a comprehensive protocol for measuring the effects of this compound on intracellular calcium.
Signaling Pathways Modulated by this compound
The effect of this compound on intracellular calcium is highly context- and cell-type-dependent. It can lead to either a decrease or an increase in [Ca2+]i through various mechanisms, primarily mediated by PKG.
Mechanisms Leading to a Decrease in Intracellular Calcium:
-
Activation of Ca2+-ATPases: In vascular smooth muscle cells, PKG can stimulate Ca2+-ATPase, which actively pumps Ca2+ out of the cytosol, thereby lowering [Ca2+]i and promoting relaxation.[3][4]
-
Inhibition of Calcium Influx: this compound can inhibit Ca2+ entry from the extracellular space. This includes the inhibition of N-type Ca2+ channels in neuronal cells and mechanosensitive Ca2+ channels in endothelial cells.[2][5]
-
Activation of K+ Channels: In some smooth muscle cells, cGMP can cause hyperpolarization by activating K+ channels, which in turn inhibits voltage-gated Ca2+ influx.[6]
-
Desensitization to Calcium: In cardiac myocytes, this compound has been shown to reduce the myofilament response to Ca2+, effectively decreasing contractility without altering the peak systolic Ca2+ concentration.[7][8] This desensitization can be mediated by PKG-induced activation of myosin light chain phosphatase.[9]
Mechanisms Leading to an Increase in Intracellular Calcium:
-
Release from Intracellular Stores: In certain cell types, such as hippocampal neurons, the cGMP/PKG pathway can trigger the release of Ca2+ from intracellular stores by acting on ryanodine (B192298) receptors (RyRs).[10][11] PKG activation can reduce the threshold for store overload-induced Ca2+ release (SOICR) via RyR2 phosphorylation.[12]
-
Stimulation of IP3 Production: Some evidence suggests that the cGMP pathway can activate phospholipase C (PLC), leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and subsequent Ca2+ release from the endoplasmic reticulum via IP3 receptors.[13][14]
-
Activation of L-type Calcium Channels: In rabbit atrial cells, intracellular application of this compound has been shown to increase the L-type Ca2+ current, an effect mediated by PKG.[15]
The following diagram illustrates the primary signaling pathways affected by this compound.
Caption: Signaling pathways modulated by this compound to alter intracellular calcium.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on intracellular calcium and related parameters as reported in various studies.
Table 1: Effects of this compound on Calcium Levels and Currents
| Cell Type | Stimulus | This compound Conc. | Observed Effect | Reference |
|---|---|---|---|---|
| Rat Aortic Smooth Muscle | Angiotensin II or K+ | 100 µM | Inhibition of peak Ca2+ accumulation | [3][4] |
| Cultured A7r5 VSM cells | Vasopressin | Not specified | Blocked the increase in [Ca2+]i | [16] |
| Human Neuroblastoma IMR32 | - | 400 µM | Reduced Ba2+ currents (surrogate for Ca2+) by 37% | [2] |
| Rat Afferent Arteriolar VSMC | KCl (50 mM) | 10 µM | No significant change in peak or plateau [Ca2+]i response | [17] |
| HEK293 cells with RyR2 | - | 100 µM | Reduced the threshold for store overload-induced Ca2+ release | [12] |
| Rabbit Atrial Cells | - | 30 µM (intracellular) | Increased basal L-type Ca2+ current (ICa) |[15] |
Table 2: Effects of this compound on Cellular Contraction and Physiology
| Cell Type | Parameter Measured | This compound Conc. | Observed Effect | Reference |
|---|---|---|---|---|
| Rat Ventricular Myocytes | Twitch Amplitude | 50 µM | -19.6% change | [8] |
| Rat Ventricular Myocytes | Time to Peak Shortening | 50 µM | -17.6% change | [8] |
| Permeabilized Arterial Smooth Muscle | Myosin Light Chain Phosphorylation | 10 µM | Significantly accelerated dephosphorylation |[9] |
Experimental Protocols
This section provides a generalized protocol for measuring changes in [Ca2+]i in adherent cultured cells using a fluorescent calcium indicator. This protocol can be adapted for suspension cells, different indicator dyes, and various measurement platforms (e.g., fluorescence microscopy, plate readers).[18][19]
Experimental Workflow
Caption: General experimental workflow for measuring intracellular calcium changes.
Materials and Reagents
-
Cell line of interest (e.g., A7r5, HEK293, primary smooth muscle cells)
-
Appropriate cell culture medium and supplements
-
Glass-bottom culture dishes or black-walled, clear-bottom 96-well plates
-
This compound sodium salt (Tocris, MedChemExpress, or similar)[1]
-
Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM, Indo-1 AM)
-
Pluronic F-127
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution (HBSS) or Krebs-Ringer buffer) with and without Ca2+
-
Agonist/stimulus of choice (e.g., Angiotensin II, KCl, Vasopressin)
-
Fluorescence imaging system (microscope with camera) or a fluorescence microplate reader with injectors[18]
Detailed Methodology
1. Cell Preparation (Day 1)
-
Seed cells onto sterile glass-bottom dishes (for microscopy) or black-walled, clear-bottom 96-well plates (for plate reader assays) at a density that will result in a 70-90% confluent monolayer on the day of the experiment.
-
Incubate cells under standard conditions (e.g., 37°C, 5% CO2) for 24-48 hours.
2. Calcium Indicator Loading (Day of Experiment)
-
Prepare a stock solution of the Ca2+ indicator dye. For example, dissolve Fura-2 AM in anhydrous DMSO to a concentration of 1-5 mM.
-
Prepare a loading buffer. This is typically the physiological salt solution containing 2-5 µM of the dye (e.g., Fura-2 AM) and 0.02% Pluronic F-127 to aid in dye solubilization.
-
Aspirate the culture medium from the cells and wash once with the physiological salt solution.
-
Add the loading buffer to the cells and incubate in the dark for 30-60 minutes at room temperature or 37°C (incubation conditions should be optimized for the specific cell line and dye).
-
After incubation, aspirate the loading buffer and wash the cells 2-3 times with the physiological salt solution to remove any extracellular dye.
-
Add fresh physiological salt solution to the cells and allow them to rest for at least 15-30 minutes to ensure complete de-esterification of the AM ester.
3. Measurement of [Ca2+]i
-
Place the dish or plate into the fluorescence imaging system or plate reader, which should be pre-warmed to 37°C.
-
Baseline Measurement: Record the basal fluorescence intensity for 1-2 minutes to establish a stable baseline. For ratiometric dyes like Fura-2, this involves alternating excitation wavelengths (e.g., 340 nm and 380 nm) and recording emission at ~510 nm.[19]
-
Pre-incubation: Add this compound to the desired final concentration (e.g., 100 µM).[3] Record the fluorescence for a period to observe any direct effects of the compound on basal [Ca2+]i.
-
Stimulation: While continuously recording, add the agonist or stimulus (e.g., vasopressin, KCl) to induce a Ca2+ response.[16] If using a plate reader with injectors, this step can be automated.
-
Post-Stimulation Recording: Continue recording until the fluorescence signal returns to baseline or reaches a stable plateau.
4. Data Analysis and Interpretation
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities (e.g., F340/F380) for each time point.
-
The ratio values can be converted to absolute [Ca2+]i concentrations using the Grynkiewicz equation, which requires calibration with minimum (Rmin, in Ca2+-free buffer with a chelator like EGTA) and maximum (Rmax, in Ca2+-saturating conditions with a Ca2+ ionophore like ionomycin) fluorescence ratios.
-
For non-ratiometric dyes like Fluo-4, data are typically presented as relative fluorescence changes (F/F0), where F is the fluorescence at a given time point and F0 is the initial baseline fluorescence.
-
Compare key parameters of the calcium transient (e.g., peak amplitude, time to peak, area under the curve) between control cells (no this compound) and cells pre-treated with this compound. A statistically significant reduction or alteration in these parameters indicates an effect of this compound on the agonist-induced calcium response.
-
To confirm the involvement of PKG, parallel experiments can be run where cells are co-incubated with this compound and a PKG inhibitor like KT5823.[2][8] The reversal of the this compound effect by the inhibitor would support a PKG-mediated mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cGMP/Protein Kinase G-Dependent Inhibition of N-Type Ca2+ Channels Induced by Nitric Oxide in Human Neuroblastoma IMR32 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A protein kinase G-sensitive channel mediates flow-induced Ca(2+) entry into vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 8-bromo-cyclic GMP on membrane potential of single swine tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. This compound reduces the myofilament response to Ca2+ in intact cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclic GMP causes Ca2+ desensitization in vascular smooth muscle by activating the myosin light chain phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Ryanodine receptors contribute to cGMP-induced late-phase LTP and CREB phosphorylation in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of cardiac ryanodine receptor function by the cyclic-GMP dependent protein kinase G - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Regulation of calcium entry by cyclic GMP signaling in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Effect of 8-bromo-cyclic guanosine monophosphate on intracellular pH and calcium in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Complex interactions of NO/cGMP/PKG systems on Ca2+ signaling in afferent arteriolar vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing 8-Bromo-cGMP Effects on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-guanosine 3',5'-cyclic monophosphate (8-bromo-cGMP) is a cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP), a critical second messenger in numerous physiological processes. As an activator of cGMP-dependent protein kinase (PKG), this compound is an invaluable tool for investigating the downstream effects of the cGMP signaling pathway, including the regulation of gene expression.[1] This document provides detailed protocols for assessing the effects of this compound on gene expression in a research setting.
The activation of PKG by this compound can modulate various cellular processes such as smooth muscle relaxation, platelet aggregation, and neuronal signaling. Importantly, this pathway plays a significant role in regulating gene expression, influencing cell proliferation, differentiation, and apoptosis. Dysregulation of the cGMP/PKG pathway has been implicated in various pathologies, including cardiovascular diseases and cancer.
These application notes offer a comprehensive guide, from cell culture and treatment to gene expression analysis using quantitative PCR (qPCR) and microarray/RNA-sequencing.
Signaling Pathway Overview
This compound primarily exerts its effects by activating Protein Kinase G (PKG). The canonical signaling pathway leading to gene expression changes is depicted below.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the general procedure for treating cultured cells with this compound to assess its impact on gene expression.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound (sodium salt)
-
Sterile, nuclease-free water or DMSO for stock solution preparation
-
Cell culture plates (e.g., 6-well plates)
Procedure:
-
Cell Seeding:
-
One day prior to treatment, seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound (e.g., 100 mM) by dissolving it in sterile, nuclease-free water or DMSO.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
On the day of the experiment, remove the culture medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add fresh complete culture medium to each well.
-
Dilute the this compound stock solution to the desired final concentration (a typical starting range is 100 µM to 1 mM) in the culture medium.
-
Add the this compound-containing medium to the treatment wells. For control wells, add medium with the corresponding concentration of the vehicle (water or DMSO).
-
Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours). The optimal incubation time should be determined empirically for the specific cell line and genes of interest.
-
Protocol 2: RNA Isolation and Purity Assessment
This protocol describes the isolation of total RNA from treated and control cells.
Materials:
-
TRIzol® reagent or a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop)
Procedure:
-
Cell Lysis:
-
After the treatment period, aspirate the medium from the wells.
-
Add 1 mL of TRIzol® reagent directly to each well of a 6-well plate and lyse the cells by pipetting up and down.
-
-
Phase Separation:
-
Transfer the lysate to a microcentrifuge tube.
-
Incubate at room temperature for 5 minutes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol® used.
-
Shake the tubes vigorously for 15 seconds and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 0.5 mL of isopropanol per 1 mL of TRIzol® used.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
-
RNA Wash and Resuspension:
-
Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 µL) of nuclease-free water.
-
-
RNA Quantification and Quality Control:
-
Determine the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Protocol 3: Quantitative Real-Time PCR (qPCR)
This protocol is for the analysis of specific gene expression changes using qPCR.
Materials:
-
Isolated total RNA
-
Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR® Green Master Mix)
-
Gene-specific forward and reverse primers
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix in a 96-well qPCR plate. A typical reaction includes:
-
10 µL SYBR® Green Master Mix (2x)
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template (diluted 1:10)
-
6 µL Nuclease-free water
-
-
Run each sample in triplicate. Include no-template controls for each primer set.
-
-
qPCR Cycling Conditions:
-
Perform qPCR using a standard three-step cycling protocol (example):
-
Initial Denaturation: 95°C for 3 minutes
-
40 Cycles:
-
Denaturation: 95°C for 10 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Melt Curve Analysis
-
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Normalize the expression of the target gene to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Protocol 4: Microarray/RNA-Sequencing Analysis
For a global assessment of gene expression changes, microarray or RNA-sequencing (RNA-seq) can be employed.
Workflow Overview:
Detailed Steps:
-
Sample Preparation: Follow Protocols 1 and 2 for cell treatment and high-quality RNA isolation.
-
Library Preparation/Target Labeling:
-
For RNA-Seq: Prepare sequencing libraries from the isolated RNA according to the manufacturer's protocol for the chosen sequencing platform (e.g., Illumina). This typically involves rRNA depletion or poly(A) selection, RNA fragmentation, cDNA synthesis, and adapter ligation.
-
For Microarray: Synthesize and label complementary RNA (cRNA) from the total RNA using a commercial kit.
-
-
Sequencing/Hybridization:
-
RNA-Seq: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Microarray: Hybridize the labeled cRNA to the microarray chip.
-
-
Data Analysis:
-
RNA-Seq: Process the raw sequencing reads (quality control, trimming), align reads to a reference genome, quantify gene expression levels, and perform differential expression analysis.
-
Microarray: Scan the microarray chip, extract the signal intensities, normalize the data, and identify differentially expressed genes.
-
Data Presentation
Quantitative data from gene expression analysis should be summarized in a clear and structured format. Below are example tables for presenting qPCR and microarray/RNA-seq data.
Table 1: Relative Gene Expression by qPCR
| Gene | Treatment | Fold Change (vs. Control) | p-value |
| Upregulated Genes | |||
| Catalase | This compound (1 mM, 24h) | 2.5 | < 0.05 |
| SOD2 | This compound (1 mM, 24h) | 3.1 | < 0.01 |
| Downregulated Genes | |||
| EGFR | This compound (500 µM, 48h) | 0.6 | < 0.05 |
| MMP9 | This compound (500 µM, 48h) | 0.4 | < 0.01 |
| Housekeeping Gene | |||
| GAPDH | This compound | 1.0 (Normalization Control) | - |
Note: The data presented for Catalase and SOD2 are illustrative based on findings of increased expression of FoxO-dependent antioxidant genes. Specific fold changes would need to be experimentally determined. Data for EGFR and MMP9 are illustrative of reported downregulation, with specific fold changes requiring experimental confirmation.
Table 2: Differentially Expressed Genes from Microarray/RNA-Seq
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value (FDR) | Regulation |
| Top Upregulated Genes | ||||
| GADD45A | 2.1 | 0.001 | 0.015 | Upregulated |
| FOS | 1.8 | 0.003 | 0.028 | Upregulated |
| Top Downregulated Genes | ||||
| CCND1 | -1.5 | 0.002 | 0.021 | Downregulated |
| MYC | -1.9 | 0.0005 | 0.009 | Downregulated |
Note: This table presents hypothetical data to illustrate the format for presenting high-throughput sequencing results. Actual gene lists and values will be experiment-dependent.
Logical Relationships and Experimental Design
The following diagram illustrates the logical flow of an experiment designed to assess the effects of this compound on gene expression, from hypothesis to data interpretation.
Conclusion
The protocols and guidelines presented here provide a robust framework for investigating the effects of this compound on gene expression. By employing these methods, researchers can gain valuable insights into the molecular mechanisms underlying cGMP/PKG signaling and its role in health and disease. It is crucial to optimize treatment conditions and analysis methods for each specific experimental system to ensure reliable and reproducible results. The use of both targeted (qPCR) and global (microarray/RNA-seq) approaches will provide a comprehensive understanding of the transcriptional changes induced by this compound.
References
8-bromo-cGMP: A Key Tool for Investigating Synaptic Plasticity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
8-bromoguanosine 3',5'-cyclic monophosphate (8-bromo-cGMP) is a cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP), a critical second messenger in numerous physiological processes, including synaptic plasticity. Its resistance to hydrolysis by phosphodiesterases (PDEs), enzymes that degrade cGMP, makes it a stable and potent tool for elucidating the role of the cGMP signaling pathway in neuronal function.[1] this compound primarily acts as an activator of cGMP-dependent protein kinase (PKG), a key downstream effector in the nitric oxide (NO)/soluble guanylate cyclase (sGC)/cGMP signaling cascade.[2] By directly activating PKG, this compound allows researchers to bypass the upstream components of this pathway and specifically investigate the roles of PKG and its substrates in modulating synaptic strength, such as in long-term potentiation (LTP) and long-term depression (LTD).
Mechanism of Action in Synaptic Plasticity
The canonical NO/sGC/cGMP/PKG signaling pathway is a crucial modulator of synaptic plasticity in various brain regions, including the hippocampus, amygdala, and cerebellum.[3] This pathway is often initiated by the activation of NMDA receptors, leading to an influx of Ca2+ and the subsequent activation of neuronal nitric oxide synthase (nNOS) to produce NO.[4] NO, acting as a retrograde messenger, diffuses to the presynaptic terminal and activates sGC, which in turn synthesizes cGMP from GTP.[5] Increased cGMP levels then activate PKG, which phosphorylates a variety of substrate proteins involved in neurotransmitter release and postsynaptic signaling. This compound allows for the direct and sustained activation of PKG, enabling the dissection of its specific contributions to these processes.[2]
Applications in Synaptic Plasticity Studies
This compound has been extensively used to:
-
Investigate the role of the cGMP/PKG pathway in LTP and LTD: Studies have shown that application of this compound can facilitate the induction of LTP, often in conjunction with weak tetanic stimulation that would not normally induce lasting potentiation.[6][7] Conversely, it has also been implicated in the modulation of LTD.
-
Elucidate downstream targets of PKG: By activating PKG with this compound, researchers can identify and study the phosphorylation of its downstream targets, which are involved in regulating synaptic vesicle cycling, receptor trafficking, and gene expression.[3][8]
-
Probe the mechanisms of retrograde signaling: As a stable cGMP analog, this compound can be used to mimic the effects of the retrograde messenger NO, helping to unravel the presynaptic mechanisms modulated by the cGMP pathway.
-
Explore therapeutic potential: Given the involvement of the cGMP pathway in cognitive function, this compound is a valuable tool in preclinical studies investigating potential therapeutic targets for neurological and psychiatric disorders.[9]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing this compound to investigate synaptic plasticity.
Table 1: Effects of this compound on Long-Term Potentiation (LTP)
| Brain Region | Preparation | This compound Concentration | Stimulation Protocol | Observed Effect on LTP | Reference(s) |
| Hippocampus (CA1) | Guinea Pig Slices | Not specified | Weak tetanic stimulation | Produced long-lasting potentiation when applied briefly before tetanus. | [6][7] |
| Hippocampus (CA1) | Mouse Slices | Not specified | Weak tetanic stimulation | Induced rapid and long-lasting potentiation in the stimulated pathway. | [6] |
| Lateral Amygdala | Rat Slices | Not specified | Not specified | Enhanced LTP at thalamic inputs. | [10] |
| Hippocampus | Rat Slices | 1 µM | Paired with one-train tetanus | Induced late-phase LTP. | [10] |
| Hippocampus | Rat Slices | 1 µM | Before tetanus in the presence of Aβ | Rescued Aβ-induced LTP impairment. | [11][12][13] |
Table 2: Effects of this compound on Other Neuronal Processes
| Process | Neuronal Preparation | This compound Concentration | Observed Effect | Reference(s) |
| Synaptic Vesicle Cycling | Frog Neuromuscular Junction | Not specified | Reduced synaptic vesicle cycle time. | [8][14] |
| Neuronal Survival | Rat Embryonic Motor Neurons | EC50 of 30 µM | Abolished toxic effects of L-NAME on BDNF-treated motor neurons. | [15] |
| Locomotor-related Activity | Mouse Spinal Cord | 200 µM | Increased amplitude and decreased frequency. | [16] |
| Ca2+ Currents | Pancreatic β-cells | Not specified | Significantly inhibited macroscopic Ca2+ currents. | [17] |
Experimental Protocols
Protocol 1: Induction of Long-Term Potentiation (LTP) in Acute Hippocampal Slices
This protocol describes a standard method for inducing and recording LTP in the CA1 region of the hippocampus and for investigating the effects of this compound.
1. Materials and Reagents:
-
Animals: Adult male Wistar rats (6-8 weeks old).
-
Artificial Cerebrospinal Fluid (aCSF):
-
Standard aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 KH2PO4, 26 NaHCO3, 2.5 CaCl2, 1.3 MgSO4, 10 D-glucose.
-
Slicing aCSF (high sucrose, low Ca2+): 211 mM sucrose, 3.3 mM KCl, 1.3 mM NaH2PO4, 26 mM NaHCO3, 11 mM D-glucose, 0.5 mM CaCl2, 10 mM MgCl2.[7]
-
Continuously bubble all aCSF solutions with carbogen (B8564812) (95% O2 / 5% CO2).[1]
-
-
This compound sodium salt: Prepare a stock solution (e.g., 10 mM in water) and store at -20°C.[18] Dilute to the final working concentration in aCSF just before use.
-
Dissection tools, vibratome, recording chamber, amplifiers, and data acquisition system.
2. Acute Hippocampal Slice Preparation:
-
Anesthetize the rat with isoflurane (B1672236) and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, carbogen-bubbled slicing aCSF.[7]
-
Isolate the hippocampi and cut 300-400 µm thick transverse slices using a vibratome.[2][7]
-
Transfer the slices to a holding chamber with standard aCSF, bubbled with carbogen, and allow them to recover at 32-34°C for at least 1 hour before recording.
3. Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with carbogen-bubbled standard aCSF at a rate of 2-3 mL/min at 32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Deliver single baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs of approximately 30-40% of the maximal response. Record a stable baseline for at least 20-30 minutes.
-
Drug Application: To investigate the effect of this compound, switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 1-50 µM) and perfuse for a predetermined period (e.g., 10-20 minutes) before LTP induction.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second. A commonly used protocol is theta-burst stimulation (TBS), which consists of bursts of high-frequency pulses.[12]
-
Post-Induction Recording: Immediately after the HFS, resume baseline stimulation and record the fEPSPs for at least 60 minutes to assess the magnitude and stability of LTP.
4. Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slopes to the average baseline value.
-
Plot the normalized fEPSP slopes over time to visualize the induction and maintenance of LTP.
-
Compare the magnitude of LTP in control slices versus slices treated with this compound.
Protocol 2: Western Blotting for PKG Activation
This protocol can be used to confirm that this compound activates PKG in neuronal cultures or tissue lysates by detecting the phosphorylation of a known PKG substrate, such as Vasodilator-Stimulated Phosphoprotein (VASP).
1. Sample Preparation:
-
Culture primary neurons or use acute hippocampal slices.
-
Treat the cells or slices with this compound at the desired concentration and for the desired time.
-
Lyse the cells or tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
2. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-VASP (a marker of PKG activity) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total VASP and a loading control (e.g., β-actin or GAPDH) to normalize the data.
Visualizations
Caption: The NO/cGMP/PKG signaling pathway in synaptic plasticity.
Caption: Experimental workflow for studying this compound effects on LTP.
Caption: this compound dissects the cGMP signaling cascade.
References
- 1. precisionary.com [precisionary.com]
- 2. The development of synaptic plasticity induction rules and the requirement for postsynaptic spikes in rat hippocampal CA1 pyramidal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Paralogs of Slitrk cell adhesion molecules configure excitatory synapse specificity via distinct cellular mechanisms | PLOS Biology [journals.plos.org]
- 7. scientifica.uk.com [scientifica.uk.com]
- 8. researchgate.net [researchgate.net]
- 9. The NO-cGMP-PKG signaling pathway regulates synaptic plasticity and fear memory consolidation in the lateral amygdala via activation of ERK/MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. funjournal.org [funjournal.org]
- 11. Theta-Burst LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Role of cGMP-Dependent Signaling Pathway in Synaptic Vesicle Cycle at the Frog Motor Nerve Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitric Oxide-Dependent Production of cGMP Supports the Survival of Rat Embryonic Motor Neurons Cultured with Brain-Derived Neurotrophic Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Induction and maintenance of late-phase long-term potentiation in isolated dendrites of rat hippocampal CA1 pyramidal neurones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 8-bromo-cGMP in Platelet Aggregation Studies
Introduction
8-bromo-guanosine 3',5'-cyclic monophosphate (8-bromo-cGMP) is a cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP). It is widely used in research to mimic the effects of endogenous cGMP elevation, which is a key signaling pathway in the inhibition of platelet activation and aggregation. Nitric oxide (NO) and other nitrovasodilators trigger the synthesis of cGMP by soluble guanylyl cyclase (sGC), leading to the activation of cGMP-dependent protein kinase (PKG).[1][2] this compound serves as a direct activator of PKG, bypassing the need for NO donors or sGC activators, making it a valuable tool for dissecting the downstream effects of the cGMP signaling cascade in platelets.[3][4]
Mechanism of Action
In platelets, the NO/sGC/cGMP signaling pathway is a primary inhibitory mechanism.[1] this compound acts as a selective activator of PKG, which in turn phosphorylates several intracellular proteins that regulate platelet function.[3] Key substrates of PKG include:
-
Vasodilator-Stimulated Phosphoprotein (VASP): Phosphorylation of VASP at the Ser239 position is a hallmark of PKG activation and is associated with the inhibition of actin polymerization and platelet shape change.[2][5]
-
Thromboxane (B8750289) A2 (TXA2) Receptor: PKG can directly phosphorylate the C-terminus of the TXA2 receptor, which inhibits its coupling to the G-protein Gαq and subsequent downstream signaling, including intracellular calcium mobilization.[4]
-
Other Substrates: PKG activation leads to a cascade of events that ultimately decrease intracellular calcium levels and inhibit key processes of platelet activation, such as granule secretion (e.g., P-selectin expression) and the conformational activation of integrin αIIbβ3, which is necessary for platelet aggregation.[2]
While the inhibitory role of the cGMP/PKG pathway is well-documented, some studies have suggested a more complex, potentially stimulatory role under certain conditions, though this remains a topic of debate.[1][6][7] Additionally, compared to other analogs like 8-pCPT-cGMP, this compound is more susceptible to hydrolysis by phosphodiesterases (PDEs) and can inhibit certain PDE isoforms at micromolar concentrations.[3]
Visualized Signaling Pathway
References
- 1. The Role of NO/sGC/cGMP/PKG Signaling Pathway in Regulation of Platelet Function [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of platelet inhibition by nitric oxide: In vivo phosphorylation of thromboxane receptor by cyclic GMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. A phosphoinositide 3-kinase-AKT-nitric oxide-cGMP signaling pathway in stimulating platelet secretion and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Vasodilation Mechanisms Using 8-bromo-cGMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-bromo-guanosine 3',5'-cyclic monophosphate (8-bromo-cGMP) is a valuable pharmacological tool for investigating the mechanisms of vasodilation. As a cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP), it directly activates cGMP-dependent protein kinase (PKG), bypassing the need for upstream signaling events such as the activation of soluble guanylate cyclase (sGC) by nitric oxide (NO). This property makes this compound an ideal agent to specifically probe the downstream effects of the cGMP/PKG signaling pathway in vascular smooth muscle cells (VSMCs), aiding in the elucidation of vasodilation mechanisms and the development of novel therapeutic agents for cardiovascular diseases.
These application notes provide a comprehensive overview of the use of this compound in vasodilation research, including its mechanism of action, detailed experimental protocols for key assays, and a summary of quantitative data from relevant studies.
Mechanism of Action
This compound mimics the action of endogenous cGMP by binding to and activating PKG. The activation of PKG in VSMCs initiates a cascade of phosphorylation events that lead to vasodilation through several key mechanisms:
-
Reduction of Intracellular Calcium ([Ca²⁺]i): PKG phosphorylates and activates the plasma membrane Ca²⁺-ATPase (PMCA) and the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA), which actively pump Ca²⁺ out of the cytoplasm. Additionally, PKG can inhibit L-type Ca²⁺ channels, reducing Ca²⁺ influx, and phosphorylate the inositol (B14025) trisphosphate (IP₃) receptor, inhibiting the release of Ca²⁺ from intracellular stores.
-
Desensitization of the Contractile Apparatus to Ca²⁺: PKG phosphorylates and activates myosin light chain phosphatase (MLCP), which dephosphorylates the myosin light chain (MLC). This dephosphorylation prevents the interaction of myosin with actin, leading to smooth muscle relaxation.
-
Activation of Potassium (K⁺) Channels: PKG can activate various K⁺ channels, such as large-conductance Ca²⁺-activated K⁺ (BKCa) channels. The efflux of K⁺ leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated Ca²⁺ channels and further reduces Ca²⁺ influx.
Data Presentation
The following table summarizes quantitative data from studies investigating the effects of this compound on vascular smooth muscle.
| Parameter | Agonist/Condition | Tissue/Cell Type | Concentration of this compound | Observed Effect | Reference |
| Intracellular Ca²⁺ | Angiotensin II | Cultured Rat Aortic Smooth Muscle Cells | 100 µM | Inhibition of peak Ca²⁺ accumulation | [1][2] |
| Intracellular Ca²⁺ | High K⁺ | Cultured Rat Aortic Smooth Muscle Cells | 100 µM | Inhibition of peak Ca²⁺ accumulation | [1][2] |
| Intracellular Ca²⁺ | Vasopressin | Cultured A7r5 VSM cells | Not specified | Blocked vasopressin-stimulated increases in [Ca²⁺]i | [3] |
| Ca²⁺-ATPase Activity | Basal | Cultured Rat Aortic Smooth Muscle Cell Particulate Material | Not specified (via purified cGMP-dependent protein kinase) | Up to 4-fold stimulation | [1][2] |
| Vascular Tone | Serotonin-preconstricted | Rat Middle Cerebral Arteries | 10⁻⁴ M | Increased diameter by 79 +/- 3% | [4] |
| Ca²⁺-induced Vasoconstriction | Permeabilized Rat Middle Cerebral Arteries | Permeabilized Rat Middle Cerebral Arteries | 10⁻⁴ M | Blunted the vasoconstrictor response to Ca²⁺ by 60% | [4] |
| Myosin Light Chain Phosphorylation | Phenylephrine-stimulated | Permeabilized Rabbit Femoral Arterial Smooth Muscle | Not specified | Decreased to 35.5±7.2% of stimulated level | [5] |
Mandatory Visualizations
Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of this compound on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of 8-bromo-cyclic guanosine monophosphate on intracellular pH and calcium in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hellobio.com [hellobio.com]
- 5. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
8-bromo-cGMP stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of 8-bromoguanosine (B14676) 3',5'-cyclic monophosphate (8-bromo-cGMP).
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: The solid form of this compound should be stored desiccated at -20°C.[1][2] It is also advisable to protect it from light. Under these conditions, the compound is stable for at least four years.[3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is soluble in water and phosphate-buffered saline (PBS) at concentrations up to 100 mM. For most biological experiments, sterile water or a buffer such as PBS (pH 7.2) is recommended.
Q3: How should I store stock solutions of this compound?
A3: Stock solutions should be prepared, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C.[1][2] Solutions are generally stable for one to six months when stored at -20°C or -80°C, respectively.[2] Some suppliers suggest that aqueous solutions are unstable and should be prepared fresh.[4]
Q4: Is this compound sensitive to light?
Q5: What is the stability of this compound at different pH values?
A5: There is limited specific data on the pH stability of this compound. However, for the similar compound 8-bromo-cAMP, it is advised to avoid pH levels greater than 8.5. It is recommended to maintain the pH of this compound solutions close to neutral (pH 7.0-7.4) for optimal stability.
Q6: Is this compound more stable than cGMP?
A6: Yes, this compound is an analog of cGMP that exhibits greater resistance to hydrolysis by phosphodiesterases (PDEs), the enzymes that degrade cGMP.[3] This property makes it a useful tool for studying cGMP signaling pathways as its effects are more prolonged.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect observed in my experiment. | 1. Degraded this compound: The compound may have degraded due to improper storage or handling. | - Prepare a fresh stock solution from solid this compound.- If using an old stock solution, consider preparing a new one.- Review your storage conditions against the recommendations in the table below. |
| 2. Repeated Freeze-Thaw Cycles: Aliquots have been frozen and thawed multiple times, leading to degradation. | - Always aliquot stock solutions into single-use volumes after preparation.- Discard any stock solution that has undergone multiple freeze-thaw cycles. | |
| 3. Incorrect Concentration: Errors in calculation or dilution. | - Double-check all calculations for the preparation of your stock and working solutions. | |
| Precipitate observed in my thawed stock solution. | 1. Low Solubility at Low Temperatures: The compound may have precipitated out of solution upon freezing. | - Gently warm the vial to 37°C and vortex to redissolve the precipitate before use.- Ensure the concentration of your stock solution does not exceed the solubility limit of the solvent. |
| 2. Contamination: The stock solution may be contaminated. | - Prepare a fresh stock solution using sterile technique and high-purity solvent.- Consider filtering the stock solution through a 0.22 µm filter before storage.[2] |
Quantitative Data Summary
The following table summarizes the recommended storage conditions and stability for this compound based on information from various suppliers.
| Form | Storage Temperature | Solvent | Duration of Stability | Key Recommendations |
| Solid (Powder) | -20°C | N/A | ≥ 4 years[3] | Store desiccated and protected from light. |
| Stock Solution | -20°C | Water/PBS | 1 to 3 months[1][2] | Aliquot to avoid freeze-thaw cycles. Prepare fresh for critical experiments.[4] |
| Stock Solution | -80°C | Water/PBS | Up to 6 months[2] | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol for Assessing the Stability of an this compound Stock Solution
This protocol outlines a general method to assess the stability of a prepared stock solution of this compound over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound stock solution
-
HPLC system with a UV detector
-
C18 HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer, pH-adjusted)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Phosphate buffer components
Methodology:
-
Initial Analysis (Time 0):
-
Immediately after preparing the this compound stock solution, dilute a small aliquot to a suitable concentration for HPLC analysis.
-
Inject the diluted sample onto the HPLC system.
-
Record the chromatogram, noting the retention time and the peak area of the this compound peak. This will serve as your baseline (100% integrity).
-
-
Storage:
-
Store the remaining aliquots of the stock solution under the desired conditions (e.g., -20°C or -80°C, protected from light).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), thaw one aliquot of the stock solution.
-
Prepare a diluted sample in the same manner as the initial analysis.
-
Inject the sample onto the HPLC and record the chromatogram.
-
-
Data Analysis:
-
Compare the peak area of the this compound peak at each time point to the initial peak area.
-
Calculate the percentage of this compound remaining at each time point.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Visualizations
Caption: cGMP signaling pathway and the role of this compound.
Caption: Workflow for preparing and storing this compound solutions.
References
Technical Support Center: Optimizing 8-Bromo-cGMP Concentration for Cell Culture Experiments
Welcome to the technical support center for the effective use of 8-bromo-cGMP in your cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common issues, and offer detailed protocols for optimizing the concentration of this valuable cGMP analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture?
8-Bromoguanosine 3',5'-cyclic monophosphate (this compound) is a cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] Its primary role in cell culture is to act as an activator of cGMP-dependent protein kinase (PKG).[1][2] By mimicking endogenous cGMP, this compound allows for the study of the downstream effects of the cGMP/PKG signaling pathway. A key advantage of this compound is its increased resistance to hydrolysis by phosphodiesterases (PDEs) compared to cGMP, which results in a more sustained activation of PKG.[1][3]
Q2: What is a typical effective concentration range for this compound in cell-based assays?
The effective concentration of this compound can vary significantly depending on the cell type, the specific biological endpoint being measured, and the duration of the experiment. However, a general concentration range used in many cell culture experiments is between 1 µM and 100 µM.[1][4] It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.[5][6]
Q3: How should I prepare and store this compound stock solutions?
For long-term storage, this compound powder should be stored desiccated at -20°C.[3] The sodium salt of this compound is soluble in water and aqueous buffers like PBS (pH 7.2).[1] To prepare a stock solution, dissolve the powder in sterile, high-purity water or PBS.[1] If the compound doesn't dissolve readily, gentle vortexing or sonication can be used.[1] It is highly recommended to prepare fresh solutions for each experiment.[3][5] If necessary, stock solutions can be aliquoted into single-use volumes and stored at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[1][4]
Q4: What are the key signaling pathways activated by this compound?
The primary target of this compound is Protein Kinase G (PKG).[4][7] Upon activation, PKG phosphorylates various downstream protein substrates on serine and threonine residues. This can lead to a range of cellular responses, including modulation of intracellular calcium levels, regulation of smooth muscle contraction, and inhibition of platelet aggregation.[7][8] In some systems, this compound can also interact with other cellular components like cyclic nucleotide-gated (CNG) channels and phosphodiesterases (PDEs).[5][7]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable or weaker-than-expected response | 1. Degraded this compound: Improper storage or multiple freeze-thaw cycles of stock solutions can lead to degradation.[3][5] 2. Insufficient Concentration: The concentration used may be too low for the specific cell type or assay.[3] 3. Cell Health and Conditions: Poor cell health, high cell passage number, or suboptimal culture conditions can alter cellular responses.[5][9][10] | 1. Prepare fresh stock solutions of this compound before each experiment. Aliquot any remaining solution for single use to avoid freeze-thaw cycles.[3][5] 2. Perform a dose-response experiment with a wider range of concentrations to determine the optimal effective concentration for your specific model.[5][6] 3. Ensure cells are healthy and within a low passage number. Maintain optimal and consistent cell culture conditions.[5][9][10] |
| High variability between experiments | 1. Inconsistent this compound solution: Differences in the preparation of stock and working solutions. 2. Variations in cell culture conditions: Fluctuations in cell density, passage number, or growth phase can impact results.[5] 3. Inconsistent incubation times: The duration of exposure to this compound can significantly affect the outcome. | 1. Standardize the protocol for preparing this compound solutions. 2. Maintain consistent cell culture practices. Use cells at a similar confluency and passage number for each experiment. 3. Ensure precise and consistent incubation times across all experimental replicates and repeats. |
| Unexpected cytotoxicity | 1. High Concentration: Excessive concentrations of this compound can lead to off-target effects and cellular stress.[5] 2. Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be toxic to the cells at the final concentration used.[5] 3. Prolonged Exposure: Long incubation times can lead to cytotoxicity.[5] | 1. Perform a dose-response curve to identify a non-toxic effective concentration. 2. Include a vehicle control (cell culture medium with the same final concentration of the solvent) in your experiments to assess solvent toxicity.[6] 3. Optimize the incubation time. Consider shorter exposure durations.[5] |
Data Presentation: Exemplary Effective Concentrations of this compound
The following table summarizes effective concentrations of this compound reported in various cell culture studies. This data should be used as a starting point for designing your own dose-response experiments.
| Cell Line/Type | Concentration Range | Observed Effect | Reference |
| LLC-PK1 cells | 1 - 100 µM | Increased resistance to Cyclosporin A toxicity.[4] | [4] |
| LLC-PK1 cells | 1 - 100 µM | Concentration-dependent induction of HO-1 protein synthesis.[4] | [4] |
| Epithelial Ovarian Cancer (EOC) Cells | 250 µM | Inhibition of EGF-induced proliferation, invasion, and migration.[11] | [11] |
| Rat Aortic Smooth Muscle Cells | 100 µM | Inhibition of angiotensin II- and K+-induced Ca²⁺ accumulation.[8][11][12] | [8][11][12] |
| Mesangial Cells | 1 mM | Partial prevention of strain-induced p38 MAPK activation.[13] | [13] |
| Rat Glial Cells | Up to 2 mM | No significant effect on IL-1β-induced IL-6 release.[14] | [14] |
Experimental Protocols
1. Protocol for Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound sodium salt (MW: 446.09 g/mol ).
Materials:
-
This compound sodium salt powder
-
Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
Procedure:
-
Carefully weigh out 4.46 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile water or PBS (pH 7.2) to the tube.
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved.[1]
-
If complete dissolution is not achieved, sonicate the tube in a water bath for 5-10 minutes.[1] Gentle warming to no higher than 37°C can also be applied.[1]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.[1]
-
Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[1][4]
2. Protocol for Determining Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT or CCK-8)
This protocol provides a general framework for a dose-response experiment to determine the optimal concentration of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
10 mM this compound stock solution
-
MTT or CCK-8 assay kit
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight under standard culture conditions.[6]
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare a series of dilutions in fresh, serum-free or complete cell culture medium to achieve the desired final working concentrations (e.g., a range from 0.1 µM to 1000 µM).[1]
-
Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a "vehicle control" (medium with the same concentration of the solvent used for the stock solution) and an "untreated control" (medium only).[11]
-
Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).[11]
-
Cell Viability Assay:
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[11]
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[11]
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader (450 nm for CCK-8, 570 nm for MTT).[11]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve with cell viability on the y-axis and the log of the this compound concentration on the x-axis to determine the optimal concentration range for your desired effect.
Visualizations
Caption: The cGMP signaling pathway and the role of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 8-Bromoguanosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8 Ways to Optimize Cell Cultures [vistalab.com]
- 10. gmpplastic.com [gmpplastic.com]
- 11. benchchem.com [benchchem.com]
- 12. Effects of this compound on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
potential off-target effects of 8-bromo-cGMP
Welcome to the technical support center for 8-bromo-cGMP. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this compound in experimental settings. Particular focus is given to understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a membrane-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP). Its primary role is to act as an activator of cGMP-dependent protein kinase (PKG).[1] By mimicking endogenous cGMP, it is used to study the downstream effects of the cGMP/PKG signaling pathway. A key feature of this compound is its increased resistance to hydrolysis by phosphodiesterases (PDEs) compared to cGMP, which results in a more sustained activation of PKG.[2]
Q2: What are the known off-target effects of this compound?
While this compound is a valuable tool for studying cGMP signaling, researchers should be aware of its potential off-target effects, which can lead to misinterpretation of experimental results. The primary off-targets include:
-
Cyclic Nucleotide-Gated (CNG) Channels: this compound can directly activate CNG channels. In retinal rod CNG channels, it has been shown to be approximately 10-fold more potent than cGMP.[3]
-
Phosphodiesterases (PDEs): Although more resistant to hydrolysis than cGMP, this compound can still interact with and, in some cases, inhibit certain PDE isoforms.[4][5] This can lead to an accumulation of endogenous cGMP, potentially amplifying or altering the expected signaling cascade.[5]
-
cAMP-dependent Protein Kinase (PKA): At higher concentrations, this compound can cause cross-activation of PKA. This is a critical consideration, as the downstream effects of PKA activation can overlap with or counteract those of PKG.[6]
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Here are some key strategies:
-
Dose-Response Analysis: Conduct a thorough dose-response analysis to determine the lowest effective concentration of this compound in your specific experimental model. This is important as some cGMP analogs have been shown to have biphasic or opposing effects at different concentrations.[5]
-
Use of Controls: Employ specific inhibitors for potential off-target proteins. For example, use a PKA-specific inhibitor (e.g., H89) to confirm that the observed effects are not due to PKA activation.[5]
-
Orthogonal Approaches: Whenever possible, confirm your findings using alternative methods to modulate the cGMP signaling pathway, such as using direct activators of soluble guanylate cyclase (sGC) or inhibitors of specific PDEs.
Q4: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are essential for maintaining the stability and activity of this compound.
-
Storage: The solid compound should be stored desiccated at -20°C.[2]
-
Solutions: Prepare fresh solutions for each experiment. If necessary, aqueous stock solutions can be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[7] Solutions are generally unstable and should be prepared fresh when possible.[8]
-
Solubility: this compound is soluble in water and aqueous buffers such as PBS (pH 7.2).[2]
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected results.
Possible Causes:
-
Compound Degradation: Improper storage or multiple freeze-thaw cycles of stock solutions can lead to degradation of this compound.
-
Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell type or experimental system.
-
High PDE Activity: In some cells, high levels of phosphodiesterase (PDE) activity may still hydrolyze this compound, reducing its effective concentration.
Solutions:
-
Fresh Preparations: Always prepare fresh stock solutions of this compound before each experiment.
-
Dose-Response Curve: Perform a dose-response curve to identify the optimal working concentration for your system.
-
PDE Inhibitors: Consider co-incubation with a broad-spectrum PDE inhibitor, such as IBMX, to potentiate the effect of this compound. However, be mindful of the potential off-target effects of the PDE inhibitor itself.
Issue 2: Unexpected or contradictory cellular responses.
Possible Causes:
-
Off-Target Effects: The observed response may be due to the activation of off-target proteins such as CNG channels or PKA, or the inhibition of PDEs.[5]
-
Dose-Dependent Dual Effects: Some cGMP analogs can have opposing effects at different concentrations. For instance, this compound has been reported to have antinociceptive effects at low doses and cause hyperalgesia at high doses.[5]
-
Cellular Context: The expression levels of PKG, CNG channels, and PDEs can vary between cell types and even with cell culture conditions (e.g., passage number, confluence), leading to different responses.
Solutions:
-
Investigate Off-Targets: Use specific inhibitors for suspected off-target proteins to dissect the signaling pathways involved.
-
Comprehensive Dose-Response: Conduct a detailed dose-response analysis to identify any biphasic effects.
-
Characterize Your System: Be aware of the expression levels of key proteins in the cGMP signaling pathway in your experimental model.
Data Presentation
Table 1: Quantitative Comparison of this compound and cGMP Activity on PKG Isoforms
| Compound | PKG Isoform | Activation Constant (Ka) | Fold Selectivity (vs. cGMP) | Reference |
| This compound | PKG Iα | 4.3-fold more potent than cGMP | 4.3 | [9] |
| This compound | PKG Iβ | Similar to cGMP | Little selectivity | [9] |
| This compound | PKG II | 60 nM | Moderately selective | [9] |
| cGMP | PKG Iβ | 370 nM | - | [9] |
| cGMP | PKG II | 257 nM | - | [9] |
Table 2: Quantitative Comparison of this compound and cGMP Activity on Retinal CNG Channels
| Compound | CNG Channel Isoform | EC50 | Fold Potency (vs. cGMP) | Reference |
| This compound | Rod | ~7-fold more potent than cGMP | ~7 | [10] |
| This compound | Cone | ~18-fold more potent than cGMP | ~18 | [10] |
| cGMP | Rod | 32.2 ± 2.1 µM | - | [11] |
| cGMP | Cone | - | - |
Table 3: Inhibitory Activity of this compound on Phosphodiesterases (PDEs)
| Compound | PDE Isoform | Ki | Reference |
| This compound | PDE8A | Km = 0.55 µM (substrate) | [4] |
| This compound | PDE9 | 0.77 µM | [4] |
Experimental Protocols
Protocol 1: In Vitro Radiometric Protein Kinase G (PKG) Activity Assay
This protocol measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a specific peptide substrate by PKG.[9]
Materials:
-
Recombinant human PKG Iα, PKG Iβ, or PKG II
-
This compound and cGMP (for control)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
PKG peptide substrate (e.g., GRTGRRNSI-NH₂)
-
Kinase reaction buffer (50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
ATP solution (100 µM in kinase reaction buffer)
-
Stop solution (75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing kinase assay buffer, the PKG substrate peptide (e.g., 100 µM), and varying concentrations of this compound (e.g., 0.01 µM to 100 µM).
-
Add Enzyme: Add purified PKG to the reaction mixture.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP (e.g., 100 µM, with a specific activity of 100-500 cpm/pmol).
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.
-
Stop Reaction: Terminate the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the kinase activity as a function of the this compound concentration and determine the activation constant (Ka) by fitting the data to a sigmoidal dose-response curve.
Protocol 2: Patch-Clamp Electrophysiology for CNG Channel Activity
This protocol details the use of the inside-out patch-clamp configuration to measure the direct effect of this compound on CNG channels heterologously expressed in a host cell line (e.g., Xenopus laevis oocytes).[12]
Materials:
-
Host cells expressing the desired CNG channel isoforms
-
Patch-clamp rig with amplifier and data acquisition system
-
Glass micropipettes
-
Pipette solution (extracellular-like solution)
-
Bath solution (intracellular-like solution)
-
This compound stock solution
Procedure:
-
Cell Preparation: Plate cells expressing the CNG channels of interest.
-
Pipette Preparation: Pull and fire-polish glass micropipettes to a resistance of 2-5 MΩ. Fill the pipette with the appropriate extracellular-like solution.
-
Seal Formation: Establish a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane (cell-attached configuration).
-
Patch Excision: Excise the membrane patch by retracting the pipette from the cell to achieve the inside-out configuration, exposing the intracellular face of the membrane to the bath solution.
-
Baseline Recording: Record baseline channel activity in a control intracellular solution.
-
Compound Application: Perfuse the patch with the intracellular solution containing varying concentrations of this compound.
-
Data Acquisition: Record channel activity at each concentration to observe any direct effects on channel gating.
-
Data Analysis: Analyze the current-voltage relationship and open probability to determine the EC50 of this compound for the specific CNG channel isoform.
Protocol 3: Phosphodiesterase (PDE) Activity Assay
This protocol is a colorimetric assay to measure PDE activity and the inhibitory potential of this compound.[13]
Materials:
-
Purified PDE enzyme
-
cGMP (substrate)
-
This compound (test inhibitor)
-
5'-nucleotidase
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
Assay buffer
-
Microplate reader
Procedure:
-
Reaction Setup: In a microplate, prepare reaction wells containing the PDE enzyme in assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the appropriate wells.
-
Initiate Reaction: Start the reaction by adding cGMP as the substrate.
-
Incubation: Incubate the plate at the optimal temperature for the PDE enzyme (e.g., 37°C) for a set period.
-
Second Enzymatic Step: Add 5'-nucleotidase to the wells to convert the 5'-GMP product of the PDE reaction into guanosine and free phosphate. Incubate further.
-
Phosphate Detection: Add the phosphate detection reagent to all wells.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of PDE inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: The canonical nitric oxide (NO)/cGMP signaling pathway and the action of this compound.
Caption: Workflow for investigating potential off-target effects of this compound.
Caption: Decision tree for troubleshooting unexpected results with this compound.
References
- 1. This compound sodium | PKA | Calcium Channel | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The Pharmacology of Cyclic Nucleotide-Gated Channels: Emerging from the Darkness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structural Basis of Analog Specificity in PKG I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structural mechanisms of assembly, permeation, gating, and pharmacology of native human rod CNG channel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. content.abcam.com [content.abcam.com]
Technical Support Center: 8-bromo-cGMP Signaling Pathway Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the activation of the 8-bromo-cGMP signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (8-Bromoguanosine 3',5'-cyclic monophosphate) is a cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] Its primary mechanism of action is to activate cGMP-dependent protein kinase (PKG), a key downstream effector in the cGMP signaling pathway.[2][3] By mimicking endogenous cGMP, this compound is used to study the physiological effects of PKG activation.[1] It exhibits greater resistance to hydrolysis by phosphodiesterases (PDEs) compared to cGMP, resulting in a more sustained activation of PKG.[1]
Q2: What are the recommended solvents and storage conditions for this compound?
This compound is typically supplied as a sodium salt and is soluble in water and aqueous buffers like PBS (pH 7.2).[1] For long-term storage, the solid compound should be stored desiccated at -20°C and is stable for at least four years.[1] Once dissolved, it is recommended to prepare fresh stock solutions for each experiment. If necessary, aqueous stock solutions can be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[2]
Q3: What are the typical working concentrations for this compound in cell-based assays?
The effective concentration of this compound can vary depending on the cell type and the specific experimental conditions. However, a general concentration range for cell culture experiments is between 1 µM and 100 µM.[1][2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental model.[4]
Q4: What are the known off-target effects of this compound?
While this compound primarily activates PKG, it can also interact with other cellular components, leading to off-target effects. The most well-documented off-target effects are on cyclic nucleotide-gated (CNG) channels, where it can act as an agonist.[4][5] There is also potential for interaction with various phosphodiesterase (PDE) isoforms.[4]
Q5: How can I differentiate between PKG-mediated and off-target effects in my experiments?
To distinguish between PKG-mediated and off-target effects, a combination of pharmacological tools can be used. For instance, you can use a PKG inhibitor, such as Rp-8-Br-cGMPS or KT5823, in conjunction with this compound. If the observed effect is blocked by the PKG inhibitor, it is likely mediated by PKG.[4]
Troubleshooting Guide
Problem 1: No observable effect or a weaker than expected response after this compound treatment.
| Possible Cause | Recommended Solution |
| Degraded this compound | Prepare fresh stock solutions of this compound before each experiment. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Store the solid compound and solutions as recommended.[4] |
| Insufficient Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. Typical working concentrations range from 1 µM to 100 µM.[1][2] |
| Low Cell Permeability | While this compound is cell-permeable, uptake can vary between cell types. Consider increasing the incubation time or concentration. |
| Low Expression of PKG | Verify the expression of PKG in your cell line using Western blot or qPCR. If PKG expression is low or absent, consider using a different cell model. |
| Rapid Degradation of Downstream Signals | The phosphorylation of downstream targets can be transient. Optimize the time course of your experiment to capture the peak response. |
Problem 2: High variability in results between experiments.
| Possible Cause | Recommended Solution |
| Inconsistent this compound Preparation | Ensure accurate weighing and complete dissolution of this compound. Prepare a fresh stock solution for each set of experiments. |
| Variability in Cell Culture Conditions | Standardize cell culture conditions, including cell passage number, confluency, and media composition. The expression levels of PKG, CNG channels, and PDEs can vary with these factors.[4] |
| Inconsistent Incubation Times | Use a precise timer for all incubation steps to ensure consistency across experiments. |
| Pipetting Errors | Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent delivery of reagents. |
Problem 3: Unexpected or contradictory results (e.g., biphasic dose-response).
| Possible Cause | Recommended Solution |
| Dose-Dependent Dual Effects | Some cGMP analogs can have opposing effects at different concentrations. For example, this compound has been shown to have antinociceptive effects at low doses and cause hyperalgesia at high doses.[4] A thorough dose-response analysis is crucial. |
| Off-Target Effects | At higher concentrations, off-target effects on CNG channels or PDEs may become more prominent.[4] Use specific inhibitors for these off-targets to isolate the PKG-mediated effects. |
| Feedback Regulation | Activation of the cGMP pathway can trigger feedback mechanisms that modulate the signal. Consider investigating the expression and activity of PDEs, which degrade cGMP. |
Problem 4: Cytotoxicity observed after this compound treatment.
| Possible Cause | Recommended Solution |
| High Concentration of this compound | High concentrations of nucleoside analogs can lead to off-target effects and cytotoxicity. Determine the optimal, non-toxic concentration range through a dose-response and cell viability assay (e.g., MTT assay). |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is below the toxic threshold for your specific cell line. |
| Prolonged Exposure | Long incubation times with any bioactive compound can induce cellular stress. Optimize the incubation time to achieve the desired effect without causing significant cell death. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The signaling pathway of this compound.
Caption: A logical workflow for troubleshooting experiments.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess cell viability in response to this compound treatment by measuring the metabolic activity of cells.[6][7][8]
Materials:
-
Cells of interest
-
96-well plate
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[9]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[10]
-
The next day, treat the cells with various concentrations of this compound (e.g., 1 µM to 100 µM) and a vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
After the treatment period, add 10 µL of MTT solution to each well.[9]
-
Add 100 µL of the solubilization solution to each well.[7][9]
-
Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization of the formazan (B1609692) crystals.[7]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7] A reference wavelength of 650 nm can be used for background correction.[7]
Protocol 2: Western Blot for VASP Phosphorylation
This protocol is used to determine the activation of PKG by measuring the phosphorylation of its downstream target, Vasodilator-Stimulated Phosphoprotein (VASP), at Ser239.
Materials:
-
Cells or tissue lysates
-
Lysis buffer (containing phosphatase and protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-VASP Ser239 and anti-total VASP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells with this compound for the desired time. Lyse the cells on ice with lysis buffer containing phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-VASP (Ser239) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VASP.
Protocol 3: Measurement of Intracellular cGMP Levels
This protocol describes a method for measuring intracellular cGMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
Materials:
-
Cells of interest
-
Cell culture plates
-
This compound
-
0.1 M HCl for cell lysis[11]
-
cGMP ELISA kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat them with this compound or other compounds as required for your experiment.
-
Cell Lysis: After treatment, aspirate the medium and lyse the cells by adding 100 µL of 0.1 M HCl to each well. This stops PDE activity and stabilizes cGMP.[11]
-
Incubation: Incubate the plate at room temperature for 20 minutes, preferably on a plate shaker, to ensure complete lysis.[11]
-
Sample Storage: The cell lysates can be stored at -20°C or below until the assay is performed.[11]
-
ELISA Procedure:
-
Bring all kit components and cell lysates to room temperature.
-
Prepare cGMP standards by performing serial dilutions of the cGMP standard provided in the kit.
-
Add standards and samples to the appropriate wells of the antibody-coated 96-well plate.
-
Follow the specific instructions of the ELISA kit manufacturer for the addition of HRP-linked cGMP and subsequent incubation steps.
-
After incubation and washing steps, add the TMB substrate and incubate until color develops.
-
Stop the reaction with the provided stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the cGMP concentration in your samples by comparing their absorbance values to the standard curve. The absorbance is inversely proportional to the amount of cGMP in the sample.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, sodium salt | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. The Pharmacology of Cyclic Nucleotide-Gated Channels: Emerging from the Darkness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. benchchem.com [benchchem.com]
mitigating cytotoxicity of 8-bromo-cGMP at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 8-bromo-cGMP. The information provided is intended to help mitigate potential cytotoxicity observed at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures after treatment with this compound. What is the likely cause?
High concentrations of this compound can induce cytotoxicity and apoptosis in various cell lines. This effect is often dose-dependent. The mechanism can involve off-target effects, such as the activation of Protein Kinase A (PKA), or disruptions in intracellular signaling pathways beyond the intended activation of Protein Kinase G (PKG).
Q2: At what concentration does this compound typically become cytotoxic?
The cytotoxic concentration of this compound varies significantly depending on the cell line and the duration of exposure. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific experimental setup. Below is a summary of concentrations used in various studies that have reported effects on cell viability.
Data Presentation: Concentration-Dependent Effects of this compound
| Cell Line | Concentration | Observed Effect | Reference |
| Epithelial Ovarian Cancer (EOC) Cells | 250 µM | Inhibition of EGF-induced proliferation, invasion, and migration. | [1] |
| Vascular Smooth Muscle Cells | 1 mM | Increased percentage of apoptotic nuclei in cells overexpressing PKG. | |
| Thyroid Cancer Cells (K1, Nthy-ori 3-1) | 100 nM - 50 µM | No significant impact on cell viability after 24 hours. | [2] |
| Breast Cancer Cells (MCF-7, MDA-MB-468) | Not specified | Induced growth inhibition and apoptosis. | [3] |
| Cardiac Myocytes (rat) | 50 µM | Reduced myocyte twitch amplitude. |
Q3: How can we mitigate the cytotoxicity of this compound in our experiments?
There are several strategies to reduce the cytotoxic effects of this compound:
-
Optimize Concentration and Incubation Time: Conduct a thorough dose-response and time-course experiment to identify the lowest effective concentration and the shortest incubation time necessary to achieve the desired biological effect. This is the most critical step in mitigating cytotoxicity.
-
Use a More Stable Analog: Consider using Sp-8-Br-cGMPS, a phosphorothioate (B77711) analog of this compound. It is more resistant to hydrolysis by phosphodiesterases (PDEs), leading to a more sustained activation of PKG.[4] This stability may allow for the use of lower, less toxic concentrations to achieve a similar biological outcome.
-
Control for Off-Target Effects: At higher concentrations, this compound can activate PKA.[4] Include appropriate controls in your experiments, such as a PKA-specific inhibitor (e.g., H89), to ensure that the observed effects are mediated by PKG.
-
Maintain Healthy Cell Cultures: Ensure your cells are healthy and in the logarithmic growth phase before treatment. Stressed or overly confluent cells can be more susceptible to the cytotoxic effects of any compound.
-
Consider Co-treatment Strategies: In some contexts, combining a lower dose of a cGMP analog with other therapeutic agents can achieve a synergistic effect, reducing the need for high, potentially toxic concentrations of a single agent.[3]
Q4: What are the signs of this compound-induced cytotoxicity?
Signs of cytotoxicity can include:
-
A significant decrease in cell viability as measured by assays such as MTT, MTS, or CCK-8.
-
Morphological changes, such as cell rounding, detachment from the culture surface, and membrane blebbing.
-
Induction of apoptosis, which can be detected by Annexin V/PI staining and flow cytometry.
-
Alterations in intracellular calcium levels and pH.
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay
This protocol provides a method to assess the effect of a range of this compound concentrations on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from a sterile stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each concentration.
Protocol 2: Assessing Apoptosis using Annexin V/PI Staining
This protocol allows for the quantitative assessment of apoptosis and necrosis in cells treated with this compound.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen incubation time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or trypsin.
-
Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: cGMP signaling pathway showing the intended action of this compound and its potential off-target activation of PKA at high concentrations, which can lead to cytotoxicity.
References
- 1. 8-Br-cGMP suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular cGMP increase is not involved in thyroid cancer cell death | PLOS One [journals.plos.org]
- 3. Pros and Cons of Pharmacological Manipulation of cGMP-PDEs in the Prevention and Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: 8-bromo-cGMP in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing 8-bromo-cGMP in cell culture experiments. This guide addresses specific issues that may arise, with a particular focus on the impact of serum on its activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (8-bromoguanosine 3',5'-cyclic monophosphate) is a cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP). Its primary mechanism of action is to activate cGMP-dependent protein kinase (PKG), a key enzyme in many physiological processes.[1][2][3][4] Because it is more resistant to hydrolysis by phosphodiesterases (PDEs) than endogenous cGMP, it provides a more sustained activation of the cGMP signaling pathway.[2]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term stability, this compound powder should be stored at -20°C.[5][6] It is recommended to prepare fresh solutions for each experiment. If a stock solution must be prepared, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C.[5][6][7]
Q3: How should I dissolve this compound?
This compound is soluble in aqueous solutions like sterile water or phosphate-buffered saline (PBS).[2][4][6]
Q4: What is a typical working concentration for this compound in cell culture?
The effective concentration of this compound is highly dependent on the cell type and the specific experimental question. However, a general starting range for cell-based assays is between 1 µM and 1 mM.[2][3][6][8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q5: Does the presence of serum in the culture medium affect this compound activity?
Yes, the presence of serum can significantly impact the activity of this compound. Serum is a complex mixture of proteins, growth factors, and enzymes that can interact with and modulate the cGMP signaling pathway. One study has shown that fetal calf serum (FCS) can decrease intracellular cGMP levels by downregulating the expression of guanylate cyclase (an enzyme that produces cGMP) and upregulating the expression of phosphodiesterase 5A (an enzyme that degrades cGMP).
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No observable or weaker-than-expected response | Degraded this compound: Improper storage or multiple freeze-thaw cycles of stock solutions. | Prepare fresh stock solutions before each experiment. Aliquot stock solutions to minimize freeze-thaw cycles.[5][6] |
| Insufficient Concentration: The concentration used may be too low for the specific cell type. | Perform a dose-response curve to determine the optimal concentration (typically 1 µM to 1 mM).[2][6] | |
| Low Cell Permeability: Uptake of this compound can vary between cell lines. | Increase the incubation time to allow for better cellular uptake. | |
| High Phosphodiesterase (PDE) Activity: Some cell types have high levels of PDEs that can degrade this compound. | Consider co-incubation with a broad-spectrum PDE inhibitor (e.g., IBMX), but be aware of potential off-target effects. | |
| Serum Interference: Components in serum may be reducing the effective concentration or activity of this compound. | Reduce the serum concentration or, if possible, perform the experiment in serum-free media. If serum is necessary, consider increasing the concentration of this compound and perform thorough validation. | |
| Inconsistent or variable results between experiments | Inconsistent Stock Solution Preparation: Variations in weighing or dissolving the compound. | Ensure accurate weighing and complete dissolution of the compound. Prepare a larger batch of stock solution for a series of experiments if stability allows. |
| Variability in Cell Culture Conditions: Cell passage number, confluence, and differentiation state can alter the expression of key signaling proteins.[5] | Maintain consistent cell culture practices. Use cells within a defined passage number range. | |
| Batch-to-Batch Variability of Serum: Different lots of serum can have varying compositions.[9][10] | If using serum, test a new lot before critical experiments or purchase a larger batch of a single lot. | |
| Unexpected Cytotoxicity | Off-Target Effects: High concentrations of this compound may affect other cellular processes.[5] | Perform a dose-response curve to find the optimal concentration that elicits the desired effect without causing significant cell death. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic at the final concentration. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line. | |
| Prolonged Exposure: Long incubation times with any bioactive compound can induce cellular stress. | Optimize the incubation time for your experiment. |
Impact of Serum on this compound Activity
The presence of fetal bovine serum (FBS) or other sera in cell culture media can significantly influence the cGMP signaling pathway and the efficacy of this compound.
Summary of Serum Effects on Intracellular cGMP Levels
| Condition | cGMP Level (fmol/COC) | Fold Change vs. BSA |
| 0.4% BSA (Control) | 9.46 | 1.00 |
| 2% FCS | 0.64 | 0.07 |
| 10% FCS | 1.04 | 0.11 |
| Data from a study on bovine cumulus-oocyte complexes (COCs) showing the impact of Fetal Calf Serum (FCS) compared to Bovine Serum Albumin (BSA) on intracellular cGMP levels. |
This data illustrates that serum can dramatically decrease the basal intracellular cGMP concentration. This is likely due to two main effects:
-
Decreased cGMP Synthesis: Serum has been shown to decrease the transcript levels of guanylate cyclase, the enzyme responsible for producing cGMP.
-
Increased cGMP Degradation: Serum can increase the expression of phosphodiesterases (PDEs), such as PDE5A, which are enzymes that degrade cGMP.
These effects suggest that in the presence of serum, a higher concentration of this compound may be required to achieve the same level of PKG activation as in a serum-free environment.
Experimental Protocols
Protocol: Dose-Response Determination of this compound
This protocol is designed to determine the optimal working concentration of this compound for a specific cell type and experimental endpoint (e.g., cell viability, gene expression, protein phosphorylation).
Materials:
-
Cells of interest
-
Complete culture medium (with and without serum)
-
This compound
-
Sterile PBS or water
-
Multi-well plates (e.g., 96-well)
-
Assay-specific reagents (e.g., MTT reagent, lysis buffer)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for your assay and allow them to adhere overnight.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile PBS or water. For example, to make a 100 mM stock, dissolve 44.6 mg of this compound (sodium salt, MW: 446.09 g/mol ) in 1 mL of solvent.
-
Preparation of Working Solutions: On the day of the experiment, prepare a series of dilutions of the this compound stock solution in your desired culture medium (e.g., with and without serum). A typical concentration range to test would be 0.1, 1, 10, 100, 500, and 1000 µM.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used for the stock solution).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Assay Performance: Perform your chosen assay to measure the biological response (e.g., add MTT reagent for a viability assay, or lyse cells for western blotting or qPCR).
-
Data Analysis: Analyze the results and plot the response as a function of the this compound concentration to determine the EC50 or optimal concentration.
Visualizations
Signaling Pathway of this compound
References
- 1. 8-Bromoguanosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]
- 2. Cyclic Guanosine Monophosphate-dependent Protein Kinase I Promotes Adhesion of Primary Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of the Current Research on Fetal Bovine Serum and the Development of Cultured Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 5. corning.com [corning.com]
- 6. Effects of fetal calf serum on cGMP pathway and oocyte lipid metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. FBS Replacement | CGP 2 Fetal Bovine Serum Substitute [newlifebiologics.com]
- 10. pharmainfonepal.com [pharmainfonepal.com]
addressing variability in 8-bromo-cGMP experimental results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 8-bromo-cGMP.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (8-bromoguanosine 3',5'-cyclic monophosphate) is a cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] Its primary mechanism of action is the activation of cGMP-dependent protein kinase (PKG).[3][4][5] Due to the bromine substitution, it is more resistant to hydrolysis by phosphodiesterases (PDEs) compared to endogenous cGMP, leading to a more sustained activation of downstream signaling pathways.[1][6]
Q2: How should this compound be stored?
For long-term stability, this compound powder should be stored at -20°C.[1][7] Stock solutions are generally unstable and it is recommended to prepare them fresh for each experiment.[3] If a stock solution must be stored, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[4][7]
Q3: In what solvents can this compound be dissolved?
The sodium salt of this compound is soluble in aqueous solutions like PBS (pH 7.2) at concentrations up to 10 mg/ml.[1] For cell culture experiments, it can be dissolved in the culture medium.
Q4: What are the known off-target effects of this compound?
While this compound is a potent activator of PKG, it can have off-target effects, especially at higher concentrations. These can include:
-
Interaction with cyclic nucleotide-gated (CNG) channels: this compound can act as a potent agonist of these channels.[6][7]
-
Cross-reactivity with cAMP-dependent protein kinase (PKA): At higher concentrations, some cGMP analogs can activate PKA.[7][8]
-
Inhibition of Phosphodiesterases (PDEs): Although more resistant to hydrolysis, this compound can act as a competitive inhibitor of certain PDE isoforms, potentially leading to an accumulation of endogenous cGMP.[6][7]
Troubleshooting Guide
Issue 1: High variability in experimental results.
High variability between experiments is a common issue and can stem from several factors.
-
Possible Cause 1: Compound Instability.
-
Possible Cause 2: Inconsistent Cell Culture Conditions.
-
Possible Cause 3: Biphasic or Dose-Dependent Effects.
-
Troubleshooting Steps:
-
This compound can have opposing effects at different concentrations.[7] For example, it has been shown to have antinociceptive effects at low doses and cause hyperalgesia at high doses.[7]
-
Perform a thorough dose-response analysis to identify the optimal concentration for your specific experimental model and desired outcome.[7]
-
-
Issue 2: Unexpected or no cellular response.
-
Possible Cause 1: Inappropriate Concentration.
-
Possible Cause 2: Poor Cell Permeability.
-
Possible Cause 3: Low Expression of Target Proteins.
-
Troubleshooting Steps:
-
Verify the expression of PKG in your cell line using techniques like Western blotting or qPCR. The cellular response is dependent on the presence of this kinase.
-
-
Issue 3: Cytotoxicity observed.
-
Possible Cause 1: High Concentration or Off-Target Effects.
-
Troubleshooting Steps:
-
High concentrations of nucleoside analogs can lead to off-target effects and cytotoxicity.[7]
-
Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the toxic concentration threshold in your cell line.
-
Use the lowest effective concentration that elicits the desired biological response while minimizing toxicity.
-
-
-
Possible Cause 2: Prolonged Exposure.
-
Troubleshooting Steps:
-
Optimize the incubation time. Shorter exposure times may be sufficient to observe the desired effect without causing significant cell death.
-
-
Data Presentation
Table 1: Recommended Concentrations of this compound in Various Experimental Models
| Experimental Model | Concentration Range | Reference |
| Cultured Rat Aortic Smooth Muscle Cells | 100 µM | [13] |
| LLC-PK1 Cells (resistance to toxicity) | 1 - 100 µM | [4] |
| Human Ovarian Cortical Tissue Culture | 5 mmol/l | [14] |
| Intact Adult Rat Ventricular Myocytes | 50 µmol/L | [15] |
| Inhibition of Acetylcholine-induced Calcium Increase | 1 µM - 0.1 mM | [1] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-VASP (a PKG substrate)
This protocol is to assess the activation of the cGMP/PKG signaling pathway by measuring the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP).
-
Cell Seeding: Plate cells at a desired density in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Cell Treatment: Treat cells with varying concentrations of this compound (e.g., 1 µM to 100 µM) for a specified time (e.g., 30 minutes). Include an untreated control.[10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-VASP overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total VASP or a loading control like GAPDH or β-actin.
-
Visualizations
Caption: The cGMP signaling pathway activated by this compound.
Caption: A typical experimental workflow using this compound.
Caption: A troubleshooting decision tree for high variability.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, sodium salt | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. ahajournals.org [ahajournals.org]
- 9. 8 Ways to Optimize Cell Cultures [vistalab.com]
- 10. benchchem.com [benchchem.com]
- 11. chegg.com [chegg.com]
- 12. 8-Br-cGMP BIOLOG Life Science Institute [biolog.de]
- 13. Effects of this compound on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Benefits of 8-bromo-guanosine 3',5'-cyclic monophosphate (8-br-cGMP) in human ovarian cortical tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound reduces the myofilament response to Ca2+ in intact cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
how long is 8-bromo-cGMP stable in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and use of 8-bromo-cGMP in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
A1: It is recommended to prepare stock solutions in high-purity water or aqueous buffers like PBS (pH 7.2). For short-term storage, aliquots can be kept at -20°C for up to one month. For longer-term storage, aliquots should be stored at -80°C for up to six months.[1] To avoid degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes. Some suppliers suggest that solutions are unstable and should be prepared fresh for each experiment.[2]
Q2: How stable is this compound in aqueous solutions at different temperatures?
A2: While specific quantitative data on the degradation kinetics of this compound at various pH and temperatures is limited in publicly available literature, general recommendations suggest that solutions are not stable for long periods at room temperature. For optimal results, it is best to prepare solutions fresh or thaw aliquots from frozen stock just before use.
Q3: Is this compound resistant to hydrolysis by phosphodiesterases (PDEs)?
A3: this compound exhibits greater resistance to hydrolysis by PDEs compared to the endogenous cGMP.[3] However, it is not completely resistant and can be hydrolyzed by some PDE isoforms. For instance, the maximal rate of hydrolysis of this compound by PDEase is significantly slower than that of cGMP (7.3 s⁻¹ vs. 4000 s⁻¹).[4] It has also been shown to be a substrate for PDE8A and an inhibitor of PDE9.[5] This susceptibility to enzymatic degradation can lead to a more transient and less controlled activation of its downstream targets compared to more resistant analogs.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in experimental results | 1. Compound Instability: Repeated freeze-thaw cycles or improper storage of stock solutions. 2. Inconsistent Cell Conditions: Variations in cell passage number, confluence, or differentiation state can alter the expression of PKG, PDEs, and other signaling components. | 1. Aliquot stock solutions and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. 2. Standardize cell culture conditions and use cells within a consistent passage number range. |
| Unexpected or off-target effects | 1. Cross-activation of PKA: At higher concentrations, this compound can activate cAMP-dependent protein kinase (PKA). 2. Interaction with other cellular components: Like other nucleoside analogs, high concentrations may lead to off-target effects. | 1. Perform a thorough dose-response analysis to determine the optimal concentration for PKG activation with minimal PKA cross-activation. 2. Include appropriate controls, such as using a specific PKG inhibitor, to confirm that the observed effects are mediated by PKG. |
| Cytotoxicity | 1. High Compound Concentration: Prolonged exposure to high concentrations can induce cellular stress. 2. Solvent Toxicity: The solvent used to prepare the stock solution (e.g., DMSO) may be toxic to cells at certain concentrations. | 1. Optimize the incubation time and use the lowest effective concentration of this compound. 2. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Recommendations |
| -20°C | Up to 1 month[1] | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months[1] | Preferred for longer-term storage. Aliquot for single use. |
| Room Temperature | Not Recommended | Solutions are considered unstable; prepare fresh before use.[2] |
Table 2: Susceptibility of cGMP and this compound to PDE Hydrolysis
| Compound | Maximal Rate of Hydrolysis by PDEase | Reference |
| cGMP | 4000 s⁻¹ | [4] |
| This compound | 7.3 s⁻¹ | [4] |
Experimental Protocols
Protocol 1: Protein Kinase G (PKG) Activation Assay (In Vitro)
This protocol is adapted from a general procedure for assessing PKG activation and can be used to evaluate the effect of this compound.
Materials:
-
Purified PKG enzyme
-
This compound
-
PKG substrate peptide (e.g., VASPtide)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM IBMX)
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, the PKG substrate peptide, and varying concentrations of this compound (e.g., 0.1 µM to 100 µM).
-
Add purified PKG to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Determine the concentration of this compound required for half-maximal activation (EC₅₀).
Protocol 2: Measurement of Intracellular Calcium [Ca²⁺]i
This protocol provides a general workflow for measuring changes in intracellular calcium levels in response to this compound using a fluorescent calcium indicator.
Materials:
-
Cells of interest
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
This compound
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Plating: Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator and Pluronic F-127 in HBS.
-
Remove the culture medium from the cells and wash with HBS.
-
Add the loading buffer to the cells and incubate at 37°C for 30-60 minutes.
-
Wash the cells with HBS to remove excess dye.
-
-
Measurement:
-
Add fresh HBS to the cells.
-
Measure the baseline fluorescence using a fluorescence plate reader or microscope.
-
Add this compound at the desired concentration.
-
Continuously record the fluorescence signal to monitor changes in intracellular calcium concentration.
-
-
Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths.
-
For single-wavelength dyes like Fluo-4, express the change in fluorescence as a ratio over the baseline (F/F₀).
-
Visualizations
Caption: The NO/cGMP signaling pathway and the role of this compound.
Caption: Experimental workflow for measuring intracellular calcium.
References
factors affecting the potency of 8-bromo-cGMP in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of 8-bromo-cGMP in various assays. Our goal is to help you overcome common challenges and ensure the potency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (8-bromoguanosine-3',5'-cyclic monophosphate) is a cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2][3][4] Its primary mechanism of action is to mimic endogenous cGMP and activate cGMP-dependent protein kinase (PKG).[1][2][4] A key advantage of this compound is its increased resistance to hydrolysis by phosphodiesterases (PDEs) compared to cGMP, which results in a more sustained activation of PKG.[1][2][5]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored desiccated at -20°C, where it is stable for at least four years.[1][6] Stock solutions are less stable and should be prepared fresh for each experiment.[1][4] If necessary, aqueous stock solutions can be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months to minimize freeze-thaw cycles.[2]
Q3: How should I dissolve this compound?
This compound is soluble in water and aqueous buffers such as phosphate-buffered saline (PBS) at pH 7.2.[1][2][6] The solubility in water is up to 100 mM.[1] For cell culture experiments, it is typically dissolved in sterile PBS or the appropriate cell culture medium.[1][2] If you encounter solubility issues, gentle warming (not exceeding 37°C) or sonication can aid dissolution.[2]
Troubleshooting Guide
Problem: No observable effect or a weaker-than-expected response.
| Possible Cause | Recommended Solution |
| Degraded this compound | Prepare fresh stock solutions before each experiment. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1] |
| Insufficient Concentration | The effective concentration can vary between cell types. Perform a dose-response curve to determine the optimal concentration for your specific system. Typical working concentrations in cell-based assays range from 1 µM to 1 mM.[1][2][7] |
| Low Cell Permeability | Although this compound is cell-permeable, uptake can differ between cell types.[1][8] Increase the incubation time to allow for sufficient cellular uptake. |
| High Phosphodiesterase (PDE) Activity | In some cells, high PDE activity may still hydrolyze this compound. Consider co-incubation with a broad-spectrum PDE inhibitor, such as IBMX, to potentiate the effect. Be mindful of potential off-target effects of the PDE inhibitor.[1] |
| pH of the medium | The activity of this compound can be pH-sensitive. Ensure the pH of your experimental buffer is within the optimal range for your assay.[9] |
Problem: Inconsistent or variable results between experiments.
| Possible Cause | Recommended Solution |
| Inconsistent Stock Solution Preparation | Ensure accurate weighing and complete dissolution of the compound. Variations can lead to different final concentrations. |
| Variability in Cell Culture Conditions | The expression levels of PKG, CNG channels, and PDEs can change with cell passage number, confluence, and differentiation state. Standardize your cell culture procedures to minimize this variability.[10] |
| Dose-dependent dual effects | Some cGMP analogs can have opposing effects at different concentrations. For instance, this compound has been shown to have antinociceptive effects at low doses and cause hyperalgesia at high doses.[10] A thorough dose-response analysis is crucial. |
Problem: Unexpected cytotoxicity.
| Possible Cause | Recommended Solution |
| Off-target effects | High concentrations of this compound may lead to off-target effects on essential cellular processes.[10] Use the lowest effective concentration determined from your dose-response studies. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is below the toxic threshold for your specific cell line.[10] |
| Prolonged Exposure | Long incubation times can lead to cellular stress. Optimize the incubation time for your experiment.[10] |
Data Presentation
Table 1: Solubility and Stability of this compound
| Parameter | Value | Reference |
| Solubility in Water | Up to 100 mM | [1] |
| Solubility in PBS (pH 7.2) | ≥ 10 mg/mL | [6] |
| Solid Form Stability | ≥ 4 years at -20°C (desiccated) | [6] |
| Stock Solution Stability (-20°C) | Up to 1 month | [2] |
| Stock Solution Stability (-80°C) | Up to 6 months | [2] |
Table 2: Typical Effective Concentrations of this compound in Cellular Assays
| Application | Concentration Range | Reference |
| General Cell-Based Assays | 1 µM - 1 mM | [1][2] |
| Inhibition of ACh-induced Ca2+ increase | 1 µM - 100 µM | [7] |
| Inhibition of peak Ca2+ accumulation | 100 µM | [11] |
| Induction of HO-1 protein synthesis | 1 µM - 100 µM | [12] |
| Vasodilator responses (in vivo) | 10 mg/kg (i.v.) | [12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
-
Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, high-purity water or PBS (pH 7.2) to achieve a 10 mM concentration.[2]
-
Vortex the solution for 30-60 seconds to facilitate dissolution.[2]
-
If the compound does not fully dissolve, sonicate the tube in a water bath sonicator for 5-10 minutes or gently warm the solution in a water bath at a temperature no higher than 37°C.[2]
-
Once fully dissolved, aliquot the stock solution into single-use sterile tubes to minimize freeze-thaw cycles.[2]
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.[2]
Protocol 2: General Protocol for a Cell-Based Assay
-
Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere and grow overnight under standard culture conditions.[2]
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution in fresh, serum-free cell culture medium to the desired final working concentrations (e.g., 1 µM, 10 µM, 100 µM).[2]
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubate the cells for the desired period, as determined by your experimental needs.
-
Following incubation, proceed with your specific assay to measure the desired downstream effect (e.g., protein phosphorylation, gene expression, cell viability).
Visualizations
Caption: cGMP signaling pathway and the action of this compound.
Caption: Troubleshooting workflow for poor this compound potency.
Caption: Key factors influencing the potency of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Effects of 8-bromo-cyclic GMP on membrane potential of single swine tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biolog.de [biolog.de]
- 9. cGMP activates a pH-sensitive leak K+ current in the presumed cholinergic neuron of basal forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Effects of this compound on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Navigating Inconsistent Responses to 8-bromo-cGMP
Welcome to the technical support center for 8-bromo-cGMP. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the complexities associated with the use of this compound in experimental settings. Inconsistent responses to this cGMP analog are a common challenge, and this resource provides detailed information to help you achieve more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (8-bromoguanosine-3',5'-cyclic monophosphate) is a cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP). Its primary biological function is to act as an activator of cGMP-dependent protein kinase (PKG). By mimicking endogenous cGMP, it is used to study the downstream effects of the cGMP/PKG signaling pathway. It is more resistant to hydrolysis by phosphodiesterases (PDEs) than cGMP, leading to a more sustained activation of PKG.
Q2: Why am I observing inconsistent or contradictory results with this compound?
Inconsistent responses to this compound can arise from several factors:
-
Dose-dependent dual effects: this compound can have opposing effects at different concentrations. For example, in some systems, low concentrations may be protective while high concentrations are cytotoxic.
-
Off-target effects: Besides its primary target, PKG, this compound can also interact with other cellular components, most notably cyclic nucleotide-gated (CNG) channels and phosphodiesterases (PDEs).
-
Cell-type specific expression of targets: The expression levels of PKG, CNG channels, and various PDE isoforms can vary significantly between different cell types, leading to diverse cellular responses.
-
Compound stability and solubility: this compound can be unstable in aqueous solutions over time, and improper storage or handling can lead to degradation. Solubility issues can also result in inaccurate dosing.
-
Experimental conditions: Factors such as cell density, serum concentration in the media, and duration of treatment can all influence the cellular response to this compound.
Q3: What are the known off-target effects of this compound?
The most well-documented off-target effects are on cyclic nucleotide-gated (CNG) channels, where it can act as an agonist.[1] There is also evidence that it can inhibit certain phosphodiesterase (PDE) isoforms, which could lead to an accumulation of endogenous cGMP and cAMP, further complicating the interpretation of results.
Q4: How can I distinguish between PKG-mediated and off-target effects?
A combination of pharmacological tools can be employed. To confirm PKG-mediated effects, you can use a PKG inhibitor, such as Rp-8-Br-cGMPS or KT5823, in conjunction with this compound. If the observed effect is blocked by the PKG inhibitor, it is likely mediated by PKG. To investigate the involvement of CNG channels, specific CNG channel blockers can be used.
Troubleshooting Guides
Problem 1: No observable effect after treatment with this compound.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Ensure this compound has been stored properly (desiccated at -20°C). Prepare fresh stock solutions in an appropriate solvent (e.g., water or DMSO) for each experiment. Avoid repeated freeze-thaw cycles. |
| Insufficient Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 µM to 1 mM) to determine the optimal effective concentration for your specific cell type and assay. |
| Low Expression of PKG | Verify the expression of PKG in your cell line using Western blot or qPCR. If PKG expression is low, consider using a cell line with higher expression or overexpressing PKG. |
| Rapid Degradation of cGMP Signal | Although more resistant than cGMP, the signal can still be terminated. Consider co-treatment with a broad-spectrum PDE inhibitor like IBMX to potentiate the effect. |
| Incorrect Experimental Endpoint | The chosen endpoint may not be modulated by the cGMP/PKG pathway in your system. Investigate alternative downstream targets of PKG, such as VASP phosphorylation. |
Problem 2: High variability between replicate experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Compound Concentration | Ensure accurate and consistent preparation of stock and working solutions. Use calibrated pipettes and vortex solutions thoroughly before use. |
| Cell Culture Variability | Standardize cell culture conditions, including passage number, seeding density, and confluence at the time of treatment. |
| Assay Timing | The kinetics of the response to this compound can vary. Perform a time-course experiment to identify the optimal treatment duration. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cells. Include a vehicle-only control. |
Problem 3: Observed effect is opposite to what is expected.
| Possible Cause | Troubleshooting Steps |
| Dose-Dependent Biphasic Response | As mentioned, this compound can have opposing effects at different concentrations. A detailed dose-response curve is crucial to characterize this. |
| Off-Target Effects Dominating | The observed effect may be due to activation of CNG channels or inhibition of PDEs rather than PKG activation. Use inhibitors for these off-targets to dissect the pathway. |
| Cell-Specific Signaling Context | The downstream signaling network of the cGMP pathway can differ between cell types, leading to different functional outcomes. Review literature specific to your cell model. |
Data Presentation
Table 1: Exemplary Dose-Response Data for this compound
| Cell Type | Observed Effect | Effective Concentration Range | Reference |
| Rat Aortic Smooth Muscle Cells | Inhibition of Ca2+ accumulation | 100 µM | [2] |
| Epithelial Ovarian Cancer (EOC) Cells | Inhibition of EGF-induced proliferation | 250 µM | [3] |
| Rat Embryonic Motor Neurons | Protection from l-NAME toxicity | EC50 ~30 µM, max at 100 µM | [4] |
| Rabbit Cardiac Myocytes | Negative inotropic effect | 10 µM - 1 mM | [5] |
| LLC-PK1 Cells | Increased resistance to Cyclosporin A | 1 - 100 µM | [6] |
Table 2: Potency of this compound on On-Target and Off-Target Proteins
| Protein Target | Action | Potency (EC50/IC50) | Notes | Reference |
| Protein Kinase G 1α (PKG1α) | Activator | ~4.3-fold more potent than cGMP | Primary on-target effect. | [7] |
| Rod CNG Channels | Activator | ~7-fold more potent than cGMP | Significant off-target effect. | [5] |
| Cone CNG Channels | Activator | ~18-fold more potent than cGMP | Significant off-target effect. | [5] |
| Phosphodiesterase 6 (PDE6) | Poor substrate | 170- to 500-fold slower hydrolysis than cGMP | Resistance to degradation contributes to sustained signaling. |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for PKG Activation
This protocol describes the measurement of purified PKG activation by this compound.
Materials:
-
Purified recombinant PKG (Iα or Iβ)
-
This compound
-
PKG substrate peptide (e.g., GRTGRRNSI)
-
[γ-³²P]ATP
-
Kinase reaction buffer (50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, the PKG substrate peptide (100 µM), and varying concentrations of this compound (e.g., 0.01 µM to 100 µM).
-
Add purified PKG to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP (100 µM, specific activity 100-500 cpm/pmol).
-
Incubate the reaction at 30°C for 10-30 minutes, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the kinase activity against the logarithm of the this compound concentration to determine the EC50 value.
Protocol 2: Western Blot for VASP Phosphorylation (a downstream marker of PKG activity)
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total-VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluence.
-
Serum-starve the cells for 4-6 hours to reduce basal kinase activity.
-
Treat cells with varying concentrations of this compound (e.g., 1 µM to 100 µM) for a predetermined time (e.g., 30 minutes). Include a vehicle-treated control.
-
Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-VASP primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total VASP to confirm equal protein loading.
-
Quantify the band intensities to determine the relative increase in VASP phosphorylation.
Protocol 3: Cell Viability Assay (MTT/CCK-8)
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
MTT reagent (5 mg/mL in PBS) or CCK-8 solution
-
Solubilization buffer (for MTT assay, e.g., DMSO or acidic isopropanol)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
For MTT Assay:
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Calculate cell viability as a percentage of the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 or EC50 value if applicable.
Mandatory Visualizations
Caption: Canonical and this compound-modulated cGMP signaling pathways.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting decision tree for inconsistent this compound results.
References
- 1. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. 8-Br-cGMP suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opposing functional effects of cyclic GMP and cyclic AMP may act through protein phosphorylation in rabbit cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. The Cyclic Guanosine Monophosphate (cGMP) Second Messenger System – Developing Expertise in Neuroscience [uen.pressbooks.pub]
- 7. benchchem.com [benchchem.com]
avoiding 8-bromo-cGMP degradation during experiments
Technical Support Center: 8-bromo-cGMP
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding degradation of this compound during experiments and to troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
This compound (8-Bromoguanosine 3',5'-cyclic monophosphate) is a cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] It is widely used in research to mimic the effects of endogenous cGMP. Its primary function is to act as an activator of cGMP-dependent protein kinase (PKG).[3] A key advantage of this compound is its increased resistance to hydrolysis by phosphodiesterases (PDEs) compared to cGMP, which results in a more sustained activation of cGMP signaling pathways.[1]
Q2: What is the primary degradation pathway for this compound in a biological context?
The primary enzymatic degradation pathway for this compound is hydrolysis by cyclic nucleotide phosphodiesterases (PDEs).[1] While it is more resistant to this degradation than cGMP, it is not completely stable.[4] Different PDE isoforms can hydrolyze or be inhibited by this compound. For instance, it can be a substrate for PDE8A and can act as an inhibitor of PDE9.[5]
Q3: What are the optimal storage and handling conditions for this compound?
Proper storage and handling are critical to prevent degradation. For detailed storage conditions, please refer to the table below. In general, the solid form is stable for years at -20°C.[1] However, solutions are less stable and should be prepared fresh.[6] For stock solutions, it is recommended to aliquot and store them at -20°C for short-term storage (up to one month) or at -80°C for longer-term storage (up to six months) to minimize freeze-thaw cycles.[3]
Q4: What are common non-enzymatic factors that can cause this compound degradation?
Like many pharmaceutical compounds, the stability of this compound can be influenced by several non-enzymatic factors:
-
pH: Extreme acidic or basic conditions can catalyze the hydrolysis of cyclic nucleotides. While specific quantitative data for this compound is limited, it is generally advisable to maintain solutions at a neutral pH (around 7.0-7.4) to minimize non-enzymatic hydrolysis.
-
Temperature: Elevated temperatures can accelerate chemical degradation. Therefore, it is crucial to follow the recommended storage temperatures.
Troubleshooting Guide
Problem 1: I am observing high variability in my experimental results.
High variability between experiments can stem from several factors:
-
Inconsistent this compound Activity: This is often due to degradation of the compound.
-
Solution: Ensure you are preparing fresh working solutions for each experiment from a properly stored and aliquoted stock solution. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.
-
-
Cell Culture Conditions: The physiological state of your cells can significantly impact their response.
-
Solution: Standardize your cell culture conditions, including cell passage number, confluency, and media composition. The expression levels of PKG and PDEs can vary with these factors.
-
Problem 2: I am observing unexpected or off-target effects.
This compound can sometimes produce unexpected cellular responses.
-
Dose-Dependent Dual Effects: Some cGMP analogs can have opposing effects at different concentrations.
-
Solution: Perform a thorough dose-response analysis to identify the optimal concentration range for the desired effect in your specific experimental model.
-
-
Off-Target Interactions: Besides its primary target, PKG, this compound can interact with other cellular components, such as cyclic nucleotide-gated (CNG) channels.
-
Solution: Be aware of potential off-target effects and consider using additional pharmacological tools or genetic approaches to confirm that the observed effect is mediated by the intended pathway.
-
Problem 3: The compound is causing cytotoxicity in my cell-based assays.
Unexpected cell death can be a concern in some experimental setups.
-
High Concentrations: Like many bioactive molecules, high concentrations of this compound can lead to off-target effects and cellular stress.
-
Solution: Determine the optimal concentration range through a dose-response curve and use the lowest effective concentration.
-
-
Prolonged Exposure: Continuous exposure to any signaling molecule can lead to cellular stress.
-
Solution: Optimize the incubation time. It may be possible to achieve the desired effect with a shorter exposure time.
-
-
Solvent Toxicity: If using a solvent other than water or a buffer, ensure the final concentration in your culture medium is below the toxic threshold for your cell line.
Data Presentation
Table 1: Comparative Hydrolysis of cGMP and this compound by Phosphodiesterases
| Phosphodiesterase (PDE) Isoform | Substrate | Maximal Hydrolysis Rate (s⁻¹) | Fold Difference (cGMP vs. This compound) | Reference |
| PDE from Retinal Rod Outer Segments | cGMP | 4000 | ~548x faster | [7] |
| This compound | 7.3 | [7] | ||
| PDE8A | This compound | Substrate with a Kₘ of 0.55 µM | Not available | [5] |
| PDE9 | This compound | Inhibitor with a Kᵢ of 0.77 µM | Not applicable | [5] |
Table 2: Recommended Storage and Handling of this compound
| Form | Storage Temperature | Duration | Key Recommendations |
| Solid (Powder) | -20°C | ≥ 4 years[1] | Store in a sealed container, away from moisture. |
| Stock Solution | -20°C | Up to 1 month[3] | Aliquot to avoid repeated freeze-thaw cycles. Prepare in a suitable solvent like sterile water or PBS (pH 7.2). |
| -80°C | Up to 6 months[3] | Aliquot to avoid repeated freeze-thaw cycles. | |
| Working Solution | Use Immediately | N/A | Prepare fresh for each experiment from the stock solution. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution (10 mM)
Materials:
-
This compound sodium salt (MW: 446.08 g/mol )
-
Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
Procedure:
-
Weighing: Carefully weigh out 4.46 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of sterile water or PBS (pH 7.2) to the tube.
-
Dissolution: Vortex the solution for 1-2 minutes until the solid is completely dissolved. If solubility issues persist, sonication in a water bath for 5-10 minutes or gentle warming to no higher than 37°C can be employed.
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes. This is crucial to minimize freeze-thaw cycles which can lead to degradation.
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: General Protocol for a Cell-Based Assay with this compound
Objective: To assess the effect of this compound on a specific cellular response (e.g., protein phosphorylation, gene expression, or cell viability).
Materials:
-
Cells of interest cultured in appropriate multi-well plates
-
Complete cell culture medium
-
10 mM this compound stock solution (from Protocol 1)
-
Reagents for the specific downstream assay
Procedure:
-
Cell Plating: Plate your cells at a suitable density in a multi-well plate and allow them to adhere and grow overnight under standard culture conditions.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare a series of dilutions in fresh, serum-free (or low-serum) cell culture medium to achieve the desired final working concentrations. A typical starting range for many cell types is between 1 µM and 100 µM.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control (medium without this compound).
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes, 2 hours, 24 hours), depending on the specific endpoint being measured.
-
Downstream Analysis: Following incubation, process the cells according to the protocol for your specific assay (e.g., lyse the cells for Western blotting, fix the cells for immunofluorescence, or add reagents for a viability assay).
-
Data Analysis: Quantify the cellular response at each concentration of this compound and plot a dose-response curve to determine the effective concentration range.
Visualizations
Caption: cGMP signaling pathway with this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C10H11BrN5O7P | CID 135419186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 8-Br-cGMP BIOLOG Life Science Institute [biolog.de]
- 5. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. pnas.org [pnas.org]
troubleshooting lack of effect with 8-bromo-cGMP treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of effect with 8-bromo-cGMP treatment in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
8-bromo-guanosine 3',5'-cyclic monophosphate (this compound) is a cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2][3] Its primary mechanism of action is to mimic endogenous cGMP and activate cGMP-dependent protein kinase (PKG).[4][5] This makes it a useful tool for studying the downstream effects of the cGMP signaling pathway. Unlike cGMP, this compound exhibits greater resistance to hydrolysis by phosphodiesterases (PDEs), enzymes that degrade cGMP, leading to a more sustained effect in experimental systems.[1][6]
Q2: I am not observing any effect after treating my cells with this compound. What are the possible reasons?
Several factors could contribute to a lack of response to this compound treatment. These can be broadly categorized as issues with the compound itself, the experimental setup, or the biological system.
-
Compound Integrity: The this compound may have degraded. It is crucial to store it correctly, typically desiccated at -20°C, and to prepare fresh solutions for experiments, as solutions can be unstable.[4][5][7]
-
Concentration: The concentration of this compound used may be suboptimal. A dose-response experiment is recommended to determine the effective concentration for your specific cell type and endpoint.[6] Some studies have used concentrations ranging from 1 µM to 1 mM.[1][5][8]
-
Cell Permeability: While this compound is designed to be cell-permeable, its uptake can vary between cell types.[8][9]
-
Cell Health and Confluency: The physiological state of your cells can significantly impact their responsiveness. Ensure that cells are healthy, within a consistent passage number range, and at an appropriate confluency.[10]
-
Downstream Signaling Components: The lack of effect could be due to issues with downstream components of the cGMP signaling pathway in your specific cell model. This could include low expression or inactivity of PKG, or high activity of PDEs that are resistant to this compound.
Q3: What is the optimal concentration of this compound to use in my experiments?
The optimal concentration of this compound is highly dependent on the cell type, the specific biological effect being measured, and the duration of the treatment. It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your experimental system. Based on published studies, a wide range of concentrations has been used effectively.
| Application/Cell Type | Effective Concentration Range | Reference |
| Resistance to CsA toxicity in LLC-PK1 cells | 1-100 µM | [5] |
| Inhibition of Ca2+ accumulation in vascular smooth muscle cells | 100 µM | [11][12] |
| Regulation of Sertoli cell tight junction barrier | 4 µM - 1 mM | [8] |
| Antinociceptive effects in mice (intrathecal) | 0.3 - 3.0 nmol | [5] |
Q4: How can I verify that my this compound is active and that the signaling pathway is functional in my cells?
To confirm the activity of your this compound and the integrity of the downstream signaling pathway, you should assess the activation of its primary target, PKG. A common method is to measure the phosphorylation of a known PKG substrate, such as Vasodilator-Stimulated Phosphoprotein (VASP). An increase in phosphorylated VASP (P-VASP) following this compound treatment would indicate that the compound is active and the signaling pathway is intact.
Troubleshooting Guide
If you are not observing the expected effect of this compound, follow this step-by-step troubleshooting guide.
Step 1: Verify Compound and Experimental Conditions
-
Check Compound Stability: Ensure your this compound has been stored correctly (desiccated at -20°C).[4][5] Prepare fresh aqueous solutions for each experiment, as solutions can be unstable.[7]
-
Optimize Concentration: Perform a dose-response curve with a broad range of concentrations (e.g., 1 µM to 1 mM) to identify the optimal working concentration for your specific cell type and experimental endpoint.[1][5][8]
-
Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and confluency to ensure experimental reproducibility.[10][13] Ensure cells are healthy and free from contamination.
Step 2: Assess Downstream cGMP Signaling Pathway
The cGMP signaling pathway is a critical component for the action of this compound. The following diagram illustrates the key components of this pathway.
Caption: The cGMP signaling pathway.
Step 3: Validate PKG Activation
A lack of effect may indicate an issue with PKG activation. It is crucial to experimentally verify that this compound is activating PKG in your system.
Experimental Protocol: PKG Activation Assay (Western Blot for P-VASP)
This protocol is a standard method to assess PKG activation by measuring the phosphorylation of its substrate, VASP.
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Treat cells with varying concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phosphorylated VASP (P-VASP) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total VASP and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Step 4: Investigate Phosphodiesterase (PDE) Activity
High PDE activity can rapidly degrade cGMP and its analogs, potentially masking the effect of this compound.
Experimental Protocol: PDE Activity Assay
Several commercial kits are available for measuring PDE activity. The following is a generalized protocol for a colorimetric PDE activity assay.[14]
-
Reagent Preparation:
-
Prepare assay buffers, PDE enzyme standards, and substrates (cAMP or cGMP) according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add the PDE-containing sample (e.g., cell lysate) to a microplate well.
-
Initiate the reaction by adding the cGMP substrate.
-
Incubate at the recommended temperature (e.g., 30°C) for a specific time.
-
Stop the reaction.
-
Add a 5'-nucleotidase to convert the resulting 5'-GMP to a nucleoside and phosphate (B84403).
-
Add a reagent that detects the released phosphate (e.g., a malachite green-based reagent).
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of 5'-GMP.
-
Calculate the PDE activity in your samples based on the standard curve.
-
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting the lack of effect with this compound treatment.
Caption: A logical workflow for troubleshooting.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 8-Bromoguanosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. This compound, sodium salt | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. 8 Ways to Optimize Cell Cultures [vistalab.com]
- 11. Effects of this compound on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of this compound on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PDE Activity Assay Kit (Colorimetric) (ab139460) is not available | Abcam [abcam.com]
Optimizing Incubation Time for 8-bromo-cGMP Experiments: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing incubation times for experiments involving 8-bromo-guanosine 3',5'-cyclic monophosphate (8-bromo-cGMP). Here, you will find troubleshooting advice and frequently asked questions to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP). Its primary mechanism of action is to mimic endogenous cGMP and activate cGMP-dependent protein kinase (PKG).[1] A key advantage of this compound is its increased resistance to hydrolysis by phosphodiesterases (PDEs) compared to cGMP, which results in a more sustained activation of PKG.
Q2: What is a typical starting concentration and incubation time for this compound in cell culture?
A2: A general starting point for this compound concentration in cell-based assays ranges from 1 µM to 1 mM.[1] However, the optimal concentration is highly dependent on the cell type and the specific biological endpoint being measured. Incubation times can vary significantly, from as short as 10-30 minutes for observing rapid phosphorylation events to 24, 48, or 72 hours for assessing effects on cell viability and proliferation.[2] A dose-response and time-course experiment is crucial to determine the optimal conditions for your specific experimental system.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in water and phosphate-buffered saline (PBS). For long-term storage, the powder form should be kept at -20°C. It is highly recommended to prepare fresh stock solutions before each experiment. If necessary, aqueous stock solutions can be aliquoted into single-use volumes and stored at -20°C for up to one week to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]
Q4: What are the key downstream signaling pathways activated by this compound?
A4: The primary downstream effector of this compound is Protein Kinase G (PKG).[1] Activation of PKG can lead to a variety of cellular responses by phosphorylating specific substrate proteins. One well-established substrate is the Vasodilator-Stimulated Phosphoprotein (VASP), and its phosphorylation is often used as a marker for PKG activation.[3][4] The this compound/PKG pathway can influence numerous cellular processes, including the regulation of intracellular calcium levels, cell proliferation, and apoptosis.[1] For instance, it has been shown to suppress tumor progression by inhibiting the EGFR/PLCγ1 signaling pathway in epithelial ovarian cancer.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable or weaker than expected effect | 1. Degraded this compound: Stock solutions may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Insufficient Concentration: The concentration of this compound may be too low for your specific cell type. 3. Inadequate Incubation Time: The incubation period may be too short for the desired effect to manifest. 4. High Phosphodiesterase (PDE) Activity: Some cell types have high levels of PDEs that can still hydrolyze this compound. | 1. Prepare fresh stock solutions of this compound for each experiment. Aliquot stocks to avoid freeze-thaw cycles. 2. Perform a dose-response experiment with a wider concentration range (e.g., 1 µM to 1 mM). 3. Conduct a time-course experiment (e.g., 30 min, 1h, 4h, 8h, 24h, 48h) to identify the optimal incubation time. 4. Consider co-incubation with a broad-spectrum PDE inhibitor, like IBMX, to enhance the effect of this compound. Be mindful of potential off-target effects of the PDE inhibitor. |
| Inconsistent or variable results between experiments | 1. Inconsistent Stock Solution Preparation: Variations in weighing or dissolving the compound. 2. Variability in Cell Culture Conditions: Cell passage number, confluence, and differentiation state can affect the expression of PKG, CNG channels, and PDEs. | 1. Ensure accurate weighing and complete dissolution of this compound when preparing stock solutions. 2. Maintain consistent cell culture practices, including using cells within a similar passage number range and seeding at a consistent density. |
| Unexpected Cytotoxicity | 1. Off-target Effects: High concentrations of this compound may lead to off-target effects on essential cellular processes. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to cells at the final concentration. 3. Prolonged Exposure: Long incubation times can lead to cellular stress and toxicity. | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line. 3. Optimize the incubation time to be the shortest duration necessary to observe the desired effect. |
Data Presentation: Incubation Time and Concentration Examples
The following tables summarize quantitative data from various studies to provide a starting point for designing your experiments.
Table 1: Cell Viability and Proliferation Assays
| Cell Line | Assay | This compound Concentration | Incubation Time | Observed Effect |
| LLC-PK1 cells | Cell Viability | 1-100 µM | 8 hours | Increased resistance to Cyclosporin A toxicity.[1] |
| Epithelial Ovarian Cancer (EOC) cells | Proliferation, Invasion, Migration | Not specified | Not specified | Suppressed EGF-induced effects. |
| Sertoli cells | Tight Junction Barrier Integrity | 0.1-1 mM | 24 hours | Perturbation of the tight junction barrier.[5] |
| Various | Cell Viability (general) | Dose-dependent | 24, 48, or 72 hours | General starting points for cytotoxicity/proliferation assessment.[2] |
Table 2: Protein Expression and Phosphorylation
| Cell Line | Target | This compound Concentration | Incubation Time | Observed Effect |
| LLC-PK1 cells | HO-1 Protein Synthesis | 1-100 µM | 16 hours | Induced synthesis of HO-1 protein.[1] |
| Cultured Cells (general) | VASP Phosphorylation (Ser239) | 1-100 µM | 30 minutes | Increased phosphorylation, indicating PKG activation.[4] |
| Epithelial Ovarian Cancer (EOC) cells | p-EGFR (Y992), p-PLCγ1 (Y783), p-CaMKII (T286) | Dose-dependent | Not specified | Decreased phosphorylation. |
Table 3: Functional Assays
| Cell/Tissue Type | Assay | This compound Concentration | Incubation Time | Observed Effect |
| Rat Pancreatic Acinar Cells | IP3 Production | 0.1 µM - 1 mM | 30 seconds - 5 minutes | Induced IP3 production.[6] |
| COS7, K1, Nthy-ori 3-1 cells | Intracellular cGMP levels | fM - mM range | 2 hours | Increased intracellular cGMP.[7] |
| Purified PKG | In Vitro Kinase Assay | 1 nM - 100 µM | 10-30 minutes | Activation of PKG.[4] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/CCK-8)
This protocol provides a general method for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.[2]
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a fresh stock solution.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[2]
-
-
Assay:
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[2]
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[2]
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength using a microplate reader (570 nm for MTT, 450 nm for CCK-8).[2]
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Protocol 2: Western Blot for VASP Phosphorylation
This protocol details the detection of VASP phosphorylation at Serine 239 as a marker of PKG activation in cultured cells.[4]
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 1 µM to 100 µM) for a specified time (e.g., 30 minutes).[4] Include an untreated control.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[3]
-
Incubate on ice for 30 minutes, then clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[3]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
-
Immunoblotting:
-
Detection and Analysis:
Visualizations
Caption: The signaling pathway of this compound, leading to the activation of PKG and phosphorylation of VASP.
Caption: A logical workflow for determining the optimal incubation time and concentration of this compound.
Caption: A troubleshooting flowchart for addressing a lack of an observable effect in this compound experiments.
References
Validation & Comparative
A Head-to-Head Battle for PKG Activation: 8-bromo-cGMP versus Dibutyryl-cGMP
For researchers in pharmacology, neuroscience, and drug development, the activation of cGMP-dependent protein kinase (PKG) is a critical step in unraveling complex signaling pathways and developing novel therapeutics. Two of the most commonly used tools to achieve this are the cell-permeable cGMP analogs: 8-bromo-cGMP and dibutyryl-cGMP. This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate activator for your research needs.
At a Glance: Key Differences
| Feature | This compound | Dibutyryl-cGMP |
| Potency (PKG Activation) | High (K_a ~0.1 µM for PKG I) | Moderate (K₅₀ ~2.9 µM for inhibition of lipogenesis) |
| Selectivity (PKG vs. PKA) | ~10-100-fold selective for PKG | Preferentially activates PKG (quantitative ratio not well-established) |
| Cell Permeability | Good | Good |
| Metabolism | Susceptible to phosphodiesterase (PDE) hydrolysis | Hydrolyzed to monobutyryl-cGMP and butyrate (B1204436) |
| Potential for Off-Target Effects | Can activate PKA at higher concentrations | Butyrate byproduct can have independent biological effects |
| Lipophilicity (XLogP3) | -2.4 | Not available (qualitatively considered lipophilic) |
Delving Deeper: A Quantitative Comparison
The efficacy of a PKG activator is determined by its potency and selectivity. While both this compound and dibutyryl-cGMP are effective in activating PKG, available data suggest differences in their activation constants and selectivity profiles.
| Compound | Target Kinase | Activation Constant (K_a) / K₅₀ | Selectivity (PKG/PKA Ratio) |
| This compound | PKG I | ~0.1 µM | ~100 |
| PKG II | 60 nM | ~167 | |
| PKA | ~10 µM | - | |
| Dibutyryl-cGMP | PKG | K₅₀ = 2.9 µM (for inhibition of lipogenesis)[1] | Preferential for PKG (quantitative data limited) |
| PKA | Data not readily available | Data not readily available |
Note: The K₅₀ value for dibutyryl-cGMP reflects a downstream biological effect and may not directly correlate with the K_a for PKG binding and activation. Direct comparative studies on the K_a of dibutyryl-cGMP for PKG and PKA are limited in the public domain.
Mechanism of Action and Cellular Effects
Both this compound and dibutyryl-cGMP are analogs of the endogenous second messenger, cyclic guanosine (B1672433) monophosphate (cGMP). They function by binding to the regulatory domain of PKG, inducing a conformational change that activates the kinase's catalytic domain. This leads to the phosphorylation of downstream target proteins, initiating a cascade of cellular events.
This compound is a well-characterized and potent activator of PKG. The bromine substitution at the 8th position of the guanine (B1146940) ring enhances its resistance to hydrolysis by some phosphodiesterases (PDEs) compared to cGMP, although it is still susceptible to degradation.[2] Its relatively high potency and selectivity for PKG over PKA make it a valuable tool for studying cGMP-mediated signaling. However, at higher concentrations, the potential for PKA cross-activation should be considered.
Dibutyryl-cGMP is rendered cell-permeable by the addition of two butyryl groups. Once inside the cell, it is believed to be metabolized by intracellular esterases into the active form, monobutyryl-cGMP, and subsequently to cGMP, along with the release of butyrate.[3][4] This metabolic activation may contribute to a more sustained, albeit potentially less direct, activation of PKG. The butyrate byproduct itself is a short-chain fatty acid known to have various biological effects, including the inhibition of histone deacetylases (HDACs), which could represent a potential source of off-target effects.[5]
Experimental Protocols
Accurate and reproducible data are paramount in research. Below are detailed methodologies for key experiments used to assess PKG activation by these analogs.
In Vitro Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of purified PKG in the presence of an activator.
Objective: To determine the activation constant (K_a) of this compound or dibutyryl-cGMP for PKG.
Materials:
-
Purified recombinant PKG
-
Peptide substrate for PKG (e.g., G-substrate)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM IBMX)
-
This compound or dibutyryl-cGMP stock solutions
-
Phosphocellulose paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the cGMP analog in the kinase reaction buffer.
-
In a microcentrifuge tube, combine the kinase reaction buffer, purified PKG, and the peptide substrate.
-
Add the diluted cGMP analog to the reaction mixture and pre-incubate for 5 minutes at 30°C.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a predetermined time (e.g., 10-20 minutes) at 30°C.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a phosphocellulose paper.
-
Wash the phosphocellulose papers extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the kinase activity against the log of the agonist concentration to determine the K_a value.
Western Blot Analysis of VASP Phosphorylation
This cellular assay assesses PKG activation by measuring the phosphorylation of a known downstream substrate, Vasodilator-Stimulated Phosphoprotein (VASP), at a PKG-specific site (Ser239).
Objective: To determine the effective concentration of this compound or dibutyryl-cGMP for activating PKG in intact cells.
Materials:
-
Cultured cells expressing PKG and VASP
-
This compound or dibutyryl-cGMP
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment and reagents
Procedure:
-
Plate cells and grow to the desired confluency.
-
Treat cells with varying concentrations of this compound or dibutyryl-cGMP for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-phospho-VASP antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with the anti-total VASP antibody for loading control.
-
Quantify the band intensities to determine the relative phosphorylation of VASP.
Visualizing the Pathways
To better understand the mechanisms discussed, the following diagrams illustrate the cGMP-PKG signaling pathway and the experimental workflows.
Caption: The cGMP-PKG signaling pathway, initiated by nitric oxide (NO) or natriuretic peptides (NPs).
Caption: Experimental workflow for a radiometric in vitro kinase assay.
Conclusion and Recommendations
The choice between this compound and dibutyryl-cGMP for PKG activation depends on the specific experimental goals and context.
This compound is a potent and relatively selective PKG activator with well-defined activation constants. It is an excellent choice for in vitro kinase assays and for cellular studies where a rapid and direct activation of PKG is desired. Researchers should be mindful of the potential for PKA activation at higher concentrations.
Dibutyryl-cGMP is a reliable cell-permeable activator that can provide a more sustained intracellular cGMP signal due to its metabolic conversion. However, the lack of precise potency and selectivity data, coupled with the potential for off-target effects from its butyrate byproduct, necessitates careful consideration and appropriate controls. It may be particularly useful in longer-term cellular assays where sustained PKG activation is required.
For any study, it is crucial to perform dose-response experiments to determine the optimal concentration for the specific cell type and endpoint being investigated. Furthermore, the use of appropriate inhibitors for both PKG and PKA can help to confirm the specificity of the observed effects. By understanding the distinct characteristics of these two widely used cGMP analogs, researchers can make more informed decisions to generate robust and reliable data in their exploration of cGMP/PKG signaling.
References
- 1. cGMP at the centre of attention: emerging strategies for activating the cardioprotective PKG pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of cyclic GMP and protein kinase G in the regulation of apoptosis and survival in neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. Dibutyryl cyclic GMP and hyperventilation promote rat lung phospholipid release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 8-bromo-cGMP and Sodium Nitroprusside (SNP) Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular and physiological effects of 8-bromo-guanosine 3',5'-cyclic monophosphate (8-bromo-cGMP) and sodium nitroprusside (SNP). We will delve into their distinct mechanisms of action, present supporting experimental data in a structured format, and provide detailed methodologies for key experiments.
Introduction and Overview
Sodium nitroprusside (SNP) and this compound are two critical compounds used in research and clinical settings to investigate and manipulate the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. This pathway is fundamental to numerous physiological processes, most notably the regulation of vascular tone.
-
Sodium Nitroprusside (SNP): A potent, fast-acting vasodilator used clinically for hypertensive crises.[1][2] It is a prodrug that spontaneously releases nitric oxide (NO), an endogenous signaling molecule.[1][3] The released NO then activates an intracellular enzymatic cascade.
-
This compound: A synthetic, cell-permeable analog of cGMP.[4] Its key features are its resistance to degradation by phosphodiesterase enzymes and its ability to directly activate downstream effectors of cGMP, making it a valuable tool for laboratory research.[5]
While both compounds ultimately lead to similar physiological outcomes, such as vasodilation, their points of intervention in the signaling pathway are fundamentally different. SNP acts upstream by providing the initial signal (NO), whereas this compound bypasses the initial steps to act directly on the key downstream mediator, protein kinase G (PKG).
Mechanism of Action: A Tale of Two Entry Points
The primary distinction between SNP and this compound lies in their mechanism of action. SNP initiates the signaling cascade, while this compound mimics the cascade's key second messenger.
Sodium Nitroprusside (SNP): The Upstream NO Donor
SNP's mechanism involves its breakdown in the bloodstream, a process that does not require enzymatic action. It reacts with sulfhydryl groups on erythrocytes and other proteins to release its active components: nitric oxide (NO) and five cyanide ions.[1][6]
-
NO Release: SNP decomposes to release NO.[7]
-
sGC Activation: The highly diffusible NO moves into vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC).
-
cGMP Production: This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[8]
-
PKG Activation: The elevated intracellular cGMP levels activate cGMP-dependent protein kinase (PKG).[8]
-
Physiological Response: PKG phosphorylates various downstream targets, leading to a decrease in intracellular calcium (Ca²⁺) levels and dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.[7][8]
A critical consideration with SNP is its metabolism, which releases cyanide. This can lead to toxicity, especially with prolonged or high-dose infusions, as the body's detoxification pathways (involving the enzyme rhodanese) become saturated.[6][9]
This compound: The Direct PKG Activator
This compound is a structural analog of cGMP. The bromine atom at the 8th position makes the molecule more resistant to hydrolysis by phosphodiesterases (PDEs), the enzymes that normally break down cGMP. This gives it a longer intracellular half-life.
-
Direct Action: As a cell-permeable analog, this compound enters the cell and directly binds to and activates PKG, bypassing the need for NO and sGC activation.[4]
-
Physiological Response: Once activated, PKG carries out the same downstream functions as it would following SNP stimulation, leading to smooth muscle relaxation.[10]
By acting directly on PKG, this compound allows researchers to study the specific downstream effects of cGMP signaling without the confounding variables of NO production or potential off-target effects of NO and SNP byproducts.
Data Presentation: Quantitative Comparison
The following tables summarize the key differences in the mechanism and experimental effects of SNP and this compound.
Table 1: Comparison of Mechanistic Properties
| Feature | Sodium Nitroprusside (SNP) | This compound |
| Primary Action | Prodrug; releases Nitric Oxide (NO).[1][6] | Direct agonist; cell-permeable cGMP analog.[5] |
| Target Enzyme | Soluble Guanylate Cyclase (sGC).[8] | cGMP-dependent Protein Kinase (PKG).[4] |
| Second Messenger | Increases intracellular cGMP levels.[7][11] | Mimics intracellular cGMP.[4] |
| Metabolism | Metabolized to NO and cyanide ions.[1][6] | Resistant to hydrolysis by phosphodiesterases.[5] |
| Primary Use | Clinical Vasodilator; Research Tool.[2][9] | Laboratory Research Tool. |
| Toxicity Concerns | Cyanide and thiocyanate (B1210189) toxicity.[1][9] | Generally low; used in controlled experimental settings. |
Table 2: Summary of Comparative Experimental Effects
| Experimental Model | Parameter Measured | Effect of SNP | Effect of this compound | Key Finding |
| Rat Tail Artery [12] | Muscle Contraction | Inhibited contractions induced by noradrenaline, KCl, etc. | Mimicked the inhibitory effects of SNP. | Both compounds cause relaxation without significant changes in membrane potential, suggesting an intracellular mechanism. |
| Cultured Rat Aortic Smooth Muscle Cells [13][14] | Intracellular Ca²⁺ | Reduces intracellular Ca²⁺ via cGMP pathway.[9] | Inhibited peak Ca²⁺ accumulation and stimulated Ca²⁺-ATPase. | Both compounds lower cytosolic calcium, but this compound studies directly implicate PKG-mediated activation of Ca²⁺ pumps. |
| Rat Pancreas [15][16] | Amylase Secretion | Inhibited nerve-stimulated secretion; no effect on ACh-evoked secretion. | Mimicked the effects of SNP on amylase secretion. | Suggests the NO/cGMP pathway modulates the release of neural acetylcholine (B1216132) in this tissue. |
| Cultured Rat Vascular Smooth Muscle Cells [17] | Cell Mitogenesis & Proliferation | Dose-dependently inhibited serum-induced thymidine (B127349) incorporation. | Mimicked the antimitogenic effect of SNP. | The NO/cGMP/PKG pathway acts as an inhibitor of vascular smooth muscle cell growth. |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are protocols for key experiments cited in this guide.
Protocol 1: Comparison of Vasodilatory Effects in Isolated Arteries
This protocol is based on the methodology used to compare SNP and this compound in the rat tail artery.[12]
-
Tissue Preparation:
-
Male Wistar rats are humanely euthanized.
-
The ventral tail artery is dissected and placed in a Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).
-
The artery is cleaned of adherent tissue and cut into rings approximately 2-3 mm in length.
-
-
Experimental Setup:
-
Arterial rings are mounted in an organ bath containing Krebs solution, maintained at 37°C, and aerated with 95% O₂ / 5% CO₂.
-
One end of the ring is fixed, and the other is attached to an isometric force transducer to record changes in tension.
-
Rings are equilibrated under a resting tension of ~1.5g for 60-90 minutes.
-
-
Procedure:
-
The viability of the rings is tested by inducing contraction with a high-potassium solution (e.g., 80 mM KCl).
-
After washing and returning to baseline, a stable contraction is induced using an agonist like noradrenaline (e.g., 1 µM).
-
Once the contraction plateaus, cumulative concentration-response curves are generated by adding increasing concentrations of either SNP or this compound to the bath.
-
Relaxation is measured as the percentage decrease from the pre-contracted tension.
-
-
Data Analysis:
-
The concentration of each compound that produces 50% of the maximal relaxation (EC₅₀) is calculated to compare potency.
-
Protocol 2: Measurement of Intracellular Calcium ([Ca²⁺]i)
This protocol is adapted from studies measuring the effects of this compound on [Ca²⁺]i in cultured vascular smooth muscle cells.[13][14]
-
Cell Culture:
-
Rat aortic smooth muscle cells are cultured in an appropriate medium (e.g., DMEM with 10% fetal bovine serum) until confluent.
-
-
Fura-2 Loading:
-
Cells are washed with a balanced salt solution (BSS).
-
They are then incubated with the ratiometric calcium indicator Fura-2 AM (e.g., 2-5 µM) for 30-60 minutes at 37°C. Fura-2 AM is a cell-permeant ester that is cleaved by intracellular esterases to trap the active Fura-2 dye inside the cells.
-
-
Experimental Procedure:
-
After loading, cells are washed again to remove extracellular dye.
-
The coverslip with the loaded cells is placed in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
Cells are pre-incubated with either a vehicle control or this compound (e.g., 100 µM) for a specified period.
-
The baseline fluorescence is recorded.
-
A stimulating agent (e.g., angiotensin II or high K⁺ solution) is added to induce an increase in [Ca²⁺]i.
-
-
Data Acquisition and Analysis:
-
Fluorescence is measured by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is calculated, which is proportional to the intracellular calcium concentration.
-
The peak increase in the fluorescence ratio following stimulation is compared between control and this compound-treated cells.
-
Conclusion and Summary
The comparison between sodium nitroprusside and this compound highlights their distinct but related roles in pharmacology and cell biology.
-
Sodium Nitroprusside (SNP) is an upstream activator of the cGMP pathway. Its effects are mediated through the generation of NO, making it a powerful tool and clinical agent for inducing widespread vasodilation. However, its utility is complicated by a lack of specificity (NO has many biological targets) and the inherent risk of cyanide toxicity.[6][9]
-
This compound is a downstream effector , directly activating PKG. This makes it an invaluable research tool for isolating and studying the specific roles of PKG in cellular processes, free from the influence of upstream signaling events or metabolic byproducts.[10]
References
- 1. Sodium Nitroprusside - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Sodium nitroprusside in 2014: A clinical concepts review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. anmfonline.org [anmfonline.org]
- 4. 8-Bromoguanosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. litfl.com [litfl.com]
- 7. Sodium nitroprusside - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Sodium Nitroprusside? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. Role of protein kinase G in nitric oxide- and cGMP-induced relaxation of newborn ovine pulmonary veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of sodium nitroprusside on renal functions and NO-cGMP production in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of sodium nitroprusside and 8-bromo-cyclic GMP on electrical and mechanical activities of the rat tail artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of this compound on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of this compound on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of sodium nitroprusside and 8-bromo cyclic GMP on nerve-mediated and acetylcholine-evoked secretory responses in the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of sodium nitroprusside and 8-bromo cyclic GMP on nerve-mediated and acetylcholine-evoked secretory responses in the rat pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nitric oxide-generating vasodilators and 8-bromo-cyclic guanosine monophosphate inhibit mitogenesis and proliferation of cultured rat vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Specificity and Selectivity of 8-bromo-cGMP: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of signaling molecules is paramount. This guide provides an in-depth assessment of 8-bromo-cGMP, a widely used cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP), comparing its performance against other alternatives with supporting experimental data.
8-Bromoguanosine-3',5'-cyclic monophosphate (this compound) serves as a valuable tool in elucidating cGMP-mediated signaling pathways. Its modifications are designed to increase its resistance to hydrolysis by phosphodiesterases (PDEs) and facilitate its passage across cell membranes, thereby prolonging its intracellular signaling effects. However, its utility is intrinsically linked to its specificity and selectivity for its primary target, cGMP-dependent protein kinase (PKG), over other cyclic nucleotide-dependent enzymes like cAMP-dependent protein kinase (PKA).
Comparative Analysis of Activator Potency and Selectivity
The efficacy of this compound and its analogs is determined by their activation constants (Ka or EC50) for their target kinases and their inhibitory concentrations (IC50) against PDEs. A lower Ka/EC50 value indicates a higher binding affinity and more potent activation.
| Compound | Target | Activation/Inhibition Constant | Fold Selectivity (PKG II vs PKG Iβ) | Reference |
| cGMP | PKG Iβ | Ka: ~370 nM | - | [1] |
| PKG II | Ka: ~257 nM | - | [2] | |
| This compound | PKG Iβ | Ka: Similar to cGMP | ~4.3-fold for PKG II | [2] |
| PKG II | Ka: ~60 nM | [2] | ||
| PKA | Activates at higher concentrations | - | [1][2] | |
| cGI-PDE | IC50: ~8 µM | - | [3] | |
| 8-pCPT-cGMP | PKG II | Ka: ~22 nM | ~16.8-fold for PKG II | [2] |
| PKA | Less cross-reactive than this compound | - | [3] | |
| PDEs (cGS, cGI, CaM) | Not hydrolyzed | - | [3] | |
| PET-cGMP | PKG Iβ | Ka: ~18 nM | ~20.5-fold for PKG Iβ | [2] |
Key Observations:
-
PKG Selectivity: this compound demonstrates a moderate selectivity for PKG II over PKG Iβ.[2] In contrast, 8-pCPT-cGMP exhibits higher selectivity for PKG II, while PET-cGMP is notably selective for PKG Iβ.[2]
-
PKA Cross-Reactivity: A significant consideration for researchers is the potential for this compound to activate PKA, particularly at higher concentrations.[1][2] This lack of high selectivity can complicate the interpretation of experimental results, making it crucial to use appropriate controls. 8-pCPT-cGMP is reported to be a more selective PKG activator with less PKA cross-reactivity.[3]
-
Phosphodiesterase Resistance: this compound is more resistant to hydrolysis by PDEs than the endogenous cGMP.[4] However, it can inhibit certain PDEs, such as cGMP-inhibited PDE (cGI-PDE).[3] For studies requiring sustained and specific PKG activation without confounding PDE interactions, 8-pCPT-cGMP, which is not hydrolyzed by several major PDE isoforms, presents a superior alternative.[3]
Visualizing the cGMP Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the molecular interactions and experimental procedures discussed, the following diagrams illustrate the canonical NO/cGMP signaling pathway and a typical workflow for assessing kinase activity.
Caption: The Nitric Oxide (NO)-cGMP Signaling Pathway.
Caption: General Workflow for an In Vitro Kinase Activity Assay.
Experimental Protocols
In Vitro Kinase Activity Assay (Radiometric)
This protocol is a standard method for determining the activation constant (Ka) of a compound for a specific protein kinase.
Materials:
-
Purified recombinant PKG or PKA
-
Specific peptide substrate for the kinase
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
Serial dilutions of this compound and other test compounds
-
Phosphocellulose paper or other suitable filter membrane
-
Scintillation counter and scintillation fluid
-
Stopping solution (e.g., 75 mM phosphoric acid)
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, the specific peptide substrate, and the desired concentration of the test compound (e.g., this compound).
-
Enzyme Addition: Add the purified kinase to the reaction mixture and pre-incubate for 5-10 minutes at 30°C.
-
Initiate Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction stays within the linear range.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immediately immersing it in the stopping solution.
-
Washing: Wash the filters multiple times with the stopping solution to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the measured kinase activity (in counts per minute) against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the Ka value.
Phosphodiesterase (PDE) Inhibition Assay
This protocol can be used to determine the IC50 value of a compound against a specific PDE isoform.
Materials:
-
Purified recombinant PDE isoform
-
[³H]-cGMP or [³H]-cAMP
-
PDE reaction buffer (composition varies depending on the PDE isoform)
-
Snake venom nucleotidase
-
Serial dilutions of this compound and other test compounds
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a reaction tube, combine the PDE reaction buffer, the purified PDE enzyme, and the desired concentration of the test compound.
-
Pre-incubation: Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate Reaction: Start the reaction by adding [³H]-cGMP or [³H]-cAMP.
-
Incubation: Incubate at 30°C for a defined period.
-
Stop Reaction: Terminate the reaction by boiling the tubes for 1 minute, followed by cooling on ice.
-
Nucleotidase Digestion: Add snake venom nucleotidase and incubate for a further 10 minutes at 30°C to convert the resulting [³H]-5'-GMP or [³H]-5'-AMP to the nucleoside [³H]-guanosine or [³H]-adenosine.
-
Separation: Add a slurry of anion-exchange resin to bind the unhydrolyzed cyclic nucleotide. Centrifuge to pellet the resin.
-
Quantification: Transfer the supernatant containing the [³H]-nucleoside to a scintillation vial and measure the radioactivity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and plot it against the log of the compound concentration to determine the IC50 value.
Conclusion
This compound is a valuable and widely used tool for studying cGMP signaling. However, researchers must be cognizant of its limitations, particularly its moderate selectivity for PKG isoforms and its potential for PKA cross-activation at higher concentrations. For experiments demanding high specificity, alternative analogs such as 8-pCPT-cGMP for PKG II and PET-cGMP for PKG Iβ may be more suitable. The choice of cGMP analog should be guided by the specific experimental context and the expression profile of PKG isoforms and other cyclic nucleotide-dependent enzymes in the system under investigation. Rigorous experimental design, including appropriate controls and concentration-response analyses, is essential for the accurate interpretation of data obtained using these powerful pharmacological tools.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural Basis of Analog Specificity in PKG I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
8-Bromo-cGMP: A Comparative Guide to its Cross-Reactivity with Protein Kinase A
For researchers, scientists, and drug development professionals investigating cGMP-mediated signaling pathways, 8-bromoguanosine (B14676) 3',5'-cyclic monophosphate (8-bromo-cGMP) is a widely utilized cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP). It serves as a potent activator of cGMP-dependent protein kinase (PKG), playing a crucial role in elucidating physiological processes ranging from smooth muscle relaxation to neuronal signaling.[1][2][3][4][5][6] However, a critical aspect for the accurate interpretation of experimental data is the potential for this compound to exhibit cross-reactivity with cAMP-dependent protein kinase (PKA). This guide provides an objective comparison of this compound's activity towards PKG and PKA, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of Kinase Activation
The selectivity of this compound for PKG over PKA is a key consideration in its experimental application. While it is a potent activator of PKG, at higher concentrations, it can lead to the activation of PKA.[7][8] The following table summarizes the activation constants (Ka) for this compound with different protein kinase isoforms, providing a quantitative measure of its selectivity. A lower Ka value indicates a higher binding affinity and more potent activation.
| Compound | Target Kinase | Activation Constant (Ka) | Notes |
| This compound | PKG Iβ | Similar to cGMP (~370 nM) | Commonly used cell-permeable analog.[7] |
| PKG II | ~60 nM | Moderately selective for PKG II.[7][9] | |
| PKA | ~10 µM | Demonstrates cross-reactivity at higher concentrations.[10] | |
| cGMP (endogenous) | PKG Iβ | ~370 nM | Natural endogenous activator.[7] |
| PKG II | ~257 nM | Natural endogenous activator.[7] | |
| 8-bromo-cAMP | PKA | 0.05 µM | A potent and selective activator of PKA.[11] |
Signaling Pathway and Cross-Reactivity
The canonical signaling pathways for cGMP/PKG and cAMP/PKA are initiated by different upstream signals but converge on the activation of structurally related serine/threonine kinases. The diagram below illustrates these pathways and highlights the point of potential cross-reactivity where this compound can activate PKA.
Experimental Protocols
To empirically determine the cross-reactivity and selectivity of this compound in a specific experimental system, a robust in vitro kinase assay is essential. The following is a generalized protocol for a radiometric [γ-³²P]ATP kinase assay.
In Vitro Radiometric Kinase Selectivity Assay
Objective: To determine the activation constant (Ka) of this compound for both PKG and PKA and to assess its selectivity.
Materials:
-
Recombinant human PKG Iα, PKG Iβ, and PKA catalytic subunit
-
This compound
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Specific peptide substrate for PKG (e.g., GRTGRRNSI) and PKA (e.g., LRRASLG)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
ATP solution (10 mM)
-
Phosphocellulose paper (P81)
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
-
Standard laboratory equipment (pipettes, microcentrifuge tubes, etc.)
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in the kinase reaction buffer.
-
Kinase Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing the kinase reaction buffer, the respective peptide substrate (e.g., 100 µM), and varying concentrations of this compound (e.g., from 1 nM to 100 µM).
-
Add the purified recombinant kinase (PKG or PKA) to the reaction mixture.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP to a final concentration of 100 µM. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is within the linear range.
-
Stopping the Reaction and Spotting: Terminate the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto a labeled P81 phosphocellulose paper square. Immediately immerse the papers in the wash buffer.
-
Washing: Wash the phosphocellulose papers three to four times with the wash buffer for 5-10 minutes each time to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone (B3395972) to air dry the papers.
-
Quantification: Quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the kinase activity as a function of the this compound concentration. The concentration of this compound that yields half-maximal activation is the Ka.
Western Blot for VASP Phosphorylation
An alternative cellular-based assay involves monitoring the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP), a well-characterized substrate for both PKG and PKA.
Objective: To assess the activation of PKG and PKA in intact cells by this compound.
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to the desired confluency. Treat the cells with varying concentrations of this compound for a specified time. Include a vehicle-treated control and positive controls for PKA activation (e.g., 8-bromo-cAMP).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies specific for phospho-VASP (Ser239 for PKG, Ser157 for PKA) and total VASP.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. The ratio of phosphorylated VASP to total VASP will indicate the level of kinase activation.
By employing these quantitative and cellular assays, researchers can carefully dissect the contribution of PKG and PKA to the observed effects of this compound, ensuring the accurate interpretation of their experimental findings.
References
- 1. 8-Bromoguanosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]
- 2. This compound sodium | PKA | Calcium Channel | TargetMol [targetmol.com]
- 3. 8-Br-cGMP BIOLOG Life Science Institute [biolog.de]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Structural Basis of Analog Specificity in PKG I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
A Comparative Analysis of 8-bromo-cGMP and cGMP Potency in Cellular Signaling
For researchers, scientists, and drug development professionals, understanding the nuances of signaling molecules is paramount. This guide provides an objective comparison of the potency and utility of the endogenous second messenger, cyclic guanosine (B1672433) monophosphate (cGMP), and its widely used analog, 8-bromoguanosine (B14676) 3',5'-cyclic monophosphate (8-bromo-cGMP).
Cyclic GMP is a critical intracellular second messenger involved in a multitude of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal communication.[1] Its synthetic analog, this compound, is a valuable experimental tool due to its enhanced membrane permeability and resistance to enzymatic degradation, allowing for more sustained activation of cGMP-dependent pathways in cellular assays.[2][3] This guide delves into a quantitative comparison of their potency, supported by experimental data and detailed methodologies.
Quantitative Comparison of Potency
The potency of cGMP and this compound is primarily assessed by their ability to activate their key downstream effector, cGMP-dependent protein kinase (PKG), and their interaction with phosphodiesterases (PDEs), the enzymes responsible for their degradation.
| Parameter | cGMP | This compound | Key Insights |
| PKG Activation | |||
| PKG1α Activation | Endogenous Activator | 4.3-fold more potent than cGMP | This compound is a significantly more potent activator of the PKG1α isoform. |
| Ka for PKG Iβ | ~370 nM[2] | Similar to cGMP[2] | Both compounds exhibit similar binding affinities for the PKG Iβ isoform. |
| Ka for PKG II | - | ~60 nM[2] | This compound shows moderate selectivity for the PKG II isoform.[2] |
| Phosphodiesterase (PDE) Interaction | |||
| Susceptibility to Hydrolysis | High | More resistant to hydrolysis than cGMP[2][3] | The bromine substitution in this compound confers greater stability against enzymatic degradation by PDEs. |
| Inhibition Constant (Ki) | Ki for cGMP-activated PDE: 30 µM | Ki for PDE9: 0.77 µM | Direct comparative Ki values across all PDE isoforms are not readily available in a single study. However, available data suggests this compound can be a potent inhibitor of specific PDEs. |
The cGMP Signaling Pathway
The canonical cGMP signaling pathway is initiated by the synthesis of cGMP by guanylate cyclases. cGMP then acts as a second messenger to activate downstream effectors, most notably PKG. Both cGMP and this compound exert their effects by binding to and activating PKG, which then phosphorylates a variety of substrate proteins, leading to a cellular response. The signal is terminated by the hydrolysis of the cyclic nucleotide by PDEs.
Experimental Protocols
Accurate determination of the potency of cGMP and this compound relies on robust and well-defined experimental protocols. Below are methodologies for key assays used to compare these two molecules.
In Vitro Protein Kinase G (PKG) Activity Assay
This assay measures the ability of cGMP and this compound to activate purified PKG, which then phosphorylates a specific substrate. A common method involves the use of radiolabeled ATP.
Objective: To determine the concentration-dependent activation of PKG by cGMP and this compound by measuring the incorporation of ³²P from [γ-³²P]ATP into a peptide substrate.
Materials:
-
Purified recombinant PKG (e.g., PKG Iα, Iβ, or II)
-
Peptide substrate for PKG (e.g., a synthetic peptide with a PKG recognition motif)
-
[γ-³²P]ATP
-
Non-radiolabeled ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
cGMP and this compound stock solutions
-
Phosphocellulose paper
-
Scintillation counter and scintillation fluid
-
Stop solution (e.g., 75 mM phosphoric acid)
Procedure:
-
Prepare a master mix: For each reaction, prepare a master mix containing the kinase reaction buffer, peptide substrate, and a mixture of [γ-³²P]ATP and non-radiolabeled ATP.
-
Prepare agonist dilutions: Create a series of dilutions of cGMP and this compound in the kinase reaction buffer.
-
Initiate the reaction: In a microcentrifuge tube, combine the master mix with a specific concentration of either cGMP or this compound. Add the purified PKG to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a piece of phosphocellulose paper.
-
Wash the paper: Wash the phosphocellulose paper multiple times with the stop solution to remove unincorporated [γ-³²P]ATP.
-
Quantify phosphorylation: Place the washed phosphocellulose paper in a scintillation vial with scintillation fluid and measure the amount of incorporated ³²P using a scintillation counter.
-
Data Analysis: Plot the measured kinase activity (counts per minute) against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) or Ka (activation constant) for each compound.
Workflow for PKG Activity Assay
Phosphodiesterase (PDE) Inhibition Assay
This assay measures the ability of cGMP and this compound to inhibit the activity of various PDE isoforms, which are responsible for their degradation. A common method involves using a radiolabeled substrate.
Objective: To determine the inhibitory potency (Ki) of cGMP and this compound against specific PDE isoforms by measuring the reduction in the hydrolysis of [³H]cGMP.
Materials:
-
Purified recombinant PDE isoforms (e.g., PDE1, PDE5, PDE9)
-
[³H]cGMP
-
Non-radiolabeled cGMP
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
cGMP and this compound stock solutions for use as inhibitors
-
Snake venom nucleotidase (e.g., from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare inhibitor dilutions: Create a series of dilutions of the test compounds (cGMP or this compound) in the assay buffer.
-
Reaction setup: In a reaction tube, combine the assay buffer, a fixed concentration of [³H]cGMP, and a specific concentration of the inhibitor.
-
Initiate the reaction: Add the purified PDE enzyme to the reaction tube to start the hydrolysis of [³H]cGMP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period, ensuring that less than 20% of the substrate is hydrolyzed in the uninhibited control.
-
Terminate the reaction: Stop the reaction by boiling the tubes for 1-2 minutes.
-
Convert product: After cooling, add snake venom nucleotidase to the tubes and incubate to convert the [³H]5'-GMP product to [³H]guanosine.
-
Separate substrate and product: Apply the reaction mixture to an anion-exchange resin column. The unreacted [³H]cGMP will bind to the resin, while the [³H]guanosine product will pass through.
-
Quantify product: Collect the eluate containing [³H]guanosine into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 (half-maximal inhibitory concentration). The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the substrate concentration and the Km of the enzyme for the substrate.
Logical Flow of PDE Inhibition Assay
Conclusion
Both cGMP and this compound are essential molecules in the study of cGMP-mediated signaling. While cGMP is the natural endogenous activator, its rapid degradation by PDEs can limit its experimental utility. This compound offers a more stable and, in some cases, more potent alternative for activating PKG in cellular and tissue-based experiments. However, researchers must consider its potential for differential selectivity for PKG isoforms and its own interactions with PDEs when interpreting results. The choice between these two molecules will ultimately depend on the specific experimental goals and the system being studied. The data and protocols provided in this guide offer a foundation for making informed decisions and designing rigorous experiments to dissect the complexities of the cGMP signaling pathway.
References
Validating 8-bromo-cGMP as a Selective PKG Agonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of cGMP-mediated signaling is critical for understanding numerous physiological processes and for the development of novel therapeutics. Central to this pathway is the cGMP-dependent protein kinase (PKG). The selection of a potent and selective PKG agonist is paramount for elucidating its specific roles while avoiding off-target effects, primarily through the activation of the homologous cAMP-dependent protein kinase (PKA).[1] This guide provides an objective comparison of 8-bromo-cGMP with other cGMP analogs, supported by experimental data, to aid researchers in validating its use as a selective PKG agonist.
Comparative Analysis of PKG Agonist Selectivity
The ideal PKG agonist exhibits high potency for PKG isoforms with minimal activation of PKA. The following table summarizes the activation constants (Ka) for several commonly used cGMP analogs. Lower Ka values indicate higher potency. Selectivity is often expressed as the ratio of the Ka for PKA to that for PKG, with a higher ratio indicating greater selectivity for PKG.
| Compound | Target Kinase | Activation Constant (Ka) | Selectivity (PKA Ka / PKG Ka) | Key Characteristics & References |
| cGMP | PKG Iβ | ~370 nM | ~27 | Endogenous activator.[2][3] |
| PKG II | ~257 nM | [2][3] | ||
| PKA | ~10 µM | [1] | ||
| This compound | PKG Iβ | Similar to cGMP | ~10 | Cell-permeable analog. Moderately selective for PKG II over PKG Iβ. Can activate PKA at higher concentrations.[1][2][3] |
| PKG II | ~60 nM | [1][2][3] | ||
| PKA | ~10 µM | [1] | ||
| 8-pCPT-cGMP | PKG Iβ | Similar to cGMP | ~19 | More selective for PKG II.[1][2] |
| PKG II | ~22 nM | [1][2] | ||
| PET-cGMP | PKG Iβ | ~18 nM | ~40 | More selective for PKG Iβ.[1][2] |
| Sp-8-Br-cGMPS | PKG Iα/Iβ | Data not readily available | Unspecific PKA activator | PDE-resistant, offering a longer duration of action in cellular systems. More lipophilic and membrane-permeant.[3][4] |
Note: The selectivity of this compound is modest, and at micromolar concentrations, significant cross-activation of PKA can occur.[1][3] This is a critical consideration when interpreting experimental results. More selective agonists like 8-pCPT-cGMP and PET-cGMP are available for studies requiring higher specificity for PKG isoforms.[2] Sp-8-Br-cGMPS, while resistant to phosphodiesterases, is reported to be an unspecific activator of PKA, necessitating careful validation.[4]
Signaling Pathway and Experimental Workflow
To visually represent the biological context and the process of validating agonist selectivity, the following diagrams are provided.
Experimental Protocols
To validate the selectivity of this compound or other analogs, a robust in vitro kinase assay is essential. The following is a generalized protocol for a radiometric [γ-³²P]ATP kinase assay, a standard and sensitive method for quantifying kinase activity.[1]
Objective
To determine the activation constant (Ka) of a test compound (e.g., this compound) for PKG and PKA and to assess its selectivity.
Materials
-
Recombinant purified PKG (e.g., PKG Iβ) and PKA (catalytic subunit)
-
Specific peptide substrate for PKG/PKA (e.g., Kemptide)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Unlabeled ATP (10 mM stock)
-
Test compounds (this compound and other analogs)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Phosphocellulose paper (P81)
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer. A typical concentration range would be from 1 nM to 100 µM.
-
Prepare a reaction master mix containing the kinase reaction buffer, the specific peptide substrate (e.g., 100 µM), and the respective kinase (PKG or PKA, e.g., 10-20 ng per reaction).
-
-
Kinase Reaction:
-
In separate tubes for each concentration of the test compound, add the master mix.
-
Add the corresponding dilution of the test compound to each tube. Include a no-agonist control.
-
Pre-incubate the mixture for 10 minutes at 30°C to allow for agonist binding.[4]
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP to a final concentration of approximately 100 µM.[4]
-
Incubate the reaction for 10-20 minutes at 30°C. Ensure the reaction time is within the linear range of phosphate (B84403) incorporation.[4]
-
-
Stopping the Reaction and Washing:
-
Terminate the reaction by spotting a portion (e.g., 20 µL) of the reaction mixture onto a labeled square of P81 phosphocellulose paper.[4][5]
-
Allow the spots to air dry.
-
Wash the phosphocellulose paper four times for 5 minutes each in a large volume of wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³²P]ATP.[5]
-
Perform a final wash with acetone (B3395972) and allow the paper to dry completely.[5]
-
-
Data Analysis:
-
Place the dried phosphocellulose paper in a scintillation vial with scintillation fluid and quantify the amount of incorporated ³²P using a scintillation counter.
-
Calculate the kinase activity for each agonist concentration (e.g., in pmol of phosphate incorporated per minute per mg of enzyme).
-
Plot the kinase activity against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the Ka (or EC50) value.
-
Calculate the selectivity index by dividing the Ka (or EC50) for PKA by the Ka (or EC50) for PKG.[1]
-
Conclusion
The validation of this compound as a selective PKG agonist requires careful experimental evaluation. While it is a widely used and cell-permeable tool for activating PKG, its potential for off-target activation of PKA, particularly at higher concentrations, necessitates a thorough assessment of its selectivity profile within the context of the specific experimental system.[1][3] The comparative data and detailed protocol provided in this guide serve as a valuable resource for researchers to objectively assess the suitability of this compound and other cGMP analogs for their studies, ensuring the generation of reliable and reproducible data in the investigation of cGMP/PKG signaling. For studies demanding high selectivity, especially when investigating the distinct roles of PKG isoforms, the use of more selective analogs such as 8-pCPT-cGMP or PET-cGMP should be considered.[2]
References
A Comparative Analysis of 8-bromo-cGMP and Sp-8-Br-cGMPS: A Guide for Researchers
In the study of cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathways, the selection of appropriate chemical tools is paramount for obtaining accurate and reproducible results. Among the most commonly utilized cGMP analogs are 8-bromo-cGMP and its phosphorothioate (B77711) derivative, Sp-8-Br-cGMPS. This guide provides a comprehensive comparative analysis of these two compounds, offering researchers, scientists, and drug development professionals a detailed overview of their biochemical properties, supported by experimental data and protocols.
Executive Summary
Both this compound and Sp-8-Br-cGMPS are potent activators of cGMP-dependent protein kinase (PKG), the primary effector of cGMP signaling.[1] They are widely used to mimic the effects of endogenous cGMP in a variety of cellular and physiological processes, including smooth muscle relaxation, neurotransmission, and platelet aggregation.[2] The principal distinction between these two analogs lies in their susceptibility to hydrolysis by phosphodiesterases (PDEs), the enzymes responsible for degrading cGMP. The phosphorothioate modification in Sp-8-Br-cGMPS confers significant resistance to enzymatic degradation, resulting in a more sustained activation of PKG in cellular systems compared to this compound.[1][3] However, a notable consideration is the potential for off-target effects, including the activation of cAMP-dependent protein kinase (PKA) at higher concentrations and interactions with cyclic nucleotide-gated (CNG) channels.[1][3]
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and Sp-8-Br-cGMPS, facilitating a direct comparison of their biochemical properties. It is important to note that while extensive quantitative data exists for this compound, specific activation constants for Sp-8-Br-cGMPS are not as readily available in the peer-reviewed literature.[1][4]
Table 1: Potency and Selectivity for Protein Kinase G (PKG)
| Compound | Target Kinase | Activation Constant (Ka) / EC50 | Selectivity Notes |
| This compound | PKG Iβ | Similar to cGMP (~370 nM)[1] | Little selectivity between PKG Iβ and cGMP.[5] |
| PKG II | ~60 nM[1][5] | Moderately selective for PKG II over PKG Iβ.[1][5] | |
| PKA | ~10 µM[6] | Can cross-activate PKA at higher concentrations.[1][6] | |
| Sp-8-Br-cGMPS | PKG Iα and Iβ | Data not consistently available[1][4] | Described as a potent, PDE-resistant activator of PKG.[1][2] |
| PKA | Data not consistently available | Described as an unspecific activator of PKA.[6][7] |
Table 2: Resistance to Phosphodiesterase (PDE) Hydrolysis
| Compound | PDE Resistance | Notes |
| This compound | Susceptible to hydrolysis | Can be degraded by PDEs, leading to transient PKG activation.[1] Can be a substrate for some PDE isoforms (e.g., PDE8A).[8] |
| Sp-8-Br-cGMPS | Highly resistant to hydrolysis | The phosphorothioate modification provides enhanced stability against enzymatic degradation, ensuring sustained PKG activation.[1][3] |
Table 3: Membrane Permeability and Other Properties
| Compound | Membrane Permeability | Other Notable Characteristics |
| This compound | Cell-permeable | May exhibit dose-dependent dual effects.[3] |
| Sp-8-Br-cGMPS | Reported to be more lipophilic and membrane-permeable than some other cGMP analogs.[1] | Can act as an agonist for cyclic nucleotide-gated (CNG) channels.[3] |
Signaling Pathways and Logical Relationships
To visualize the context in which these compounds act, the following diagrams illustrate the canonical cGMP signaling pathway and the relationship between this compound and Sp-8-Br-cGMPS.
Canonical cGMP signaling pathway.
Relationship between cGMP analogs.
Experimental Protocols
To aid researchers in the comparative evaluation of these compounds, detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay for PKG Activation (Radiometric)
This protocol is designed to determine the activation constant (Ka) of cGMP analogs for PKG.
Materials:
-
Purified recombinant PKG (Iα, Iβ, or II)
-
This compound and Sp-8-Br-cGMPS
-
PKG substrate peptide (e.g., GRTGRRNSIC)
-
Kinase assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the cGMP analogs in the kinase assay buffer.
-
In a microcentrifuge tube, prepare a reaction mixture containing the kinase assay buffer, the PKG substrate peptide (e.g., 100 µM), and varying concentrations of the test compound.
-
Add purified PKG (e.g., 10-20 ng) to the reaction mixture and pre-incubate for 10 minutes at 30°C.[7]
-
Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 100 µM (specific activity of 100-500 cpm/pmol).[2]
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.
-
Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the kinase activity against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or Ka value.[6]
Phosphodiesterase (PDE) Hydrolysis Assay (Isothermal Titration Calorimetry)
This method measures the heat generated during the enzymatic hydrolysis of cyclic nucleotides to determine kinetic parameters.
Materials:
-
Purified recombinant PDE isoform
-
This compound and Sp-8-Br-cGMPS
-
Isothermal Titration Calorimeter (ITC)
-
Assay buffer (e.g., 40 mM MOPS pH 7.5)
Procedure:
-
Equilibrate the ITC instrument to the desired temperature (e.g., 30°C).
-
Fill the sample cell (e.g., 1.42 mL) with a solution of the purified PDE enzyme in the assay buffer.
-
Load the injection syringe with a concentrated solution of the cGMP analog.
-
Initiate the experiment by injecting a small volume (e.g., 10 µL) of the cGMP analog into the sample cell while monitoring the heat production.
-
The instrument will record the heat generated as the PDE hydrolyzes the substrate.
-
The data is analyzed to calculate the rate of hydrolysis and determine kinetic parameters such as Km and Vmax.[8][9]
Experimental Workflow for Comparing cGMP Analogs
The following diagram outlines a typical workflow for the comparative analysis of this compound and Sp-8-Br-cGMPS.
Workflow for comparative analysis.
Conclusion
Both this compound and Sp-8-Br-cGMPS are invaluable tools for the investigation of cGMP signaling. The choice between them depends on the specific experimental requirements. Sp-8-Br-cGMPS, with its enhanced resistance to phosphodiesterase hydrolysis, is particularly well-suited for long-term cellular assays where sustained activation of PKG is desired.[1] Conversely, this compound, being more susceptible to degradation, may be more appropriate for studying transient signaling events. Researchers should be mindful of the potential for off-target effects, particularly at higher concentrations, and are encouraged to perform thorough dose-response experiments and include appropriate controls, such as PKG inhibitors, to validate the specificity of their findings. The lack of readily available quantitative data for Sp-8-Br-cGMPS highlights the need for further characterization of this widely used compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Structural Basis of Analog Specificity in PKG I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Rp-8-bromo-cGMP and its Alternatives for Competitive Inhibition of Protein Kinase G
For researchers, scientists, and drug development professionals, the selective inhibition of cGMP-dependent protein kinase (PKG) is a critical step in elucidating cellular signaling pathways and developing novel therapeutics. Rp-8-bromo-cGMP has long been a staple in the pharmacopeia for this purpose. This guide provides an objective comparison of Rp-8-bromo-cGMP with other commercially available PKG inhibitors, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Understanding the Landscape of PKG Inhibition
Cyclic guanosine (B1672433) monophosphate (cGMP) is a ubiquitous second messenger that, upon binding to PKG, instigates a conformational change that activates the kinase, leading to the phosphorylation of downstream serine/threonine residues on target proteins. This signaling cascade is integral to a multitude of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.
Competitive inhibitors of PKG, such as Rp-8-bromo-cGMP, are invaluable tools for dissecting these pathways. These molecules typically function by binding to the cGMP-binding pocket on the regulatory domain of PKG, thereby preventing the binding of endogenous cGMP and subsequent kinase activation. The ideal competitive inhibitor exhibits high potency and selectivity for PKG over other homologous kinases, such as cAMP-dependent protein kinase (PKA), to ensure that the observed biological effects are directly attributable to the inhibition of the cGMP/PKG axis.
Quantitative Comparison of PKG Inhibitors
The selection of a PKG inhibitor is often guided by its potency (Ki or IC50 values) and its selectivity over other kinases. The following table summarizes key quantitative data for Rp-8-bromo-cGMP and several common alternatives. It is important to note that these values can vary depending on the specific assay conditions, PKG isoform, and the source of the enzyme.
| Inhibitor | Mechanism of Action | Target | Ki (PKG) | IC50 (PKG) | Ki (PKA) | Selectivity (PKA/PKG) | Notes |
| Rp-8-bromo-cGMP | Competitive cGMP antagonist | PKG | ~0.3 µM | - | ~10 µM | ~33-fold | A classic, cell-permeable inhibitor. |
| Rp-8-pCPT-cGMPS | Competitive cGMP antagonist | PKG Iα, Iβ, II | 0.5 µM, 0.45 µM, 0.7 µM | 18.3 µM (Iα), 0.16 µM (II) | >10 µM | >20-fold | More lipophilic and membrane-permeant than Rp-8-bromo-cGMP. |
| KT5823 | ATP-competitive inhibitor | PKG | 0.23 µM | 60 nM | >10 µM | >43-fold | A potent, cell-permeable inhibitor, but its in vivo efficacy has been debated. Also inhibits PKC with a Ki of 4 µM. |
| DT-2 | Substrate-competitive peptide inhibitor | PKG Iα | 12.5 nM | - | - | ~1300-fold | Highly selective in vitro, but its specificity in living cells has been questioned. |
In-Depth Look at Rp-8-bromo-cGMP: Advantages and Limitations
Advantages:
-
Well-characterized: As one of the earliest developed PKG inhibitors, Rp-8-bromo-cGMP has been extensively used and cited in the literature, providing a wealth of background data.
-
Cell Permeability: The bromo-modification enhances its lipophilicity, allowing for effective use in cell-based assays.
-
Competitive Mechanism: Its competitive nature with cGMP allows for reversible inhibition, which can be advantageous in certain experimental designs.
Limitations:
-
Moderate Potency and Selectivity: Newer compounds offer higher potency and greater selectivity over PKA. At higher concentrations, Rp-8-bromo-cGMP can inhibit PKA, potentially confounding results.[1]
-
Potential for Off-Target Effects: Like other cGMP analogs, it may interact with other cGMP-binding proteins, such as phosphodiesterases (PDEs) and cyclic nucleotide-gated (CNG) channels.[2]
Experimental Protocols
Detailed Methodology: In Vitro Kinase Inhibition Assay for IC50 Determination
This protocol describes a radiometric filter-binding assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against PKG.
Materials:
-
Recombinant human PKG Iα
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
PKG peptide substrate (e.g., GRTGRRNSI)
-
Kinase reaction buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test inhibitors (e.g., Rp-8-bromo-cGMP, Rp-8-pCPT-cGMPS, KT5823) dissolved in DMSO
-
10% Trichloroacetic acid (TCA)
-
P81 phosphocellulose filter paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of the test inhibitors in DMSO. Further dilute these in the kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup: In a 96-well plate, combine the following in each well:
-
Kinase reaction buffer
-
Desired concentration of the test inhibitor or DMSO (for control)
-
PKG peptide substrate (final concentration, e.g., 20 µM)
-
Recombinant PKG Iα (final concentration, e.g., 10 nM)
-
-
Pre-incubation: Incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Kinase Reaction: Start the reaction by adding [γ-³²P]ATP (final concentration, e.g., 10 µM).
-
Incubation: Incubate the plate at 30°C for 20 minutes. The reaction time should be within the linear range of the assay, which should be determined empirically.
-
Stop Reaction and Spotting: Terminate the reaction by adding cold 10% TCA. Spot a portion of the reaction mixture onto a P81 phosphocellulose filter paper.
-
Washing: Wash the filter papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Scintillation Counting: Place the dried filter papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the background radioactivity (no enzyme control) from all measurements.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Key Concepts
To further aid in the understanding of PKG inhibition and experimental design, the following diagrams are provided.
Caption: The cGMP/PKG signaling pathway and the mechanism of action of Rp-8-bromo-cGMP.
Caption: A decision-making workflow for selecting a suitable PKG inhibitor.
Conclusion
The selection of a PKG inhibitor requires careful consideration of the experimental context, including the desired potency, selectivity, and cell permeability. While Rp-8-bromo-cGMP remains a valuable and well-documented tool, researchers now have a broader array of inhibitors at their disposal. Newer agents like Rp-8-pCPT-cGMPS offer improved lipophilicity, while compounds such as KT5823 and DT-2 provide higher potency and selectivity, respectively, particularly for in vitro applications. By understanding the comparative advantages and limitations of each compound and employing rigorous experimental validation, researchers can confidently select the optimal inhibitor to advance their investigations into the multifaceted roles of the cGMP/PKG signaling pathway.
References
Validating 8-bromo-cGMP Action: A Guide to Essential Control Experiments
For researchers in cellular signaling and drug development, 8-bromoguanosine (B14676) 3',5'-cyclic monophosphate (8-bromo-cGMP) is a widely utilized tool for activating cGMP-dependent protein kinase (PKG). However, ensuring the observed effects are specifically due to PKG activation requires a series of rigorous control experiments. This guide provides a comparative overview of essential validation strategies, alternatives to this compound, and detailed experimental protocols to support robust and reproducible research.
The central role of the cGMP signaling pathway in a multitude of physiological processes, from vasodilation to neuronal function, underscores the need for precise pharmacological tools. While this compound is a valuable membrane-permeable cGMP analog for activating PKG, its potential for off-target effects necessitates careful experimental design to validate its mechanism of action.[1][2] Key considerations include cross-activation of cAMP-dependent protein kinase (PKA) and interactions with cyclic nucleotide-gated (CNG) channels and phosphodiesterases (PDEs).[2][3]
Comparative Analysis of cGMP Analogs
A crucial aspect of validating this compound's action is to compare its performance with other cGMP analogs. These analogs possess distinct properties regarding their potency, selectivity, and resistance to hydrolysis by PDEs.
| Compound | Target | Activation/Inhibition Constant | Key Characteristics |
| This compound | PKG I | Ka: ~0.1 µM [4] | Membrane-permeable PKG activator. [5] |
| PKG II | Ka: 60 nM [4][6] | Moderately selective for PKG II. [1][6] | |
| PKA | Ka: ~10 µM[4] | Can activate PKA at higher concentrations.[1] | |
| CNG Channels | Activator[2] | Potential off-target effect. | |
| Sp-8-Br-cGMPS | PKG | - | PDE-resistant activator of PKG.[1][2] |
| PKA | Unspecific activator[4] | Often shows less selectivity than this compound. | |
| 8-pCPT-cGMP | PKG II | Ka: 22 nM[6] | ~19-fold selective for PKG II over PKG Iβ.[4][6] |
| PET-cGMP | PKG Iβ | Ka: 18 nM[6] | ~40-fold selective for PKG Iβ.[4][6] |
| Rp-8-Br-cGMPS | PKG | Competitive inhibitor[7] | Negative control for this compound. [7] |
| Rp-8-Br-PET-cGMPS | PKG I | Ki: 0.03 µM[8] | Potent and selective PKG I inhibitor.[8][9] |
| PKA | Ki: 10 µM[8] |
Signaling Pathways and Control Strategies
To dissect the specific involvement of PKG in a cellular response to this compound, a multi-pronged approach employing both positive and negative controls is essential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural Basis of Analog Specificity in PKG I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rp-8-Br-cGMPS, cGMP blocker (CAS 150418-07-8) | Abcam [abcam.com]
- 8. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Confirming PKG-Dependent Effects of 8-bromo-cGMP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
8-bromoguanosine-3',5'-cyclic monophosphate (8-bromo-cGMP) is a widely utilized cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP) that serves as a potent activator of cGMP-dependent protein kinase (PKG).[1][2] Its application is pivotal in elucidating the diverse physiological roles of the cGMP signaling pathway, which is implicated in processes ranging from smooth muscle relaxation and cardiovascular homeostasis to neuronal signaling. However, to ensure the scientific rigor of experimental findings, it is crucial to confirm that the observed cellular effects of this compound are indeed mediated by PKG and not a result of off-target interactions.
This guide provides a comprehensive comparison of methodologies and pharmacological tools to validate the PKG-dependent effects of this compound. We present detailed experimental protocols, comparative data for alternative cGMP analogs and inhibitors, and visual workflows to aid in experimental design and data interpretation.
Comparative Analysis of cGMP Analogs and PKG Inhibitors
A critical aspect of confirming PKG-dependent effects is the use of appropriate controls and comparative compounds. The following tables summarize the key characteristics of this compound, alternative PKG activators, and selective PKG inhibitors.
| PKG Activator | Mechanism of Action | Key Characteristics | Activation Constant (Ka) / EC50 | Potential Off-Target Effects |
| This compound | cGMP analog, activates PKG | Cell-permeable | PKG Iβ: Similar to cGMP (~370 nM)[3][4]; PKG II: ~60 nM[3][4] | Can activate PKA at higher concentrations[3][4]; May inhibit certain phosphodiesterases (PDEs)[3] |
| Sp-8-Br-cGMPS | cGMP analog, activates PKG | Cell-permeable, resistant to hydrolysis by PDEs, offering a longer duration of action[4] | Not readily available in a comparative format | Unspecific activator of PKA[5][6] |
| 8-pCPT-cGMP | cGMP analog, activates PKG | Cell-permeable, selective for PKG II[4] | PKG II: ~22 nM[4] | Can activate PKA at higher concentrations[4] |
| PET-cGMP | cGMP analog, activates PKG | Cell-permeable, selective for PKG Iβ[4] | PKG Iβ: ~18 nM[4] | Can activate PKA at higher concentrations[4] |
| PKG Inhibitor | Mechanism of Action | Key Characteristics | Inhibitory Constant (Ki) / IC50 | Notes |
| KT5823 | Selective inhibitor of PKG | Cell-permeable | Ki: 0.23 µM for PKG[7][8]; Weakly inhibits PKA (Ki > 10 µM) and PKC (Ki = 4 µM)[7][8][9] | Its effectiveness in intact cells can be variable[9] |
| Rp-8-Br-PET-cGMPS | Competitive, reversible inhibitor of PKG | Cell-permeable, selective for PKG I[10] | Not specified | Can act as a partial agonist of PKG I in the absence of cGMP stimulation[9] |
| Rp-8-pCPT-cGMPS | Competitive inhibitor of PKG | Cell-permeable, higher lipid solubility | Ki: 0.5 µM for PKG[11] | Selective for PKG over PKA |
Experimental Protocols for Validating PKG-Dependence
To attribute the effects of this compound to PKG activation, a multi-pronged experimental approach is recommended. This typically involves demonstrating that the effect is mimicked by other PKG activators and, crucially, blocked by PKG inhibitors. Furthermore, assessing the phosphorylation of known PKG substrates provides direct evidence of PKG activation.
In Vitro Kinase Activity Assay
A direct method to confirm that this compound activates PKG is to perform an in vitro kinase assay using purified PKG and a known substrate. The incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into the substrate is a classic and sensitive method.[1][12][13]
Objective: To quantify the activation of purified PKG by this compound.
Materials:
-
Purified recombinant PKG
-
Specific peptide substrate for PKG (e.g., Kemptide)
-
This compound
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM MOPS pH 7.0, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose paper
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing the kinase reaction buffer, purified PKG, and the peptide substrate.
-
Add varying concentrations of this compound to the reaction mixtures. Include a control with no this compound.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the kinase activity against the concentration of this compound to determine the EC50.
VASP Phosphorylation Assay
Vasodilator-stimulated phosphoprotein (VASP) is a well-established substrate of PKG.[14] Measuring the phosphorylation of VASP at Ser239 in intact cells following treatment with this compound provides strong evidence of PKG activation in a cellular context.[14] This can be assessed by Western blotting or flow cytometry.
Objective: To detect this compound-induced VASP phosphorylation in intact cells.
Materials:
-
Cell line of interest
-
This compound
-
PKG inhibitor (e.g., KT5823)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibody specific for phospho-VASP (Ser239)
-
Primary antibody for total VASP or a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Protocol (Western Blot):
-
Culture cells to the desired confluency.
-
Pre-treat a subset of cells with a PKG inhibitor (e.g., 1 µM KT5823) for 30-60 minutes.
-
Stimulate the cells with this compound (e.g., 100 µM) for an appropriate duration (e.g., 15-30 minutes). Include an untreated control.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with the anti-phospho-VASP (Ser239) antibody.
-
Subsequently, probe with an antibody for total VASP or a loading control to ensure equal protein loading.
-
Detect the signal using an ECL substrate. A clear increase in phospho-VASP signal upon this compound treatment, which is attenuated by the PKG inhibitor, confirms PKG-dependent phosphorylation.
Measurement of Intracellular Calcium Levels
PKG activation is often linked to a decrease in intracellular calcium concentration ([Ca²⁺]i) in various cell types, such as vascular smooth muscle cells.[5][15][16] This effect can be measured using fluorescent calcium indicators.
Objective: To determine if this compound alters intracellular calcium levels in a PKG-dependent manner.
Materials:
-
Cell line of interest
-
This compound
-
PKG inhibitor (e.g., KT5823)
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-8 AM)
-
Fluorescence microscope or plate reader
Protocol:
-
Load the cells with a fluorescent calcium indicator according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pre-treat a subset of cells with a PKG inhibitor.
-
Establish a baseline fluorescence reading.
-
Stimulate the cells with an agonist known to increase intracellular calcium (e.g., angiotensin II).
-
Add this compound (e.g., 100 µM) and monitor the change in fluorescence over time.
-
A decrease in the agonist-induced calcium signal in the presence of this compound, which is reversed by the PKG inhibitor, suggests a PKG-dependent effect on calcium signaling.
Cell Adhesion Assay
PKG signaling has been shown to modulate cell adhesion in certain cell types.[17][18] A cell adhesion assay can be used to investigate the role of this compound in this process.
Objective: To assess the effect of this compound on cell adhesion and its dependence on PKG.
Materials:
-
Cell line of interest
-
This compound
-
PKG inhibitor (e.g., KT5823)
-
96-well plate coated with an extracellular matrix protein (e.g., fibronectin or collagen)
-
Cell stain (e.g., crystal violet)
-
Extraction buffer
Protocol:
-
Pre-coat a 96-well plate with the desired extracellular matrix protein. Block non-specific binding sites.
-
Harvest and resuspend the cells in serum-free media.
-
Pre-treat a subset of cells with a PKG inhibitor.
-
Add this compound to the cell suspension.
-
Seed the cells into the coated wells and incubate for a defined period (e.g., 1-2 hours) to allow for adhesion.
-
Gently wash the wells to remove non-adherent cells.
-
Stain the adherent cells with crystal violet.
-
Extract the dye and measure the absorbance at the appropriate wavelength.
-
An alteration in cell adhesion upon treatment with this compound that is prevented by the PKG inhibitor indicates a PKG-mediated effect.
Visualizing the Workflow and Signaling Pathways
To further clarify the experimental logic and the underlying biological pathways, the following diagrams are provided.
Caption: Experimental workflow for confirming PKG-dependent effects.
Caption: The canonical cGMP-PKG signaling pathway.
Caption: Pharmacological intervention points for studying this compound effects.
By employing a combination of these experimental approaches and pharmacological tools, researchers can confidently ascertain the PKG-dependent nature of the cellular effects induced by this compound, thereby enhancing the validity and impact of their findings.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Structural Basis of Analog Specificity in PKG I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. KT 5823 | Protein Kinase G | Tocris Bioscience [tocris.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Rp-8-Br-PET-cGMPS BIOLOG Life Science Institute [biolog.de]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assay of protein kinases using radiolabeled ATP: a protocol | Semantic Scholar [semanticscholar.org]
- 16. Effects of this compound on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rp-8-Br-PET-cGMPS | Protein Kinase G | Tocris Bioscience [tocris.com]
- 18. Cyclic Guanosine Monophosphate-dependent Protein Kinase I Promotes Adhesion of Primary Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
8-Bromo-cGMP: A Comparative Analysis of In Vitro and In Vivo Effects for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative effects of the cell-permeable cGMP analog, 8-bromo-cGMP, in both laboratory and living systems. This guide provides quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.
8-Bromoguanosine 3',5'-cyclic monophosphate (this compound) is a widely utilized cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP). Its resistance to hydrolysis by phosphodiesterases (PDEs) makes it a valuable tool for studying cGMP-mediated signaling pathways. This guide provides a comparative overview of its effects observed in controlled in vitro settings and within complex in vivo biological systems.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity from various experimental studies.
| Target | Parameter | Value | Species/System |
| Protein Kinase G (PKG) Iα | Potency | 4.3-fold > cGMP | In vitro kinase assay |
| Protein Kinase G (PKG) I | K_a | ~0.1 µM[1] | In vitro kinase assay |
| Protein Kinase G (PKG) II | K_a | 60 nM[1] | In vitro kinase assay |
| Phosphodiesterase III (PDE III) | Inhibition | Inhibits photolabeling at 100 µM[2] | Human platelet cytosol |
| Rod CNG Channels | Potency | ~10-fold > cGMP[3] | Retinal rod photoreceptors |
| Cone CNG Channels | EC_50 | ~10 µM (estimated from graph) | Xenopus laevis oocytes |
| Rod CNG Channels | EC_50 | ~3 µM (estimated from graph) | Xenopus laevis oocytes |
Table 1: In Vitro Activity of this compound
| Effect | Parameter | Value | Animal Model | Administration Route |
| Vasodilation | Effective Dose | 10 mg/kg[4] | Mice | Intravenous (i.v.) |
| Vasodilation | Prevention of Vasoconstriction | 100 µM prevents a 1,150% increase in coronary vascular resistance[5] | Rabbit Heart | Perfusion |
| Antinociception | Increase in Tail-Flick Latency | Dose-dependent (0.3, 1.0, 3.0 nmol)[4] | Mice | Intrathecal |
Table 2: In Vivo Effects of this compound
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Experimental Protocols
In Vitro Protein Kinase G (PKG) Activity Assay (Radiometric)
This protocol is a generalized method for determining the activation constant (Ka) or EC50 of this compound for PKG.
Materials:
-
Purified recombinant PKG
-
This compound
-
Specific peptide substrate for PKG (e.g., GRTGRRNSI)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EGTA)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
75 mM phosphoric acid (wash buffer)
-
Scintillation counter
Procedure:
-
Preparation: Prepare serial dilutions of this compound in the kinase reaction buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, a known concentration of the peptide substrate, and a specific dilution of this compound.
-
Enzyme Addition: Add the purified PKG enzyme to the reaction mixture and pre-incubate for a short period (e.g., 5-10 minutes) at 30°C.
-
Initiation: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction remains in the linear range.
-
Termination: Stop the reaction by spotting an aliquot of the mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 papers extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measurement: Quantify the incorporated radioactivity using a scintillation counter.
-
Analysis: Plot the kinase activity (e.g., in cpm) against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 or Ka value.
In Vivo Vasodilation Assessment in Rodents
This protocol outlines a general procedure for assessing the vasodilatory effects of this compound in an anesthetized rodent model.
Materials:
-
This compound sodium salt
-
Sterile saline
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments for cannulation
-
Catheters for intravenous administration and arterial pressure measurement or a non-invasive tail-cuff blood pressure system
-
Pressure transducer and data acquisition system
-
Warming pad to maintain body temperature
Procedure:
-
Animal Preparation: Anesthetize the rodent and maintain a stable plane of anesthesia. Place the animal on a warming pad to maintain body temperature at 37°C.
-
Instrumentation:
-
Invasive Method: Surgically expose and cannulate the femoral or carotid artery for direct blood pressure measurement. Cannulate the femoral or jugular vein for intravenous drug administration.[6]
-
Non-Invasive Method: Place the rodent in a restrainer and fit a tail-cuff for blood pressure measurement using a volume pressure recording system.[7][8] The tail may need to be warmed to ensure adequate blood flow.[9]
-
-
Acclimatization and Baseline: Allow the animal to stabilize after surgery or placement in the restrainer. Record a stable baseline blood pressure and heart rate for at least 15-30 minutes.
-
Drug Administration: Prepare a solution of this compound in sterile saline. Administer the solution intravenously as a bolus (e.g., 10 mg/kg) or as an infusion.[4]
-
Data Recording: Continuously record the mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate throughout the experiment.
-
Data Analysis: Calculate the change in blood pressure from the baseline measurement. The effect can be expressed as the maximum percentage decrease in MAP or the area under the curve of the pressure change over time.
-
Euthanasia: At the end of the experiment, euthanize the animal using an approved method.
Comparison of In Vitro and In Vivo Effects
In Vitro Effects:
In a controlled laboratory environment, this compound directly and potently activates purified protein kinase G (PKG), with a slightly higher potency for PKG II over PKG I.[1] It also demonstrates activity on cyclic nucleotide-gated (CNG) channels, being more potent than the endogenous ligand cGMP.[3] Studies on isolated cellular components, such as platelet cytosol, show that this compound can inhibit the activity of phosphodiesterases like PDE III at higher concentrations.[2] These in vitro assays provide precise quantitative data on the direct molecular interactions of this compound with its targets, free from the complexities of a whole biological system. This allows for the determination of specific activation constants and inhibitory concentrations, which are crucial for understanding its fundamental mechanism of action.
In Vivo Effects:
When administered to a living organism, the effects of this compound are the result of its interactions with multiple cell types and organ systems. The primary observed in vivo effects are vasodilation and antinociception.[4] The vasodilatory effect, leading to a decrease in blood pressure, is a direct consequence of PKG activation in vascular smooth muscle cells, mirroring the effects seen in isolated vessel preparations.[4][5] However, the magnitude and duration of the in vivo response can be influenced by factors such as drug distribution, metabolism, and compensatory physiological reflexes (e.g., changes in heart rate). The antinociceptive effects observed upon intrathecal administration highlight its role in modulating neuronal signaling pathways.[4] In vivo studies are essential for evaluating the physiological relevance of the molecular interactions identified in vitro and for assessing the potential therapeutic applications and systemic effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Photoaffinity labelling of cyclic GMP-inhibited phosphodiesterase (PDE III) in human and rat platelets and rat tissues: effects of phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pharmacology of Cyclic Nucleotide-Gated Channels: Emerging from the Darkness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measuring Blood Pressure in Mice using Volume Pressure Recording, a Tail-cuff Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-Invasive Blood Pressure System for Rodents (Panlab) [harvardapparatus.com]
A Comparative Guide to cGMP Analogs for Researchers and Drug Development Professionals
An In-depth Analysis of Potency, Selectivity, and Cellular Activity
Cyclic guanosine (B1672433) monophosphate (cGMP) is a ubiquitous second messenger that plays a pivotal role in a multitude of physiological processes, including cardiovascular homeostasis, neuronal signaling, and smooth muscle relaxation.[1][2] The therapeutic potential of modulating cGMP signaling pathways has driven the development of a diverse array of cGMP analogs. These synthetic molecules are designed to mimic the action of endogenous cGMP, often with modified properties to enhance their utility as research tools and potential drug candidates. This guide provides a comprehensive comparison of different cGMP analogs, focusing on their performance, selectivity, and the experimental data that underpins their application.
Key Performance Indicators of cGMP Analogs
The efficacy and utility of a cGMP analog are determined by several critical parameters:
-
Potency (EC50/IC50): The concentration of the analog required to produce a half-maximal response, indicating its binding affinity for its target.[1]
-
Efficacy: The maximum biological response an analog can elicit compared to the natural ligand, cGMP.[1]
-
Selectivity: The ability of an analog to preferentially interact with a specific cGMP effector, such as cGMP-dependent protein kinases (PKG), cyclic nucleotide-gated (CNG) ion channels, or phosphodiesterases (PDEs).[1][3]
-
Metabolic Stability: The resistance of an analog to degradation by PDEs, which prolongs its intracellular activity.[1]
-
Membrane Permeability: The ability of an analog to traverse the cell membrane and reach its intracellular targets. This is often related to its lipophilicity.[1][4]
Quantitative Comparison of cGMP Analogs
The following tables summarize the quantitative data on the interaction of various cGMP analogs with their primary molecular targets. These values are compiled from multiple studies and provide a basis for selecting the most appropriate analog for a specific research question.
Table 1: Potency and Efficacy of cGMP Analogs on PKG Isoforms
| Analog | Target PKG Isoform | Potency (EC50, nM) | Efficacy (% of max. cGMP response) |
| PET-cGMP | PKG Iβ | 3.8 | Not Reported |
| PKG II | 193 | Not Reported | |
| 8-pCPT-cGMP | PKG Iβ | ~163 | Not Reported |
| PKG II | 5 | Not Reported | |
| 8-Br-cGMP | PKG Iβ | ~163 | Not Reported |
| PKG II | 20 | Not Reported | |
| cGMP | PKG Iβ | 163 | 100 |
| PKG II | 96 | 100 |
Data sourced from reference[5]
Table 2: Interaction of cGMP Analogs with Cyclic Nucleotide-Gated (CNG) Channels
| Analog | Target CNG Channel | Potency (EC50, µM) | Efficacy (% of max. cGMP response) |
| 8-pCPT-cGMP | Rod | 0.63 | Similar to cGMP |
| Cone | 0.08 | Similar to cGMP | |
| 8-Br-cGMP | Rod | ~4.6 | Slightly higher than cGMP |
| Cone | ~3.1 | Similar to cGMP | |
| Sp-8-pCPT-cGMPS | Rod | Not Reported | Weaker than cGMP |
| Cone | Not Reported | Weaker than cGMP | |
| cGMP | Rod | ~40 | 100 |
| Cone | ~11 | 100 |
Data sourced from references[6][7]
Table 3: Cell Permeability of Selected cGMP Analogs
| Analog | Lipophilicity (log K_w) | Permeability (%) |
| 8-pCPT-cGMP | 2.52 | ~20 |
| 8-Br-cGMP | 1.17 | ~10 |
Data sourced from reference[4]
cGMP Signaling Pathway
The canonical cGMP signaling pathway is initiated by the synthesis of cGMP from guanosine triphosphate (GTP) by guanylate cyclases (GC). There are two major forms of GC: soluble GC (sGC), which is activated by nitric oxide (NO), and particulate GC (pGC), which is activated by natriuretic peptides.[8][9] Once produced, cGMP exerts its effects by activating downstream targets, primarily PKG, CNG channels, and cGMP-specific PDEs.[1][10]
Caption: The cGMP signaling pathway, illustrating the synthesis, action, and degradation of cGMP.
Experimental Protocols for Evaluating cGMP Analogs
The characterization and comparison of cGMP analogs rely on a suite of well-defined experimental assays. Below are detailed methodologies for key experiments.
Competitive Binding Assay (for Potency - Ki)
This assay determines the affinity of a cGMP analog for a specific cGMP binding site on a target protein (e.g., PKG).
-
Principle: The assay measures the ability of an unlabeled cGMP analog to compete with a radiolabeled cGMP analog (e.g., [3H]cGMP) for binding to the target protein.
-
Protocol:
-
Prepare a reaction mixture containing the purified target protein, a fixed concentration of [3H]cGMP, and varying concentrations of the unlabeled cGMP analog.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the protein-bound radiolabel from the unbound radiolabel using a filtration method (e.g., glass fiber filters).
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Plot the percentage of bound [3H]cGMP against the concentration of the unlabeled analog to generate a competition curve.
-
Calculate the IC50 value from the curve, which represents the concentration of the analog that inhibits 50% of [3H]cGMP binding. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
Kinase Activity Assay (for Efficacy and Potency - EC50)
This assay measures the ability of a cGMP analog to activate PKG.
-
Principle: The assay quantifies the transfer of a phosphate (B84403) group from ATP to a specific substrate peptide by the activated kinase.
-
Protocol:
-
Prepare a reaction mixture containing purified PKG, a specific substrate peptide, ATP (often radiolabeled with ³²P or ³³P), and varying concentrations of the cGMP analog.
-
Initiate the kinase reaction by adding the enzyme and incubate for a defined period at a controlled temperature.
-
Stop the reaction (e.g., by adding a strong acid).
-
Spot the reaction mixture onto a phosphocellulose paper or membrane.
-
Wash the paper/membrane to remove unincorporated radiolabeled ATP.
-
Quantify the radioactivity incorporated into the substrate peptide using a scintillation counter or phosphorimager.
-
Plot the kinase activity against the analog concentration to generate a dose-response curve and determine the EC50 and maximal efficacy.
-
Patch-Clamp Electrophysiology (for CNG Channel Activity)
This technique is used to measure the ion currents flowing through CNG channels in response to the application of cGMP or its analogs.[1]
-
Principle: An inside-out patch of the cell membrane containing the CNG channels is excised, allowing for the direct application of test compounds to the intracellular face of the channels.
-
Protocol:
-
Use a suitable cell line (e.g., HEK293 cells) expressing the CNG channel of interest.
-
Use a glass micropipette to form a high-resistance seal with the cell membrane and then pull away to excise an "inside-out" patch.
-
Perfuse the patch with a solution containing a known concentration of the cGMP analog.
-
Apply a voltage clamp across the membrane patch and record the resulting ion current.
-
Generate dose-response curves by plotting the current amplitude against the analog concentration to determine the EC50 and efficacy.[1]
-
Caption: A typical experimental workflow for the screening and validation of cGMP analogs.
Conclusion
The selection of an appropriate cGMP analog is critical for the successful investigation of cGMP signaling and for the development of novel therapeutics. This guide provides a framework for comparing different analogs based on their key performance indicators. Researchers should carefully consider the quantitative data and experimental methodologies presented here to make an informed decision that best suits their specific experimental needs. The continued development and characterization of novel cGMP analogs will undoubtedly lead to a deeper understanding of cGMP-mediated physiological processes and pave the way for new therapeutic interventions.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 3. Studies of cGMP analog specificity and function of the two intrasubunit binding sites of cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural Basis of Analog Specificity in PKG I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. The Cyclic Guanosine Monophosphate (cGMP) Second Messenger System – Developing Expertise in Neuroscience [uen.pressbooks.pub]
- 10. researchgate.net [researchgate.net]
Validating the Mechanism of Action of 8-bromo-cGMP in a New Model System: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of 8-bromo-cGMP, a widely used cell-permeable cyclic guanosine (B1672433) monophosphate (cGMP) analog, in a novel experimental model system. By objectively comparing its performance with alternative molecules and providing detailed experimental protocols, this guide serves as a practical resource for elucidating the role of the cGMP signaling pathway in your specific research context.
Mechanism of Action of this compound
8-Bromoguanosine 3',5'-cyclic monophosphate (this compound) is a synthetic, membrane-permeable analog of cGMP.[1][2] Its primary mechanism of action is the activation of cGMP-dependent protein kinase (PKG).[1][3] By mimicking the endogenous second messenger cGMP, this compound allows for the direct and sustained activation of PKG, thereby triggering a cascade of downstream signaling events. This makes it an invaluable tool for investigating the physiological and pathophysiological roles of the cGMP pathway, which is involved in processes such as smooth muscle relaxation, inhibition of platelet aggregation, and modulation of neuronal activity.[4][5]
The bromine substitution at the 8th position of the guanine (B1146940) ring enhances its resistance to hydrolysis by phosphodiesterases (PDEs), the enzymes that normally degrade cGMP.[6] This increased metabolic stability ensures a more prolonged and stable activation of PKG compared to endogenous cGMP.
Comparative Analysis of cGMP Signaling Modulators
While this compound is a potent activator of PKG, it is crucial to consider its selectivity and compare its activity with other available tools for modulating cGMP signaling. The choice of a specific modulator will depend on the experimental question and the specific characteristics of the new model system.
Table 1: Comparison of cGMP Analogs as PKG Activators
| Compound | Reported Potency (EC50/Ka for PKG1α) | Key Characteristics | References |
| This compound | ~4.3-fold more potent than cGMP | Membrane-permeable, relatively stable against PDEs. Widely used PKG activator. | [1] |
| cGMP | ~0.03 µM (EC50) | Endogenous activator, rapidly hydrolyzed by PDEs. | [7] |
| 8-pCPT-cGMP | Potent PKG activator | Membrane-permeable cGMP analog, often used to study cGMP-dependent effects. | [8] |
| Sp-8-Br-cGMPS | Potent PKG activator | A phosphorothioate (B77711) analog of this compound, potentially more resistant to hydrolysis. It has also been described as an activator of cAMP-dependent protein kinase (PKA). | [7][9] |
Table 2: Comparison of Indirect cGMP Signaling Modulators
| Compound Class | Example | Mechanism of Action | Key Considerations | References |
| Nitric Oxide (NO) Donors | Sodium Nitroprusside (SNP) | Activate soluble guanylyl cyclase (sGC) to increase endogenous cGMP production. | Broad physiological effects beyond cGMP signaling. | [5] |
| sGC Activators | Cinaciguat (BAY 58-2667) | Directly activate sGC, independent of NO. | More specific for sGC-mediated cGMP production. | [5] |
| Phosphodiesterase (PDE) Inhibitors | Sildenafil (PDE5 inhibitor) | Inhibit the degradation of cGMP, leading to its accumulation. | Effects are dependent on basal cGMP synthesis. Specificity for PDE isoforms varies. | [5][10][11] |
Experimental Protocols for Validating Mechanism of Action
To rigorously validate that the observed effects in a new model system are indeed mediated by the canonical cGMP-PKG pathway, a series of well-controlled experiments are essential.
In Vitro Protein Kinase G (PKG) Activity Assay
This assay directly measures the ability of this compound to activate purified PKG.
Objective: To determine the activation constant (Ka) of this compound for PKG.
Materials:
-
Purified recombinant PKG (e.g., PKG1α)
-
This compound and other test compounds
-
A specific peptide substrate for PKG (e.g., a fluorescently labeled substrate)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
Microplate reader suitable for fluorescence detection
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in the kinase reaction buffer.
-
Set up Kinase Reaction: In a microplate, add the kinase reaction buffer, the PKG enzyme, and the peptide substrate.
-
Initiate Reaction: Add the serially diluted this compound or control agonist to the respective wells. Initiate the kinase reaction by adding a fixed concentration of ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes), ensuring the reaction is within the linear range.
-
Measure Phosphorylation: Measure the fluorescence of the phosphorylated substrate using a microplate reader.
-
Data Analysis: Plot the kinase activity as a function of the this compound concentration and fit the data to a dose-response curve to determine the Ka.
Cellular Assay for PKG-dependent Phosphorylation
This assay confirms that this compound activates PKG within the new model system, leading to the phosphorylation of known PKG substrates.
Objective: To detect the phosphorylation of a known PKG substrate (e.g., VASP at Ser239) in response to this compound treatment.
Materials:
-
The new model system (e.g., cell culture, tissue explant)
-
This compound
-
PKG inhibitor (e.g., KT5823)
-
Lysis buffer
-
Primary antibody specific for the phosphorylated form of the PKG substrate (e.g., anti-phospho-VASP Ser239)
-
Secondary antibody conjugated to a detectable marker (e.g., HRP, fluorophore)
-
Western blot or ELISA reagents
Procedure:
-
Cell Treatment: Treat the cells or tissue with varying concentrations of this compound for a defined period. Include a control group treated with a PKG inhibitor prior to this compound stimulation.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Detection of Phosphorylation:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with the phospho-specific primary antibody followed by the secondary antibody.
-
ELISA: Use a sandwich ELISA format with a capture antibody for the total substrate and a detection antibody for the phosphorylated form.
-
-
Data Analysis: Quantify the level of phosphorylation relative to the total amount of the substrate protein. A dose-dependent increase in phosphorylation that is blocked by the PKG inhibitor confirms on-target activity.
Visualizing the cGMP Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic.
Caption: The cGMP signaling pathway, illustrating the role of this compound.
Caption: Workflow for validating the mechanism of action of this compound.
Caption: Logical relationships between different cGMP signaling modulators.
References
- 1. This compound, sodium salt | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 8-Bromoguanosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]
- 4. Effects of this compound on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Activation of the cGMP/Protein Kinase G Pathway by Nitric Oxide Can Decrease TRPV1 Activity in Cultured Rat Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cGMP-Selective Phosphodiesterase Inhibitors Stimulate Mitochondrial Biogenesis and Promote Recovery from Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cGMP-Phosphodiesterase Inhibition Enhances Photic Responses and Synchronization of the Biological Circadian Clock in Rodents | PLOS One [journals.plos.org]
Safety Operating Guide
Proper Disposal of 8-bromo-cGMP: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling and disposing of chemical reagents. This guide provides essential, immediate safety and logistical information for the proper disposal of 8-bromoguanosine (B14676) 3',5'-cyclic monophosphate (8-bromo-cGMP), a common laboratory reagent.
While some safety data sheets (SDS) for this compound suggest it is not classified as a hazardous substance, conflicting information regarding its potential water hazard exists.[1] To prioritize safety and adhere to best practices in laboratory waste management, it is strongly recommended to treat this compound and any materials contaminated with it as hazardous chemical waste.[1][2] This approach ensures the highest level of safety for laboratory personnel and the environment.
Hazard and Safety Summary
A review of available Safety Data Sheets (SDS) reveals conflicting classifications for this compound, underscoring the need for a cautious approach to its disposal.
| Parameter | Cayman Chemical SDS[1] | Sigma-Aldrich Safety Information |
| GHS Hazard Classification | Not classified | Not specified |
| NFPA Ratings (Health/Fire/Reactivity) | 0 / 0 / 0 | Not specified |
| Hazard Pictograms | None | Not specified |
| Signal Word | None | Not specified |
| Hazard Statements | None | Not specified |
| Water Hazard Class (WGK) | 1 (Slightly hazardous to water) | 3 (Highly hazardous to water) |
| Recommended Personal Protective Equipment (PPE) | Not required | Dust mask type N95 (US), Eyeshields, Gloves |
| Disposal Recommendation | Smaller quantities can be disposed of with household waste. | Not specified |
Given the discrepancy in the water hazard classification, researchers should err on the side of caution and manage this compound waste as a hazardous substance.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound and contaminated materials. This protocol is based on general best practices for laboratory chemical waste disposal and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) policies.
-
Waste Identification and Segregation :
-
Treat all solid this compound, solutions containing this compound, and any materials contaminated with it (e.g., pipette tips, gloves, bench paper) as hazardous waste.
-
Due to its brominated structure, it is prudent to segregate this waste stream as halogenated organic waste .[3]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[4]
-
-
Containerization :
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. A high-density polyethylene (B3416737) (HDPE) container with a secure screw-top cap is a suitable option.[5]
-
Ensure the container is in good condition and the exterior is clean and free of contamination.[5]
-
For liquid waste, do not fill the container to more than 80-90% of its capacity to allow for vapor expansion and prevent spills.[5]
-
-
Labeling :
-
Clearly label the waste container as "Hazardous Waste."[3]
-
The label must include:
-
The full chemical name: "8-Bromoguanosine 3',5'-cyclic monophosphate".
-
The concentration and quantity of the waste.
-
Associated hazards (e.g., "Halogenated Organic Waste," "Caution: Handle with PPE").
-
The date the waste was first added to the container.
-
The name and contact information of the principal investigator or laboratory manager.[3]
-
-
-
Storage :
-
Store the sealed waste container in a designated and clearly marked Satellite Accumulation Area (SAA) within the laboratory, such as a fume hood or a secondary containment bin.[6]
-
Ensure the storage area is away from incompatible materials.[7]
-
Adhere to your institution's guidelines regarding the maximum volume of hazardous waste and the maximum time allowed for storage in an SAA.[6]
-
-
Disposal Request :
-
Once the waste container is full or the maximum storage time is reached, arrange for disposal through your institution's Environmental Health and Safety (EHS) department.
-
Follow their specific procedures for requesting a hazardous waste pickup.[3]
-
Do not dispose of this compound down the drain or in the regular trash.[1][3]
-
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. biocrick.com [biocrick.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound, sodium salt | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 7. caymanchem.com [caymanchem.com]
Personal protective equipment for handling 8-bromo-cGMP
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 8-bromo-guanosine 3',5'-cyclic monophosphate (8-bromo-cGMP). The following procedures detail personal protective equipment (PPE), operational handling, and disposal plans to ensure a safe and effective laboratory environment.
Understanding the Compound
This compound is a cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP) and is widely used in research as a potent activator of protein kinase G (PKG).[1][2] While the sodium salt of this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential to ensure personnel safety and maintain experimental integrity.[3]
Personal Protective Equipment (PPE)
Even when handling non-hazardous materials, a comprehensive PPE strategy is a fundamental component of good laboratory practice, particularly in environments where other chemical, biological, or physical hazards are present.
Recommended PPE for Handling this compound
| Activity | Required PPE | Rationale |
| Receiving and Storage | Standard laboratory attire (closed-toe shoes, long pants) | Protects against incidental spills or container damage during unpacking and transfer. |
| Weighing and Aliquoting (Solid Form) | Nitrile gloves, Safety glasses with side shields, Laboratory coat | Prevents dermal contact and eye exposure to fine powder. A lab coat protects personal clothing. |
| Solution Preparation and Handling | Nitrile gloves, Safety glasses with side shields or goggles, Laboratory coat | Protects against splashes of the compound in solution. |
| Use in Cell Culture or Other Experiments | Nitrile gloves, Laboratory coat, Appropriate PPE for other hazards present (e.g., biosafety cabinet) | Maintains sterility of the experiment and protects the user from any associated biological or chemical hazards. |
| Cleaning and Disposal | Nitrile gloves, Laboratory coat | Prevents contact with residual chemical during decontamination of work surfaces and glassware. |
Operational Plan: From Receipt to Experiment
A systematic approach to handling this compound ensures both safety and the quality of experimental results.
Step 1: Receiving and Inspection
-
Upon receipt, verify that the container is intact and properly labeled.
-
Note the storage requirements, which are typically to desiccate at -20°C for long-term stability. For solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[2]
Step 2: Storage
-
Store the solid compound in a tightly sealed container in a freezer at the recommended temperature.
-
If preparing stock solutions, use a suitable solvent such as water or PBS (pH 7.2).[4] It is advisable to prepare fresh solutions or use small, pre-packaged sizes as solutions can be unstable.[5]
Step 3: Preparation of Solutions
-
Conduct all weighing and solution preparation in a designated area, such as a chemical fume hood or on a clean bench, to avoid contamination and inhalation of any fine particles.
-
Wear the appropriate PPE as outlined in the table above.
-
If the compound does not readily dissolve, sonication or gentle heating may be used to aid dissolution.[2]
-
For sterile applications, filter-sterilize the final solution through a 0.22 µm filter.[2]
Step 4: Experimental Use
-
When adding this compound to experimental systems, use calibrated pipettes to ensure accurate dosing.
-
Always handle the solution with care to avoid splashes and aerosols.
Disposal Plan
Proper disposal of unused this compound and associated waste is crucial for environmental safety and regulatory compliance.
-
Unused Solid Compound: For smaller quantities, disposal with household waste may be permissible according to some safety data sheets.[3] However, for a laboratory setting, it is best practice to dispose of it as chemical waste through your institution's environmental health and safety (EHS) office.
-
Solutions: Aqueous solutions of this compound should be collected in a designated aqueous waste container. Do not pour solutions down the drain unless permitted by your local regulations and institutional EHS guidelines.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be disposed of in the appropriate laboratory waste stream.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
